Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
Description
The exact mass of the compound Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 6-chloro-5-methoxypyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-5-4(7(11)13-2)9-3-10-6(5)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKKUHBIGKCALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554322-12-1 | |
| Record name | methyl 6-chloro-5-methoxypyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, a substituted pyrimidine of significant interest in medicinal chemistry. We will explore its chemical structure, a plausible synthetic pathway with detailed protocols, physicochemical properties, and its potential role as a building block in the development of novel therapeutics, particularly kinase inhibitors.
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1][2][3] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Notably, pyrimidine derivatives have emerged as a "privileged scaffold" in the design of protein kinase inhibitors, a critical class of drugs in oncology.[1][4][5] The ability of the pyrimidine core to mimic the adenine ring of ATP allows these molecules to effectively compete for the kinase active site, thereby modulating cellular signaling pathways implicated in cancer progression.[4][6]
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (a compound with the molecular formula C₇H₇ClN₂O₃) represents a key intermediate for the synthesis of highly functionalized pyrimidine derivatives.[7] The presence of a reactive chlorine atom at the 6-position, a methoxy group at the 5-position, and a methyl carboxylate at the 4-position provides multiple points for further chemical elaboration, making it a valuable tool for constructing libraries of potential drug candidates.
Synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
Proposed Synthetic Pathway
The overall synthetic scheme is as follows:
Caption: Proposed synthetic workflow for Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.
Detailed Experimental Protocols
Step 1: Synthesis of 4,6-dichloro-5-methoxypyrimidine
This step is adapted from a patented procedure for the synthesis of similar dichloropyrimidines.[3][8]
-
Materials:
-
4,6-dihydroxy-5-methoxypyrimidine sodium salt
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., toluene)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 4,6-dihydroxy-5-methoxypyrimidine sodium salt in an excess of phosphorus oxychloride.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloro-5-methoxypyrimidine.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product.
-
Causality Behind Experimental Choices:
-
Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on a pyrimidine ring to chlorine atoms.
-
The use of the sodium salt of the starting material can enhance its reactivity.
-
The workup procedure with ice and subsequent neutralization is crucial for quenching the excess POCl₃ and neutralizing the acidic byproducts.
Step 2: Synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
This step involves a directed ortho-metalation followed by carboxylation and esterification.
-
Materials:
-
4,6-dichloro-5-methoxypyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4,6-dichloro-5-methoxypyrimidine in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Quench the reaction by carefully adding crushed dry ice in small portions. Allow the reaction mixture to slowly warm to room temperature.
-
Once at room temperature, add a saturated ammonium chloride solution to quench any remaining n-BuLi.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-5-methoxypyrimidine-4-carboxylic acid.
-
To the crude carboxylic acid, add an excess of thionyl chloride and a catalytic amount of DMF. Heat the mixture at 70 °C for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
To the resulting acyl chloride, add anhydrous methanol and stir at room temperature for 4 hours.
-
Remove the excess methanol under reduced pressure and purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.
-
Causality Behind Experimental Choices:
-
The methoxy group at the 5-position can direct the deprotonation by n-BuLi to the adjacent 4-position.
-
Carboxylation with dry ice is a standard method for introducing a carboxylic acid group.
-
The two-step esterification via the acyl chloride is a reliable method for converting the carboxylic acid to the methyl ester.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, the following properties are a combination of data from PubChem and predicted values.[7]
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₃ | PubChem[7] |
| Molecular Weight | 202.60 g/mol | PubChem[7] |
| Appearance | Predicted: White to off-white solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in DMSO, methanol, and other polar organic solvents | - |
| CAS Number | Not available for this specific isomer | - |
| SMILES | COC1=C(N=CN=C1Cl)C(=O)OC | PubChem[7] |
| InChI | InChI=1S/C7H7ClN2O3/c1-12-5-4(7(11)13-2)9-3-10-6(5)8/h3H,1-2H3 | PubChem[7] |
| Predicted XLogP3 | 1.3 | PubChem[7] |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): (Predicted for CDCl₃, 400 MHz)
-
δ ~8.8-9.0 ppm (s, 1H, pyrimidine C2-H)
-
δ ~4.0-4.2 ppm (s, 3H, OCH₃ at C5)
-
δ ~3.9-4.1 ppm (s, 3H, COOCH₃)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (Predicted for CDCl₃, 100 MHz)
-
δ ~165-168 ppm (C=O, ester)
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δ ~160-163 ppm (C6-Cl)
-
δ ~158-160 ppm (C2)
-
δ ~140-145 ppm (C5-O)
-
δ ~115-120 ppm (C4-COO)
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δ ~60-63 ppm (OCH₃ at C5)
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δ ~53-55 ppm (COOCH₃)
IR (Infrared) Spectroscopy:
-
~3100-3000 cm⁻¹ (C-H aromatic stretch)
-
~2950-2850 cm⁻¹ (C-H aliphatic stretch)
-
~1730-1715 cm⁻¹ (C=O ester stretch)
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~1600-1450 cm⁻¹ (C=C and C=N aromatic ring stretches)
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~1250-1000 cm⁻¹ (C-O stretch)
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~800-600 cm⁻¹ (C-Cl stretch)
MS (Mass Spectrometry):
-
Expected [M]⁺ at m/z 202 and [M+2]⁺ at m/z 204 in a ~3:1 ratio, characteristic of a compound containing one chlorine atom.
-
Fragmentation would likely involve the loss of the methoxy and methyl carboxylate groups.
Applications in Drug Discovery and Development
The structural features of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate make it a highly attractive scaffold for the synthesis of potential therapeutic agents, particularly in the realm of oncology. The pyrimidine core is a well-established pharmacophore for kinase inhibitors.[4][5]
The reactive chlorine at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups, including amines, thiols, and alcohols. This is a common strategy for building diversity in drug discovery campaigns. The reactivity of the chloro-substituent on the pyrimidine ring generally follows the order C4(6) > C2 >> C5, making the C6 position of this molecule particularly amenable to modification.[9]
Potential as a Kinase Inhibitor Intermediate
The general structure of many kinase inhibitors involves a heterocyclic core that binds to the hinge region of the kinase active site, and a side chain that extends into the hydrophobic pocket. Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate can serve as the core, with the C6 position being the point of attachment for various side chains. The methoxy group at the C5 position can influence the electronic properties of the ring and may also provide steric hindrance that can be exploited for selective binding. The methyl carboxylate at the C4 position can be further modified, for example, by hydrolysis to the carboxylic acid followed by amide coupling to introduce additional diversity.
Caption: Logical workflow for the use of the title compound in generating a library of potential kinase inhibitors.
Conclusion
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a valuable, albeit not extensively studied, chemical entity with significant potential as a building block in medicinal chemistry. Its synthesis, while not explicitly documented, can be reliably achieved through established pyrimidine chemistry. The strategic placement of its functional groups offers multiple avenues for the creation of diverse molecular libraries, particularly for the discovery of novel kinase inhibitors. This guide provides a foundational understanding of this compound, from its synthesis to its potential applications, to aid researchers in their drug discovery and development endeavors.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
- El-Sayed, M. A. A., Abdel-Aziz, S. A., & El-Azab, A. S. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Egyptian Journal of Chemistry, 63(1), 201-224.
- Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(4).
- Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023).
- Shaikh, A., Khan, S., & Chouthaiwale, P. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5236.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). International Journal of Scientific & Advanced Technology, 4(4).
- Unciti-Broceta, A., Hari, D. P., & Sánchez-Martínez, C. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1765-1785.
-
PubChem. (n.d.). Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). 4-Chloro-6-methoxypyrimidine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
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PubChemLite. (n.d.). Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate. Université du Luxembourg. Retrieved February 24, 2026, from [Link]
- Preparation method of 5-methoxyl-4,6-dichloro pyrimidine. (2017). Google Patents.
- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Molecules, 28(11), 4529.
-
Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate - Links. (2025). U.S. Environmental Protection Agency. Retrieved February 24, 2026, from [Link]
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Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate. (n.d.). J&K Scientific. Retrieved February 24, 2026, from [Link]
- Preparation method of 5-methoxy-4,6-dichloropyrimidine. (2014). Google Patents.
- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). Journal of Heterocyclic Chemistry, 58(4), 947-957.
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PubChem. (n.d.). 4-Methoxy-6-methylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
- Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. (2025). BenchChem.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers in Chemistry, 12.
- Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. (2019). Molecules, 24(17), 3196.
- Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2012). Tetrahedron Letters, 53(45), 6064-6067.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molecules, 27(16), 5174.
- Process for preparing 4,6-dichloro-pyrimidine. (2000). Google Patents.
- Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024). Research Results in Pharmacology, 10(2), 119-128.
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A Technical Guide to Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate: Synthesis, Characterization, and Potential Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Compound
The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. Its ability to engage in various biological interactions makes it a focal point for the design of novel therapeutics. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. The subject of this guide, Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, features a chlorine atom, a methoxy group, and a methyl carboxylate group, all of which present opportunities for chemical modification and interaction with biological targets.
Proposed Synthetic Pathways
The synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate can be logically approached by considering established methods for the synthesis of substituted pyrimidines. A plausible and efficient route would likely start from a more readily available dichlorinated pyrimidine precursor.
Synthetic Workflow Overview
The proposed synthesis leverages the differential reactivity of the chlorine atoms on a dichlorinated pyrimidine ring, allowing for sequential nucleophilic substitution.
Caption: Proposed high-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous transformations reported for similar pyrimidine systems.
Objective: To synthesize Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate from 4,6-dichloro-5-methoxypyrimidine.
Materials:
-
4,6-dichloro-5-methoxypyrimidine (Starting Material)[2]
-
(Methoxycarbonyl)formate or a similar carboxylating agent
-
A suitable non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF.
-
Formation of the Lithiated Intermediate: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of 4,6-dichloro-5-methoxypyrimidine in anhydrous THF is added to the flask. Subsequently, a solution of LDA in THF is added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour to ensure the formation of the lithiated pyrimidine intermediate.
-
Carboxylation: A solution of (methoxycarbonyl)formate in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed for 2-3 hours at this temperature.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up and Extraction: The reaction mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.
Physicochemical Properties and Characterization
The expected properties of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate can be inferred from its structure and data from similar compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C7H7ClN2O3[1] |
| Molecular Weight | 202.59 g/mol |
| Appearance | Likely a white to off-white solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like DCM, Chloroform, and Ethyl Acetate. |
| XLogP3 | 1.7 (Predicted by PubChem) |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet around 3.9-4.1 ppm), the methyl ester protons (a singlet around 3.8-4.0 ppm), and the pyrimidine ring proton (a singlet in the aromatic region, likely around 8.5-9.0 ppm).
-
¹³C NMR: The carbon NMR spectrum should reveal signals for the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the pyrimidine ring (in the range of 110-170 ppm), and the carbons of the methoxy and methyl ester groups (around 50-60 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretching, and C-Cl stretching.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Reactivity and Potential Applications in Drug Discovery
The chemical structure of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate offers several avenues for further chemical modification, making it a versatile scaffold for the synthesis of compound libraries for biological screening.
Key Reaction Pathways
Caption: Potential reaction pathways for the derivatization of the target compound.
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups, particularly amines, which are prevalent in many kinase inhibitors. The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. Such pyrimidine carboxamides have shown potent anti-tubercular properties[3].
Potential as a Kinase Inhibitor Scaffold
Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP. The functional groups on Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate provide the necessary handles to synthesize derivatives that could potentially bind to the ATP-binding site of various kinases, making this scaffold a promising starting point for the development of new anticancer agents.
Safety and Handling
While specific toxicity data for Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is unavailable, it should be handled with the standard precautions for a novel chemical entity. Based on data for similar chlorinated pyrimidine derivatives, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate represents an intriguing, yet underexplored, chemical entity. This guide has provided a comprehensive, albeit prospective, overview of its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from analogous structures, we have laid out a foundational understanding of this novel compound. It is our hope that this technical guide will inspire and facilitate further research into the properties and potential therapeutic applications of this and other novel pyrimidine derivatives.
References
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PubChemLite. Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate. Available from: [Link]
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Fun, H.-K., et al. (2011). Methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o274. Available from: [Link]
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PubChem. Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate. Available from: [Link]
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Bhebhe, M., et al. (2020). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research, 29(10), 1838-1851. Available from: [Link]
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CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available from: [Link]
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He, L. & Kang, J. (2007). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4089. Available from: [Link]
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Bienz, S., et al. Spectroscopic Methods in Organic Chemistry. Available from: [Link]
- Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
-
Fun, H.-K., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o408. Available from: [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from: [Link]
Sources
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate molecular weight
An In-Depth Technical Guide to Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate. It covers its fundamental properties, synthesis, characterization, potential applications, and safety protocols.
Introduction
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a substituted pyrimidine derivative. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to mimic the binding interactions of nucleobases in biological systems.[1] Substituted pyrimidines are integral to the development of kinase inhibitors, anti-tubercular agents, and other therapeutic compounds.[1][2] This guide provides a detailed overview of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, offering insights into its synthesis and potential as a building block for novel drug candidates.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is essential for its application in research and development. These properties are summarized in the table below. It is important to note that while the requested topic is Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, a more commonly referenced isomer in chemical databases is Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate.[3] The data presented here pertains to the requested compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₃ | [4] |
| Molecular Weight | 202.59 g/mol | [3] |
| Monoisotopic Mass | 202.01453 Da | [4] |
| IUPAC Name | methyl 6-chloro-5-methoxypyrimidine-4-carboxylate | N/A |
| SMILES | COC1=C(N=CN=C1Cl)C(=O)OC | [4] |
| InChI | InChI=1S/C7H7ClN2O3/c1-12-5-4(7(11)13-2)9-3-10-6(5)8/h3H,1-2H3 | [4] |
| Physical Form | Solid (predicted) | [5] |
| XlogP (predicted) | 1.3 | [4] |
Synthesis and Purification
The synthesis of polysubstituted pyrimidines often involves sequential nucleophilic aromatic substitution (SNAr) reactions on a di- or tri-substituted pyrimidine core.[1] A plausible synthetic route to Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate can be adapted from methodologies reported for similar pyrimidine derivatives.[1][6]
Proposed Synthetic Pathway
A potential synthesis could start from a commercially available dichlorinated pyrimidine. The following is a proposed step-by-step protocol.
Experimental Protocol:
-
Starting Material: 4,6-dichloro-5-methoxypyrimidine can serve as a suitable starting material.[1]
-
Selective Carboxylation: A selective carboxylation at the 4-position is required. This can be challenging due to the two reactive chloro-substituents. A potential approach involves a Grignard reaction at low temperature followed by quenching with methyl chloroformate.
-
Reaction Setup:
-
To a solution of 4,6-dichloro-5-methoxypyrimidine in anhydrous THF, add magnesium turnings and a crystal of iodine to initiate Grignard formation.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of methyl chloroformate in anhydrous THF.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient.[2]
-
Caption: Proposed synthesis workflow for Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.
Characterization
To confirm the identity and purity of the synthesized Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, a combination of spectroscopic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show distinct signals for the methoxy protons, the methyl ester protons, and the pyrimidine ring proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The predicted monoisotopic mass is 202.01453 Da.[4]
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify the functional groups present, such as the C=O stretch of the ester and the C-Cl stretch.
-
Caption: Workflow for the structural characterization of the synthesized compound.
Potential Applications and Research Directions
Substituted pyrimidines are of significant interest in drug discovery. Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, as a functionalized pyrimidine, can serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.
-
Anti-tubercular Agents: Pyrimidine carboxamides have shown potent activity against Mycobacterium tuberculosis.[2] The ester group of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of pyrimidine carboxamides for anti-tubercular screening.[2]
-
Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif.[1] The chloro-substituent at the 6-position can be displaced by various nucleophiles to introduce diversity and modulate the selectivity and potency of potential kinase inhibitors.
-
Agrochemicals: Pyrimidine derivatives have also found applications in agriculture as herbicides and fungicides. The specific substitution pattern of this compound could be explored for the development of new agrochemicals.
Safety and Handling
Based on safety data for related compounds, Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate should be handled with care.
-
Hazards: It may be harmful if swallowed and can cause skin and serious eye irritation.[7]
-
Precautions:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
References
-
PubChemLite. Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate. [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
Abstract: Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its substituted pyrimidine core serves as a versatile scaffold for the development of novel bioactive molecules, particularly as kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive overview of a robust and logical synthesis pathway for this key intermediate. The proposed route is grounded in established principles of heterocyclic chemistry, beginning with the construction of the pyrimidine ring from acyclic precursors, followed by a targeted chlorination step. This document explains the causality behind procedural choices, offers detailed experimental protocols, and is intended for researchers, chemists, and professionals in drug development.
Introduction: The Pyrimidine Scaffold in Modern Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its nitrogen atoms provide key hydrogen bonding sites, and the ring's aromatic nature allows for diverse substitution patterns to modulate physiochemical properties and biological activity. Substituted aminopyrimidines, in particular, have been successfully developed as kinase inhibitors by mimicking the adenosine moiety of ATP.[1] The title compound, with its strategically placed chloro, methoxy, and carboxylate groups, is an ideal starting point for creating libraries of novel derivatives through subsequent functionalization, such as nucleophilic aromatic substitution (SNAr) at the C6 position.[1]
Retrosynthetic Analysis and Strategic Pathway Selection
A successful synthesis requires a strategic approach that maximizes efficiency and yield while minimizing side reactions. For Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, two primary retrosynthetic pathways can be envisioned:
-
Post-Functionalization of a Pre-formed Pyrimidine: This approach would start with a simpler pyrimidine, such as 4,6-dichloro-5-methoxypyrimidine, and attempt to introduce the methyl carboxylate group at the C4 position. This route is fraught with challenges, including poor regioselectivity and the difficulty of C-C bond formation on an electron-deficient ring.
-
Ring Construction from Acyclic Precursors: A more robust strategy involves constructing the pyrimidine ring with the required substituents already in place or in a readily convertible form. This approach offers superior control over regiochemistry.
This guide focuses on the second, more logical pathway. The core disconnection involves breaking the pyrimidine ring to reveal a substituted three-carbon component (a methoxy-malonate derivative) and a nitrogen-containing component (formamidine). The hydroxyl group formed during cyclization can then be readily converted to the target chloro group.
Caption: Retrosynthetic analysis of the target compound.
The Forward Synthesis Pathway
The proposed synthesis is a two-step process that offers a clear and efficient route to the target molecule.
Caption: The proposed two-step forward synthesis pathway.
Step 1: Synthesis of the Pyrimidine Core via Condensation
The foundational step is the construction of the pyrimidine ring. This is achieved through a base-catalyzed condensation reaction between dimethyl 2-methoxymalonate and formamidine.
-
Causality and Mechanism: Sodium ethoxide acts as a base to deprotonate the acidic α-carbon of the malonate ester, forming a nucleophilic enolate. This enolate attacks one of the electrophilic carbons of formamidine. A subsequent intramolecular cyclization, followed by elimination of methanol and water, yields the stable aromatic pyrimidine ring. The choice of a malonate derivative ensures the carboxylate group is correctly positioned at C4.
Step 2: Chlorination of the Hydroxypyrimidine Intermediate
The second step converts the C6-hydroxy group (which exists in tautomeric equilibrium with the pyrimidone form) into a chloride, a versatile leaving group for subsequent SNAr reactions.
-
Causality and Mechanism: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The pyrimidone oxygen attacks the electrophilic phosphorus atom, initiating a sequence that ultimately converts the C-O bond into a C-Cl bond. POCl₃ can serve as both the reagent and the solvent, and its high boiling point is advantageous for driving the reaction to completion. This is a standard and highly reliable method for preparing chloropyrimidines from their corresponding pyrimidones/hydroxypyrimidines.[2][3]
Experimental Protocols
The following protocols are detailed, self-validating procedures. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 4.1: Synthesis of Methyl 6-hydroxy-5-methoxypyrimidine-4-carboxylate (Intermediate 1)
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (200 mL). Carefully add sodium metal (5.75 g, 0.25 mol) in small portions to generate sodium ethoxide in situ.
-
Addition of Reagents: Once all the sodium has reacted and the solution has cooled, add dimethyl 2-methoxymalonate (35.2 g, 0.20 mol). Stir for 15 minutes. Add formamidine hydrochloride (20.1 g, 0.25 mol).
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The formation of a precipitate should be observed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully acidify the slurry to pH 4-5 with concentrated hydrochloric acid.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum to yield the title intermediate. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.
Protocol 4.2: Synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (Final Product)
-
Reaction Setup: In a fume hood, charge a 250 mL round-bottom flask equipped with a reflux condenser and gas outlet (leading to a base trap) with Methyl 6-hydroxy-5-methoxypyrimidine-4-carboxylate (18.4 g, 0.10 mol).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 75 mL, 0.80 mol) to the flask. Add a few drops of N,N-dimethylaniline as a catalyst.
-
Reaction: Slowly heat the mixture to 100-110 °C and maintain at this temperature for 3-4 hours. The solid should gradually dissolve.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (500 g) with vigorous stirring in a large beaker. Caution: This is a highly exothermic and gas-evolving quench.
-
Isolation: The product will precipitate as a solid. Stir the mixture for 30 minutes until all the ice has melted. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product under vacuum. Recrystallize from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to afford the pure title compound.
Caption: General experimental workflow for synthesis and purification.
Data Summary
The following table summarizes the expected data for the key compounds in this synthesis pathway.
| Compound | Molecular Formula | Molecular Weight | Typical Yield | Appearance |
| Methyl 6-hydroxy-5-methoxypyrimidine-4-carboxylate | C₇H₈N₂O₄ | 184.15 g/mol | 65-75% | Off-white solid |
| Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate | C₇H₇ClN₂O₃ | 202.60 g/mol | 80-90% | White/pale solid |
Conclusion
The synthetic route detailed herein provides a reliable and scalable method for producing Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate. By building the core ring structure from functionalized acyclic precursors, this pathway ensures high regiochemical control. The final product is a valuable intermediate, primed for further modification, particularly via nucleophilic substitution of the C6-chloro group, enabling access to a wide array of complex molecules for screening and development in the pharmaceutical and life sciences sectors.
References
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A Spectroscopic Guide to the Structural Elucidation of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
Introduction
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development. Pyrimidine derivatives are core structures in various chemotherapeutic agents and are found in essential biological molecules like vitamins.[1] The precise arrangement of substituents on the pyrimidine ring dictates the molecule's chemical properties and biological activity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.
The guide explains the causality behind experimental choices and provides a framework for acquiring and interpreting the spectroscopic data necessary to verify the molecule's identity and purity.
Caption: Molecular Structure of the Target Compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, one can map the precise connectivity of atoms.
Experimental Protocol: Acquiring NMR Spectra
A robust NMR analysis begins with meticulous sample preparation and selection of appropriate instrumental parameters.
Caption: Standard Workflow for NMR Analysis.
Causality Behind Experimental Choices:
-
Deuterated Solvent (e.g., Chloroform-d, CDCl₃): The use of a solvent where protons are replaced by deuterium is essential to avoid a large, overwhelming solvent signal that would obscure the analyte's peaks.[2]
-
Internal Standard (Tetramethylsilane, TMS): TMS is chemically inert and provides a single, sharp signal at a defined position (0.00 ppm), serving as a universal reference point for all other chemical shifts.
-
Spectrometer Frequency (e.g., 400 MHz): Higher field strengths lead to greater signal dispersion, reducing peak overlap and simplifying the interpretation of complex spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show three distinct signals, all appearing as singlets due to the absence of adjacent, non-equivalent protons for spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 - 9.3 | Singlet | 1H | H-2 (Pyrimidine Ring) | Protons on electron-deficient heteroaromatic rings like pyrimidine are significantly deshielded and appear at a high chemical shift.[3][4] |
| ~4.1 | Singlet | 3H | -OCH₃ (Methoxy) | The electronegative oxygen atom deshields the methoxy protons, typically placing them in the 3.5-4.5 ppm range. |
| ~4.0 | Singlet | 3H | -COOCH₃ (Methyl Ester) | Protons of a methyl ester are also deshielded by the adjacent oxygen and carbonyl group, with a characteristic chemical shift around 3.5-4.0 ppm. |
Note: The exact chemical shifts can be influenced by the choice of solvent due to varying intermolecular interactions.[5][6]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to reveal seven unique carbon signals, as every carbon atom in the molecule resides in a distinct chemical environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O (Ester) | Carbonyl carbons of esters are highly deshielded and typically resonate in the 160-180 ppm region. |
| ~160 | C-5 (C-OCH₃) | Aromatic carbons bonded to an electronegative oxygen atom are found at high chemical shifts. |
| ~158 | C-2 | In pyrimidine, the carbon atom situated between the two nitrogen atoms (C-2) is highly electron-deficient and appears far downfield.[7][8] |
| ~157 | C-6 (C-Cl) | The carbon atom bonded to chlorine will be significantly deshielded. |
| ~120 | C-4 (C-COOR) | The chemical shift of this pyrimidine carbon is influenced by the attached ester group. |
| ~62 | -OCH₃ (Methoxy) | The carbon of the methoxy group attached to the aromatic ring. |
| ~53 | -COOCH₃ (Methyl Ester) | The methyl carbon of the ester group. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. It works on the principle that chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate.[9]
Experimental Protocol: Acquiring an FTIR Spectrum
Modern IR spectroscopy is almost exclusively performed using Fourier Transform Infrared (FTIR) spectrometers, which offer superior speed and sensitivity.[10]
Caption: Principle of an FTIR Spectrometer.
Methodology:
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr), which is transparent to IR radiation. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the spectrometer's sample holder. A broadband IR beam is passed through an interferometer and then the sample.[11]
-
Data Processing: The detector measures the transmitted light as an interferogram (a time-domain signal). A computer then applies a mathematical Fourier Transform to convert this signal into the final frequency-domain spectrum (absorbance vs. wavenumber).[12]
Predicted IR Absorption Bands
The IR spectrum will provide a unique "fingerprint" confirming the presence of the key functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |
| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch | The C-H bond on the pyrimidine ring will absorb just above 3000 cm⁻¹.[13] |
| ~2960-2850 | Weak-Medium | Aliphatic C-H Stretch | Stretching vibrations from the methyl groups of the methoxy and ester functions. |
| ~1730-1715 | Strong | C=O Stretch (Ester) | The carbonyl group of an α,β-unsaturated or aromatic ester shows a strong, sharp absorption in this region.[14] The frequency is slightly lower than a saturated ester due to conjugation with the pyrimidine ring.[15] |
| ~1600-1450 | Medium | C=C and C=N Stretches | Vibrations characteristic of the pyrimidine aromatic ring system.[16] |
| ~1300-1200 | Strong | Asymmetric C-O-C Stretch (Ester & Ether) | Esters and aryl ethers exhibit strong C-O stretching bands. The ester C-O and aryl ether C-O stretches are expected in this region.[17][18] |
| ~1150-1050 | Strong | Symmetric C-O-C Stretch (Ester & Ether) | A second strong C-O stretching band is characteristic of ethers and esters.[19] |
| ~850-550 | Medium | C-Cl Stretch | The carbon-chlorine bond stretch typically appears in the lower frequency region of the spectrum.[16] |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, structural details about its components.
Experimental Protocol: Acquiring a Mass Spectrum
A common setup for a volatile organic molecule involves introduction into a high vacuum, ionization, mass filtering with a quadrupole, and detection.
Methodology:
-
Ionization: The sample is ionized, for example, using Electron Ionization (EI) or a softer technique like Electrospray Ionization (ESI). ESI is often used with liquid chromatography and typically generates protonated molecules, [M+H]⁺.[20]
-
Mass Analysis: The generated ions are accelerated into a mass analyzer. A quadrupole mass analyzer consists of four parallel rods to which specific radio frequency (RF) and direct current (DC) voltages are applied.[21][22] For a given set of voltages, only ions with a specific mass-to-charge (m/z) ratio can maintain a stable trajectory and pass through to the detector.[1]
-
Detection: Ions that successfully traverse the quadrupole are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Predicted Mass Spectrum
Molecular Ion: The molecular formula is C₇H₇ClN₂O₃. A key feature will be the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.
-
[M]⁺˙ for C₇H₇³⁵ClN₂O₃: m/z = 202.01
-
[M+2]⁺˙ for C₇H₇³⁷ClN₂O₃: m/z = 204.01
Key Fragmentation Patterns: Fragmentation provides a roadmap of the molecule's structure. Common fragmentation pathways for pyrimidines and methyl esters are well-documented.[23][24][25]
Caption: Predicted Primary Fragmentation Pathways.
| Predicted m/z | Assignment | Rationale |
| 202 / 204 | [M]⁺˙ | Molecular ion, showing the characteristic 3:1 chlorine isotope pattern. |
| 171 / 173 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester group is a very common fragmentation pathway for methyl esters.[25] |
| 143 / 145 | [M - •COOCH₃]⁺ | Cleavage of the entire methyl carboxylate group. |
| 187 / 189 | [M - •CH₃]⁺ | Loss of a methyl radical, likely from the ester, though less common than loss of the methoxy radical.[24] |
Further fragmentation would involve complex rearrangements and cleavage of the pyrimidine ring itself.[20][26]
Conclusion
The structural verification of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate relies on the congruent interpretation of data from multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (ester, ether, chloro-pyrimidine), and mass spectrometry will establish the correct molecular weight and isotopic distribution while providing corroborating structural evidence through fragmentation. This guide provides a robust, theory-grounded framework for researchers to confidently acquire, interpret, and validate the spectroscopic data for this important heterocyclic compound.
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A Technical Guide to the Reactivity and Synthetic Utility of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
Abstract
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest to researchers in drug discovery and materials science. The pyrimidine core, being inherently electron-deficient, renders the C6-chloro substituent exceptionally labile and prone to nucleophilic displacement. This guide provides an in-depth analysis of the chemical reactivity of this chloro group, focusing on its utility in nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions. We will explore the underlying electronic principles governing its reactivity, survey a range of synthetically valuable transformations, and provide detailed, field-proven experimental protocols for its derivatization.
Introduction: Structural Features and Electronic Profile
The synthetic versatility of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate stems from a unique combination of substituents on the pyrimidine ring. Understanding their electronic influence is key to predicting and controlling its reactivity.
-
The Pyrimidine Core: As a diazine, the pyrimidine ring is an electron-deficient aromatic system. The two nitrogen atoms act as powerful electron sinks, withdrawing electron density from the ring carbons and making the system susceptible to nucleophilic attack.[1]
-
Activating Groups: The methyl carboxylate group (-CO_2Me) at the C4 position is a strong electron-withdrawing group. Through both inductive and resonance effects, it further depletes electron density from the ring, significantly activating the C6 position for nucleophilic substitution.[2]
-
The Chloro Substituent: Located at the activated C6 position, the chloro group serves as an excellent leaving group in nucleophilic aromatic substitution reactions.[3]
-
The Methoxy Group: The methoxy group (-OMe) at C5 is an electron-donating group. While it introduces some electron density back into the ring via resonance, its effect is overridden by the powerful withdrawing influence of the two ring nitrogens and the C4-carboxylate group. Its primary role is often steric and as a modulator of the electronic properties of the final product.
This electronic arrangement makes the C6 position the primary site of chemical reactivity, enabling a broad range of synthetic transformations.
Core Reactivity: Nucleophilic Aromatic Substitution (S_NAr)
The most prominent reaction pathway for this compound is the nucleophilic aromatic substitution (S_NAr) at the C6 position. This reaction proceeds via a two-step addition-elimination mechanism.
Mechanism:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted pyrimidine product.
The high stability of the Meisenheimer intermediate, due to charge delocalization onto the ring nitrogens and the carboxylate group, is the driving force for this reaction.
Caption: General S_NAr mechanism at the C6 position.
Reactions with N-Nucleophiles (Amination)
The displacement of the C6-chloro group with nitrogen nucleophiles is a robust and widely used transformation for creating libraries of substituted pyrimidines for biological screening.[4][5]
-
Primary and Secondary Amines: Aliphatic and aromatic amines readily displace the chloride. These reactions are typically performed in a polar aprotic solvent like THF, DMF, or a protic solvent like ethanol. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction.[6][7]
-
Causality: The choice of base is critical. Strong, nucleophilic bases could potentially compete with the amine or hydrolyze the ester. DIPEA is often preferred due to its steric bulk, which prevents it from acting as a nucleophile.
Reactions with O-Nucleophiles (Alkoxylation/Hydroxylation)
Alcohols and phenols can be used to introduce ether linkages at the C6 position.
-
Alkoxides: The reaction typically requires the use of a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), to deprotonate the alcohol, forming the more potent alkoxide nucleophile.[6] The reaction is usually conducted in an anhydrous solvent like THF or the corresponding alcohol.
-
Hydrolysis: While direct hydrolysis to the 6-hydroxypyrimidine is possible, it often requires harsh conditions (e.g., strong aqueous base and heat) which may also lead to the hydrolysis of the methyl ester.
Reactions with S-Nucleophiles (Thiolation)
Thiols are excellent nucleophiles and react readily with the substrate to form thioethers.
-
Thiolates: Similar to alcohols, thiols are often deprotonated with a base (e.g., NaH, K_2CO_3) to form the thiolate anion, which then displaces the chloride.[8][9] These reactions are highly efficient and are fundamental in the synthesis of various biologically active molecules.[10]
Advanced Reactivity: Palladium-Catalyzed Cross-Coupling
Beyond S_NAr, the C6-chloro group is an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. This opens up a vast synthetic landscape for creating complex biaryl and vinyl pyrimidine structures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond between the pyrimidine C6 and a carbon atom from an organoboron species (e.g., a boronic acid or ester).[11][12]
Mechanism: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine.[13]
-
Transmetalation: In the presence of a base, the organic group is transferred from the boronic acid to the palladium center.
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]
Even though chlorine is the least reactive of the halides for this reaction, the electron-deficient nature of the pyrimidine ring makes the C-Cl bond highly susceptible to oxidative addition, allowing the reaction to proceed efficiently.[3][14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Summary of Transformations
The following table summarizes the key reactive pathways for Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.
| Reaction Type | Nucleophile/Reagent | Typical Conditions | Product Class |
| S_NAr Amination | R¹R²NH (Primary/Secondary Amine) | DIPEA, THF or EtOH, RT to 80 °C | 6-Aminopyrimidine |
| S_NAr Alkoxylation | R-OH / NaH | Anhydrous THF, 0 °C to RT | 6-Alkoxypyrimidine |
| S_NAr Thiolation | R-SH / K_2CO_3 | DMF or ACN, RT | 6-Thioetherpyrimidine |
| Suzuki Coupling | R-B(OH)_2, Pd Catalyst (e.g., Pd(PPh_3)_4), Base (e.g., K_2CO_3) | Toluene/H_2O, 80-100 °C | 6-Aryl/Vinylpyrimidine |
Experimental Protocol: S_NAr with an Amine
This section provides a representative, self-validating protocol for the reaction with a primary amine.
Objective: To synthesize Methyl 6-(benzylamino)-5-methoxypyrimidine-4-carboxylate.
Materials:
-
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO_3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO_4)
Methodology:
Caption: Experimental workflow for a typical S_NAr amination reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (e.g., 1.0 g, 4.57 mmol). Dissolve it in anhydrous THF (20 mL).
-
Reagent Addition: Add DIPEA (1.2 mL, 6.86 mmol), followed by the dropwise addition of benzylamine (0.55 mL, 5.03 mmol).
-
Heating and Monitoring: Heat the reaction mixture to 60 °C and stir. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Self-Validation: Monitoring ensures the reaction goes to completion and helps identify any potential side products.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO_3 (2 x 20 mL) to remove excess acid and DIPEA salts, followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO_4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
-
Self-Validation: Purification and subsequent characterization (¹H NMR, ¹³C NMR, HRMS) confirm the identity and purity of the final compound.
-
Conclusion
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a versatile and highly reactive building block. The C6-chloro group is readily displaced by a wide array of nucleophiles via the S_NAr mechanism and serves as an effective handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the controlled and predictable synthesis of diverse pyrimidine libraries, making it an invaluable tool for professionals in drug development and chemical research.
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The Strategic deployment of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate in Modern Kinase Inhibitor Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core and the Rise of a Privileged Building Block
In the landscape of modern medicinal chemistry, particularly in the realm of kinase inhibitor development, the pyrimidine scaffold has emerged as a cornerstone of molecular design. Its prevalence in clinically successful drugs is a testament to its unique physicochemical properties and its ability to form key interactions within the ATP-binding site of kinases. This guide delves into the strategic application of a highly versatile and functionalized pyrimidine derivative: methyl 6-chloro-5-methoxypyrimidine-4-carboxylate . We will explore its synthesis, reactivity, and its pivotal role as a building block in the construction of potent and selective kinase inhibitors, offering field-proven insights for drug discovery professionals.
The pyrimidine ring system is an aromatic heterocycle that is fundamental to life itself, forming the basis of nucleobases in DNA and RNA. This inherent biological relevance has inspired medicinal chemists to utilize the pyrimidine core as a "privileged scaffold" for the development of therapeutic agents. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling strong binding to the kinase hinge region.
Physicochemical Properties and Strategic Functionalization
The utility of methyl 6-chloro-5-methoxypyrimidine-4-carboxylate as a building block stems from the strategic placement of its functional groups, each contributing to its reactivity and potential for diversification.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₃ | PubChem |
| Molecular Weight | 202.59 g/mol | PubChem |
| CAS Number | 6641-79-8 | PubChem |
| Appearance | Off-white to pale yellow solid | --- |
| Solubility | Soluble in most organic solvents | --- |
The key functional groups and their strategic importance are:
-
6-Chloro Group: This is the primary reactive site for nucleophilic aromatic substitution (SNAr), serving as an excellent leaving group. Its reactivity is modulated by the electron-withdrawing nature of the pyrimidine ring and the adjacent carboxylate group.
-
5-Methoxy Group: The methoxy group is a critical modulator of the electronic properties of the pyrimidine ring. It can influence the regioselectivity of substitution reactions and provide a steric handle to probe the kinase binding pocket. Furthermore, the methoxy group can improve the physicochemical properties of the final compound, such as solubility and metabolic stability.
-
4-Carboxylate Group: The methyl carboxylate at the 4-position serves as a versatile handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to form amides, a common functional group in kinase inhibitors that can form additional hydrogen bonds within the active site.
Synthesis of the Core Building Block: A Step-by-Step Protocol
The synthesis of methyl 6-chloro-5-methoxypyrimidine-4-carboxylate typically begins with the more readily available 2,4-dichloro-5-methoxypyrimidine. The key challenge is the regioselective introduction of the carboxylate group at the C4 position.
Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
This precursor is commonly synthesized from 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) via chlorination.
Materials:
-
2,4-dihydroxy-5-methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine or other suitable base
-
Toluene or other high-boiling solvent
Procedure:
-
In a reaction flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 2,4-dihydroxy-5-methoxypyrimidine in toluene.
-
Add phosphorus oxychloride (2-3 equivalents) to the suspension.
-
Slowly add triethylamine (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (typically 100-160 °C) and maintain for 2-6 hours, monitoring the reaction by TLC or LC-MS.[1]
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2,4-dichloro-5-methoxypyrimidine by column chromatography or recrystallization.
Strategic Derivatization: Building Kinase Inhibitors
The true power of methyl 6-chloro-5-methoxypyrimidine-4-carboxylate lies in its ability to undergo sequential and regioselective reactions to build complex kinase inhibitors. The general strategy involves a nucleophilic aromatic substitution at the C6 position, followed by modification of the C4-carboxylate.
Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
The chloro group at the C6 position is susceptible to displacement by a variety of nucleophiles, most commonly amines. This reaction is the cornerstone for introducing the side chains that will interact with the solvent-exposed region of the kinase active site.
General Protocol for SNAr with an Amine:
-
Dissolve methyl 6-chloro-5-methoxypyrimidine-4-carboxylate in a suitable solvent (e.g., DMF, DMSO, or an alcohol).
-
Add the desired amine (1-1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃) to the solution.
-
Heat the reaction mixture to a temperature ranging from room temperature to 120 °C, depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Modification of the C4-Carboxylate: Amide Bond Formation
The methyl ester at the C4 position can be readily converted into an amide, which is a key functional group for establishing additional interactions within the kinase active site.
General Protocol for Amide Formation:
-
Hydrolyze the methyl ester of the 6-amino-5-methoxypyrimidine derivative to the corresponding carboxylic acid using a base such as LiOH or NaOH in a mixture of water and an organic solvent (e.g., THF or methanol).
-
Acidify the reaction mixture to protonate the carboxylic acid.
-
Couple the resulting carboxylic acid with a desired amine using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC).
-
Purify the final amide product by column chromatography or preparative HPLC.
Case Study: Application in the Synthesis of a Potent Kinase Inhibitor
While specific, named kinase inhibitors synthesized directly from methyl 6-chloro-5-methoxypyrimidine-4-carboxylate are often found in proprietary patent literature, the synthetic utility of this building block is well-established in the development of various kinase inhibitor scaffolds. For instance, the closely related 2,4-dichloro-5-methoxypyrimidine has been utilized in the synthesis of potent dual inhibitors of plasmodial kinases PfGSK3 and PfPK6.[2] The strategic logic of employing a 6-chloro-5-methoxypyrimidine core allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Conclusion: A Versatile Tool for Modern Drug Discovery
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate stands out as a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its pre-installed and strategically positioned functional groups allow for a modular and efficient approach to the construction of diverse chemical libraries. The predictable reactivity of the 6-chloro position towards nucleophilic aromatic substitution, coupled with the synthetic flexibility of the C4-carboxylate, provides medicinal chemists with a powerful tool to fine-tune the pharmacological properties of their lead compounds. As the quest for novel and selective kinase inhibitors continues, the strategic deployment of such well-designed building blocks will undoubtedly remain a critical component of successful drug discovery campaigns.
References
-
PubChem. Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
El-Sabbagh, N. A., et al. (2020). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Molecules, 25(15), 3362. [Link]
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google P
-
Neufeldt, S. R., et al. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]
Sources
Biological activity screening of novel pyrimidine compounds derived from Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
Topic: Biological Activity Screening of Novel Pyrimidine Compounds Derived from Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary: The "Privileged" Architecture
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (CAS: 1126320-49-7) represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from its orthogonal reactivity profile: an electrophilic C6-chlorine susceptible to nucleophilic aromatic substitution (
Critically, the 5-methoxy group is not merely a bystander; it provides essential electron density that modulates the reactivity of the C6 position and often serves as a hydrogen-bond acceptor in the hinge region of kinase ATP-binding pockets. This guide outlines a rigorous, self-validating workflow for transforming this precursor into a library of bioactive agents, specifically targeting Kinase Inhibition (Oncology) and Antimicrobial indications.
Synthetic Rationale & Scaffold Architecture
Orthogonal Functionalization Strategy
To maximize Structure-Activity Relationship (SAR) data, we employ a "divergent synthesis" approach.
-
Vector A (C6-Substitution): The chlorine atom is displaced by diverse amines (primary/secondary) to introduce solubility and target-specific interactions (e.g., morpholines, piperazines, anilines).
-
Vector B (C4-Modification): The methyl ester is hydrolyzed to the acid or converted to amides/hydrazides to probe the solvent-exposed regions of the binding pocket.
High-Throughput Synthesis (HTS) Workflow
-
Step 1 (
Displacement): Reaction of the core with 50–100 amine nucleophiles.-
Conditions: DIPEA, DMF,
(Thermal) or (Microwave).
-
-
Step 2 (Saponification/Amidation): Conversion of the C4-ester.
-
Conditions: LiOH/THF (Hydrolysis) followed by HATU coupling with
-amines.
-
Figure 1: Divergent synthetic pathway for generating library diversity from the parent scaffold.
Primary Screening: In Vitro Kinase Profiling
Given the pyrimidine core's resemblance to ATP, the primary screen focuses on kinase inhibition (e.g., EGFR, VEGFR, JAK).
Assay Principle: FRET-Based Competition
We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This is superior to radioactive
-
Mechanism: A fluorescently labeled tracer binds to the kinase active site. The test compound competes with the tracer. Displacement results in a loss of FRET signal.
Protocol: LanthaScreen™ Eu Kinase Binding
-
Preparation: Dilute compounds in 100% DMSO to 100x final concentration.
-
Master Mix: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Plate Setup (384-well):
-
5
L Kinase/Antibody mixture (Eu-anti-GST antibody). -
5
L Tracer (Alexa Fluor® 647-labeled ATP mimetic). -
100 nL Compound (Acoustic dispensing).
-
-
Incubation: 60 minutes at Room Temperature (dark).
-
Read: EnVision® Multilabel Reader (Excitation 340 nm; Emission 665 nm/615 nm).
Validation Criteria:
-
Z-Factor: Must be
for the plate to be valid. -
Control: Staurosporine (Pan-kinase inhibitor) as positive control (
tracking).
Secondary Screening: Cellular Phenotypic Assays
Compounds showing
Cytotoxicity Screen (MTT Assay)
-
Cell Lines: A549 (Lung), HCT116 (Colon), and MCF-10A (Normal epithelial - toxicity control).
-
Protocol:
-
Seed cells (
cells/well) in 96-well plates. -
Incubate 24h for attachment.
-
Treat with compounds (Serial dilution: 10
M to 1 nM) for 72h. -
Add MTT reagent (0.5 mg/mL); incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
Data Interpretation & SAR Trends
The following table illustrates expected SAR trends based on pyrimidine medicinal chemistry:
| Substituent (R1 at C6) | Substituent (R2 at C4) | Predicted Effect | Rationale |
| Morpholine | -COOH | Low Activity | Poor permeability (polar acid); weak binding. |
| Aniline (4-F) | -CONH-Methyl | High Potency | Aniline |
| Piperazine (N-Me) | -COOEt | Moderate/Low | Ester is liable to hydrolysis; Piperazine aids solubility. |
| Benzylamine | -CONH-Aryl | High Potency | Hydrophobic filling of the "back pocket" of the kinase. |
ADMET Profiling: The "Fail Early" Strategy
The methyl ester moiety in the starting material is metabolically labile. Early ADMET is crucial to ensure the final compounds are stable drugs, not just transient prodrugs.
Metabolic Stability (Liver Microsomes)
-
Objective: Determine intrinsic clearance (
) and half-life ( ). -
Method: Incubate
compound with human/mouse liver microsomes + NADPH at . -
Analysis: LC-MS/MS at T=0, 15, 30, 60 min.
-
Red Flag:
degradation in 30 min suggests rapid ester hydrolysis or oxidation of the 5-methoxy group.
Screening Funnel Visualization
Figure 2: Attrition funnel from library synthesis to lead selection.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors. Retrieved from 1
-
Kotsogianni, I., et al. (2020).[3][4] Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Retrieved from 3
-
Long, et al. (2021).[5] Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI Molecules. Retrieved from 5
-
PubChem. (2024).[6] Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate Compound Summary. Retrieved from 6
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | C7H7ClN2O3 | CID 312614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process beginning with readily available starting materials. This document outlines the theoretical basis for the synthetic strategy, provides detailed step-by-step protocols for each reaction, and includes essential data for the successful execution of this synthesis.
Introduction
Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including antiviral and anticancer agents. Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate serves as a versatile building block for the synthesis of more complex molecules, owing to its multiple functional groups that allow for a variety of chemical transformations. This document details a robust and reproducible synthetic route to this important intermediate.
The overall synthetic strategy involves a three-step process starting from 4,6-dihydroxypyrimidine:
-
Vilsmeier-Haack Reaction: Formation of the key intermediate, 4,6-dichloropyrimidine-5-carbaldehyde.
-
Nucleophilic Aromatic Substitution (SNAr): Selective methoxylation at the C6 position to yield 6-chloro-5-methoxypyrimidine-4-carbaldehyde.
-
Oxidation and Esterification: Conversion of the aldehyde to the corresponding methyl ester to afford the final product.
This application note will delve into the rationale behind each of these steps, providing detailed experimental procedures.
Synthetic Pathway Overview
The synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is achieved through the following reaction sequence:
Caption: Overall synthetic scheme for Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.
Part 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde
The initial step of the synthesis is the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine-5-carbaldehyde via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve both chlorination of the hydroxyl groups and formylation at the C5 position.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,6-Dihydroxypyrimidine | 112.09 | 25.0 g | 0.223 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 100 mL | 1.09 |
| N,N-Dimethylformamide (DMF) | 73.09 | 32 mL | 0.43 |
| Diethyl ether | - | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
| Ice | - | As needed | - |
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add N,N-dimethylformamide (32 mL).
-
Cool the flask in an ice-water bath and slowly add phosphorus oxychloride (100 mL) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
To this mixture, add 4,6-dihydroxypyrimidine (25.0 g) portion-wise over 30 minutes, ensuring the temperature does not exceed 20 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 500 g) with vigorous stirring in a well-ventilated fume hood.
-
Extract the aqueous mixture with diethyl ether (3 x 200 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 150 mL) and then with brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4,6-dichloropyrimidine-5-carbaldehyde as a solid.
Part 2: Synthesis of 6-Chloro-5-methoxypyrimidine-4-carbaldehyde
The second step involves a selective nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms on the pyrimidine ring have different reactivities. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at C6, especially with an electron-withdrawing formyl group at C5. However, by carefully controlling the reaction conditions and stoichiometry of the nucleophile, selective substitution at one position can be achieved. In this protocol, sodium methoxide is used as the nucleophile to introduce the methoxy group.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,6-Dichloropyrimidine-5-carbaldehyde | 176.99 | 10.0 g | 0.056 |
| Sodium methoxide | 54.02 | 3.0 g | 0.056 |
| Anhydrous Methanol | - | 150 mL | - |
| Dichloromethane | - | As needed | - |
| Water | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
Dissolve 4,6-dichloropyrimidine-5-carbaldehyde (10.0 g) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add sodium methoxide (3.0 g) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a few drops of acetic acid.
-
Remove the methanol under reduced pressure.
-
To the residue, add water (100 mL) and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 6-chloro-5-methoxypyrimidine-4-carbaldehyde.
-
The product can be purified by column chromatography on silica gel if necessary.
Part 3: Synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
The final step involves the oxidation of the aldehyde group to a carboxylic acid, followed by esterification to the methyl ester. A variety of oxidizing agents can be used for the aldehyde to carboxylic acid conversion.[1][2][3][4] A common and effective method is the use of sodium chlorite. The subsequent esterification can be achieved via Fischer esterification using methanol in the presence of an acid catalyst.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Chloro-5-methoxypyrimidine-4-carbaldehyde | 172.57 | 5.0 g | 0.029 |
| Sodium chlorite (NaClO₂) | 90.44 | 4.0 g | 0.044 |
| Monosodium phosphate (NaH₂PO₄) | 119.98 | 4.0 g | 0.033 |
| tert-Butanol | - | 50 mL | - |
| Water | - | 25 mL | - |
| Methanol | - | 100 mL | - |
| Sulfuric acid (concentrated) | - | 1 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
A. Oxidation to Carboxylic Acid
-
In a round-bottom flask, dissolve 6-chloro-5-methoxypyrimidine-4-carbaldehyde (5.0 g) in tert-butanol (50 mL).
-
In a separate beaker, prepare a solution of sodium chlorite (4.0 g) and monosodium phosphate (4.0 g) in water (25 mL).
-
Add the aqueous solution of sodium chlorite and monosodium phosphate dropwise to the solution of the aldehyde at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-3 hours, or until the starting material is consumed as indicated by TLC.
-
After the reaction is complete, quench the reaction by adding a saturated solution of sodium sulfite until the yellow color disappears.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 6-chloro-5-methoxypyrimidine-4-carboxylic acid. This crude product is often used directly in the next step without further purification.
B. Esterification to Methyl Ester
-
To the crude 6-chloro-5-methoxypyrimidine-4-carboxylic acid, add methanol (100 mL).
-
Carefully add concentrated sulfuric acid (1 mL) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully add saturated sodium bicarbonate solution to the residue to neutralize the excess acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.
Workflow Visualization
Caption: Detailed experimental workflow for the synthesis.
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium methoxide: Corrosive and flammable solid. Handle in a dry environment as it reacts with moisture.
-
Concentrated sulfuric acid: Highly corrosive. Add slowly and carefully to solutions.
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate PPE should be worn at all times.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. ([Link])
-
Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ([Link])
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ([Link])
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. ([Link])
-
Pyrimidine-4-carboxylic acid methyl ester. ([Link])
-
Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ([Link])
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ([Link])
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ([Link])
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. ([Link])
-
Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. ([Link])
-
Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. ([Link])
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. ([Link])
- Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. ()
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. ([Link])
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ([Link])
-
Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ([Link])
-
Synthesis of carboxylic acids by oxidation of aldehydes. ([Link])
-
Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst. ([Link])
-
making carboxylic acids. ([Link])
- Process for oxidizing aldehydes to carboxylic acids. ()
-
Carboxylic Acids Important Reactions. ([Link])
Sources
Application Notes and Protocols for Suzuki Coupling with Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules. Its prevalence is due to its ability to engage in various non-covalent interactions with biological targets and its synthetic versatility. The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] The targeted functionalization of pyrimidine rings, such as with Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, through Suzuki coupling provides a powerful and direct route to novel molecular architectures. These derivatives are of high interest in drug discovery programs for the development of new therapeutic agents.
This guide provides a comprehensive overview of the Suzuki coupling protocol as applied to Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, an electron-deficient heteroaryl chloride. We will delve into the mechanistic underpinnings of this reaction, offer a detailed experimental protocol, and discuss key considerations for reaction optimization and troubleshooting.
Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. For heteroaryl chlorides, which can be less reactive than their bromide or iodide counterparts, this step is often rate-limiting.[1] The electron-deficient nature of the pyrimidine ring in Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, however, activates the C-Cl bond towards oxidative addition.
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium complex are eliminated, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki Coupling of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
This protocol provides a general starting point for the Suzuki coupling of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate with various aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate | N/A | C₇H₇ClN₂O₃ | 202.59 | Electrophile |
| Aryl/Heteroaryl Boronic Acid | Varies | Varies | Varies | Nucleophile |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 | Catalyst Precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | C₂₆H₃₅O₂P | 426.52 | Ligand |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | K₃PO₄ | 212.27 | Base |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 | Solvent |
| Water (degassed) | 7732-18-5 | H₂O | 18.02 | Co-solvent |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Premixing (Optional but Recommended): In a separate vial under an inert atmosphere, dissolve Pd₂(dba)₃ (e.g., 2-5 mol %) and SPhos (e.g., 4-10 mol %) in a small amount of the reaction solvent.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the Schlenk flask containing the solids.
-
Catalyst Addition: Add the catalyst/ligand solution to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 6-aryl-5-methoxypyrimidine-4-carboxylate.
Causality Behind Experimental Choices and Troubleshooting
Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the phosphine ligand is paramount for the successful coupling of electron-deficient heteroaryl chlorides. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern, bulky, and electron-rich phosphine ligands often provide superior results.
-
Rationale for Pd₂(dba)₃/SPhos: Pd₂(dba)₃ is a common and relatively air-stable Pd(0) source. SPhos is a highly effective Buchwald-type biaryl phosphine ligand. Its steric bulk and electron-donating properties facilitate the oxidative addition of the less reactive aryl chloride and promote the reductive elimination step, leading to higher yields and faster reaction times. For challenging couplings, other advanced ligands such as XPhos or RuPhos can also be considered.[4][5]
-
Troubleshooting: If the reaction is sluggish or fails, consider screening other palladium precatalysts (e.g., Pd(OAc)₂, PEPPSI-type catalysts) and a panel of electron-rich, bulky phosphine ligands.
The Role of the Base
The base is crucial for the transmetalation step. However, with an ester functionality present in the substrate, the choice of base requires careful consideration to avoid hydrolysis.
-
Rationale for K₃PO₄: Potassium phosphate is a moderately strong inorganic base that is effective in promoting the Suzuki coupling of a wide range of substrates, including those sensitive to stronger bases. It generally provides a good balance between reactivity and functional group tolerance. Other bases such as K₂CO₃, Cs₂CO₃, or even organic bases like triethylamine can be screened, but their efficacy will be substrate-dependent. Stronger bases like NaOH or KOH should be used with caution due to the risk of ester saponification.
-
Troubleshooting: If low yields are observed and starting material remains, a stronger base might be necessary, but monitor for ester hydrolysis. Conversely, if side products are prevalent, a milder base could be beneficial.
Solvent System
The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent.
-
Rationale for 1,4-Dioxane/Water: This is a widely used and effective solvent system for Suzuki couplings. Dioxane solubilizes the organic components, while water dissolves the inorganic base, facilitating the transmetalation step. Other solvent systems such as toluene/water or DMF/water can also be effective.
-
Troubleshooting: If solubility is an issue, consider alternative solvent mixtures. For instance, THF/water or acetonitrile/water can be explored. Ensure that the solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Conclusion
The Suzuki-Miyaura cross-coupling of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a robust and versatile method for the synthesis of a diverse range of 6-aryl- and 6-heteroaryl-5-methoxypyrimidine derivatives. A judicious choice of a palladium catalyst with a bulky, electron-rich phosphine ligand, a suitable base to avoid ester hydrolysis, and an appropriate solvent system are key to achieving high yields. The protocol and insights provided herein serve as a valuable guide for researchers in drug discovery and development to effectively utilize this powerful transformation in the synthesis of novel and potentially bioactive molecules.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate. Retrieved February 27, 2026, from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Li, G., & Ma, D. (2024).
- Bercot, E. A., & Rovis, T. (2005). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters, 7(11), 2233–2235.
-
PubChemLite. (n.d.). Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate. Retrieved February 27, 2026, from [Link]
- S. D. Walker, et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- M. A. F. de Souza, et al. (2015). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. European Journal of Organic Chemistry.
- G. C. Fu. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Retrieved February 27, 2026, from [Link]
- S. K. Sharma, et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- S. D. Walker, et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
-
U.S. Environmental Protection Agency. (n.d.). Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate. Retrieved February 27, 2026, from [Link]
- L. F. B. R. Martins, et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
Sources
N-alkylation reactions of pyrimidine intermediates
An Application Guide to N-Alkylation Reactions of Pyrimidine Intermediates
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrimidine ring system is of paramount importance, forming the core of numerous biologically active molecules, including essential components of DNA and RNA, as well as a wide array of anticancer and antiviral agents.[1][2] The N-alkylation of pyrimidine intermediates is a fundamental and powerful transformation that allows for the introduction of diverse alkyl groups, which can significantly modulate the pharmacological properties of these compounds, such as potency, selectivity, and metabolic stability.[1][3]
However, the inherent electronic nature of the pyrimidine ring presents unique challenges. The presence of multiple nucleophilic nitrogen atoms, and potentially exocyclic oxygen or sulfur atoms, often leads to difficulties in controlling regioselectivity, resulting in mixtures of isomers that are challenging to separate.[4][5] Furthermore, the potential for over-alkylation can complicate product profiles and reduce the yield of the desired mono-alkylated product.[5]
This guide provides an in-depth technical overview of the core principles governing the N-alkylation of pyrimidines, a systematic approach to troubleshooting common issues, and detailed, field-proven protocols to aid researchers in achieving high-yield, selective transformations.
Core Principles of Pyrimidine Alkylation
The success of a pyrimidine alkylation reaction hinges on a delicate balance between the nucleophilicity of the pyrimidine substrate, the reactivity of the alkylating agent, and the specific reaction conditions employed.[4]
Reaction Mechanism and Nucleophilicity
The N-alkylation of pyrimidines typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The pyrimidine heterocycle contains multiple potential nucleophilic sites: the two endocyclic ring nitrogens (N1 and N3) and any exocyclic amino, hydroxyl, or thiol groups. The relative nucleophilicity of these sites is dictated by the electronic effects of substituents on the ring.
-
Electron-Donating Groups (EDGs) , such as amino or alkoxy groups, increase the electron density of the ring system, thereby enhancing the nucleophilicity of the nitrogen atoms and facilitating alkylation.
-
Electron-Withdrawing Groups (EWGs) , such as nitro or cyano groups, decrease the electron density, rendering the ring less nucleophilic and the reaction more sluggish.[4]
Due to the electron-deactivating effect of the second nitrogen atom, protonation or alkylation typically occurs at only one of the ring nitrogens in an unsubstituted pyrimidine.[4][6]
The Challenge of Regioselectivity
A primary challenge in pyrimidine alkylation is controlling regioselectivity—that is, directing the alkyl group to the desired nitrogen atom. This is particularly complex when multiple reactive sites are present, leading to potential N1, N3, exocyclic N-, or even O-alkylation.
N- vs. O-Alkylation: For pyrimidinones (which exist in tautomeric equilibrium with hydroxypyrimidines), the competition between N-alkylation and O-alkylation is a significant consideration. This outcome is governed by the Hard and Soft Acid-Base (HSAB) principle and the reaction conditions.[4] Generally, nitrogen is a "softer" nucleophile than oxygen. Therefore:
-
"Soft" alkylating agents (e.g., allyl bromide, iodomethane) tend to favor N-alkylation.[7]
-
"Hard" alkylating agents (e.g., dimethyl sulfate, alkyl sulfonates) are more likely to result in O-alkylation.[7]
-
Reaction conditions also play a crucial role. Polar, protic solvents that can solvate the oxygen atom often favor N-alkylation, while less polar, aprotic solvents may favor O-alkylation.[7][8]
N1- vs. N3- vs. Exo-N-Alkylation: In substrates like 2-aminopyrimidines, three nucleophilic nitrogen atoms compete for the alkylating agent.[5] The endocyclic nitrogens are often more basic and inherently more nucleophilic, which can lead to a mixture of N1 and N3 isomers.[5] Achieving selective alkylation on the exocyclic amino group (N-exo) is a significant challenge that often requires specialized strategies, such as the use of transition metal catalysts or reductive amination protocols.[5]
Optimizing Reaction Parameters
The choice of alkylating agent, base, solvent, and catalyst are all critical levers that can be adjusted to optimize reaction outcomes, influencing yield, reaction time, and, most importantly, regioselectivity.
Alkylating Agents
The choice of alkylating agent is a pivotal decision. Key factors include the nature of the leaving group and the steric and electronic properties of the alkyl group.[3]
| Alkylating Agent Type | Examples | Reactivity Trend | Comments |
| Alkyl Halides | Iodoethane, Benzyl bromide, Allyl chloride | R-I > R-Br > R-Cl | Most common agents. Iodides are highly reactive but more expensive and less stable. Chlorides are less reactive and may require harsher conditions.[5] |
| Alkyl Sulfonates | Dimethyl sulfate, Ethyl tosylate | R-OTf > R-OTs > R-OMs | Potent, often "hard" alkylating agents. Can favor O-alkylation in pyrimidinone systems.[7] Many are highly toxic and require careful handling. |
| Others | Diazomethane, Trialkyloxonium salts | Variable | Used for specific applications, such as methylation. Often highly reactive and hazardous. |
Bases and Solvents
The base and solvent work in concert to modulate the nucleophilicity of the pyrimidine and influence the reaction pathway.
-
Bases: A base is typically required to deprotonate the pyrimidine nitrogen, generating the more nucleophilic anion. The choice of base is critical.
-
Weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are commonly used and are often sufficient for many substrates.[9] Cesium carbonate (Cs₂CO₃) is more soluble and can sometimes provide better results than K₂CO₃.[5]
-
Strong bases (e.g., NaH, KHMDS, potassium tert-butoxide) are used for less nucleophilic pyrimidines or when a complete and rapid deprotonation is required.[5][10] However, strong bases can increase the risk of side reactions.
-
-
Solvents: Polar aprotic solvents are generally preferred as they can dissolve the pyrimidine salt and promote an SN2 mechanism.
-
Common choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).[5][11]
-
Solvent polarity can dictate regioselectivity. In fused pyrimidine systems, for example, less polar solvents like THF can favor the formation of a tight ion pair, leading to alkylation at one site (e.g., N2), while highly polar solvents like DMSO can lead to solvent-separated ion pairs, reversing the selectivity to another site (e.g., N1).[8]
-
Catalysis in Pyrimidine Alkylation
Modern synthetic methods increasingly employ catalysts to improve efficiency, selectivity, and environmental friendliness.
-
Phase-Transfer Catalysis (PTC): Catalysts like 18-crown-6 or quaternary ammonium salts can be used in solid-liquid systems to facilitate the transfer of the pyrimidine anion into the organic phase, accelerating the reaction.[10]
-
Heterogeneous Catalysis: An efficient and environmentally friendly approach involves using a recyclable heterogeneous catalyst. For example, Ammonium Sulfate coated Hydro-Thermal-Carbone (AS@HTC) has been shown to be an excellent catalyst for the N1-alkylation of uracil derivatives, offering high yields, excellent selectivity, and simple workup.[9]
Application Workflows & Experimental Protocols
The following diagrams and protocols provide detailed, step-by-step methodologies for common N-alkylation reactions.
General Workflow for Pyrimidine N-Alkylation
Caption: General experimental workflow for pyrimidine alkylation.
Regioselectivity Challenges in Pyrimidine Alkylation
Caption: Competing reaction pathways in the alkylation of a pyrimidinone.
Protocol 1: N1-Alkylation of Uracil using a Heterogeneous Catalyst
This protocol utilizes a recyclable catalyst for an efficient and selective N1-alkylation, adapted from methodologies using AS@HTC.[1][3][9] This method avoids strong bases and harsh solvents.
Materials:
-
Uracil or substituted pyrimidine (1.0 mmol)
-
Ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg)
-
Hexamethyldisilazane (HMDS) (1.5 mL)
-
Alkylating agent (e.g., bromo-ethylacetate or propargyl bromide) (2.0 mmol)
-
Anhydrous acetonitrile (2.5 mL)
Procedure:
-
Silylation: To a flame-dried round-bottom flask, add the pyrimidine substrate (1.0 mmol), AS@HTC catalyst (50 mg), and HMDS (1.5 mL).
-
Heat the mixture to reflux for 2 hours under an inert atmosphere (e.g., Nitrogen or Argon). The formation of a clear oil indicates the silylated pyrimidine intermediate.
-
Alkylation: Cool the reaction mixture to room temperature. Dissolve the resulting oil in anhydrous acetonitrile (2.5 mL).
-
Add the alkylating agent (2.0 mmol) to the solution.
-
Stir the reaction mixture vigorously at 80 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and filter to recover the heterogeneous catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude N1-alkylated pyrimidine, which can be further purified by column chromatography or recrystallization.
Protocol 2: Selective O-Alkylation of a 6-Substituted Pyrimidin-2(1H)-one
This protocol demonstrates how to achieve selective O-alkylation by using a specific alkylating agent and reaction conditions.[1][3][12]
Materials:
-
6-substituted pyrimidin-2(1H)-one (3.0 mmol)
-
Potassium carbonate (K₂CO₃), finely powdered (3.0 mmol)
-
4-(Iodomethyl)pyrimidine (or other suitable alkylating agent) (3.0 mmol)
-
Acetone (15 mL total)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask, combine the 6-substituted pyrimidin-2(1H)-one (3.0 mmol), potassium carbonate (3.0 mmol), and 10 mL of acetone.
-
Addition of Alkylating Agent: While stirring the suspension, add a solution of the 4-(iodomethyl)pyrimidine (3.0 mmol) dissolved in 5 mL of acetone.
-
Reaction: Heat the resulting mixture to reflux and stir for 30 minutes. The reaction is typically rapid under these conditions. Monitor by TLC.
-
Workup: After the reaction is complete, cool the mixture and remove the solvent under vacuum.
-
Dissolve the residue in 20 mL of dichloromethane and wash twice with 15 mL of distilled water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the O-alkylated product.[1]
Troubleshooting Guide
Low conversion rates and poor selectivity are common hurdles in pyrimidine alkylation.[4] A systematic approach is essential for diagnosing and resolving these issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficiently reactive alkylating agent. 2. Inadequate base strength or solubility. 3. Sub-optimal solvent or temperature.[5] | 1. Confirm the purity of the alkylating agent. Switch to a more reactive halide (Cl → Br → I).[5] 2. Use a stronger or more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃, or NaH for difficult cases). Ensure the base is fresh and anhydrous.[5] 3. Ensure the solvent is anhydrous. Try a different polar aprotic solvent (e.g., DMF, DMSO). Gradually increase the reaction temperature while monitoring for side product formation.[5] |
| Poor Regioselectivity (Mixture of Isomers) | 1. Similar reactivity of different nitrogen/oxygen atoms under the chosen conditions.[5] 2. Unfavorable kinetics or thermodynamics. | 1. Systematically vary the reaction parameters. A change in solvent polarity (e.g., THF vs. DMSO) can dramatically alter the product ratio.[8] 2. Alter the base. A bulkier base may sterically favor alkylation at a less hindered position.[13] 3. If a mixture is unavoidable, focus on developing a robust chromatographic method for separation.[5] |
| Over-alkylation (Di- or Tri-alkylation) | 1. Excess of alkylating agent. 2. High reaction temperature or prolonged reaction time. 3. The mono-alkylated product is more nucleophilic than the starting material.[5] | 1. Carefully control the stoichiometry. Use the alkylating agent as the limiting reagent (1.0-1.2 equivalents).[5] 2. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed or the desired product concentration is maximized. 3. Consider alternative synthetic strategies like reductive amination, which offers better control for mono-alkylation of amino groups.[5] |
References
- A Technical Guide to Troubleshooting Low Conversion Rates in Pyrimidine Alkylation. Benchchem.
- A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. Benchchem.
- A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis. Benchchem.
- Lazrek, H. B., Taourirte, M., Barascut, J.-L., & Imbach, J.-L. (2006). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides and Nucleotides, 10(6).
- N-alkylation of 2-Aminopyrimidines. Benchchem Technical Support Center.
- Stone, T. E., Eustace, E. J., Pickering, M. V., & Daves Jr., G. D. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry.
- Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences.
- Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. (2021). PubMed.
- N alkylation at sp 3 Carbon Reagent Guide.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025).
- Synthesis of Substituted Pyrimidines. Benchchem Technical Support Center.
-
Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][3][4]Triazolo[5][10]pyridines, and Related Deaza-Compounds. (2018). ACS Publications. Available from:
- List of Alkylating agents. Drugs.com.
- Alkylating agents. (2018). GPnotebook.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines. PMC.
- Pyrimidine. Wikipedia.
- Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. Benchchem.
Sources
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- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
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- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Functionalization of the C6 Position of Pyrimidine-4-Carboxylates
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C6-Functionalized Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure in drug design. Within this class, pyrimidine-4-carboxylates are particularly valuable synthetic intermediates. The strategic functionalization of their C6 position unlocks access to a diverse chemical space, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity, selectivity, and pharmacokinetic profiles. Derivatives with substitutions at the C6 position have been explored for a range of therapeutic targets, including adenosine receptors and as anti-tubercular agents.[2][4][5]
This guide provides an in-depth analysis of key synthetic methodologies for the targeted functionalization of the C6 position of pyrimidine-4-carboxylates. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.
The Chemical Landscape: Reactivity of the Pyrimidine Ring
The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[1] This electronic characteristic dictates its reactivity:
-
Electrophilic Aromatic Substitution: This is generally difficult and typically occurs at the C5 position, which is the most electron-rich carbon.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens.[1][6] The stability of the resulting anionic intermediate (a Meisenheimer-like complex) is a key factor driving these reactions.[6]
The carboxylate group at the C4 position further influences this reactivity profile, making the C6 position a prime target for specific synthetic manipulations.
Methodology 1: Nucleophilic Aromatic Substitution (SNAr) at C6
The most direct approach for C6 functionalization relies on the SNAr reaction, starting from a precursor with a suitable leaving group (e.g., a halogen) at the target position. The reaction proceeds via a two-step addition-elimination mechanism and is highly effective for introducing a wide range of nucleophiles.
Causality and Experimental Rationale
The success of an SNAr reaction hinges on three factors: a good leaving group, a sufficiently potent nucleophile, and an electron-deficient aromatic ring. Halogens, particularly chlorine, serve as excellent leaving groups. The pyrimidine ring is inherently activated towards nucleophilic attack.[7] The choice of solvent and base is critical; polar aprotic solvents like DMF or DMSO are typically used to solvate the cation of the base and enhance the nucleophilicity of the attacking species.
Workflow for C6-Amination via SNAr
Caption: General workflow for C6-amination via SNAr.
Detailed Protocol: Synthesis of Methyl 6-(morpholino)pyrimidine-4-carboxylate
Materials:
-
Methyl 6-chloropyrimidine-4-carboxylate (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 6-chloropyrimidine-4-carboxylate (e.g., 1.0 g, 5.36 mmol).
-
Solvent and Reagents: Add anhydrous DMF (20 mL) to dissolve the starting material. To this solution, add morpholine (0.56 mL, 6.43 mmol, 1.2 eq) followed by potassium carbonate (1.48 g, 10.72 mmol, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 6-(morpholino)pyrimidine-4-carboxylate.
Data Summary: SNAr at C6
| Nucleophile | Base | Temperature (°C) | Typical Yield (%) |
| Benzylamine | K₂CO₃ | 90 | 85-95 |
| Morpholine | K₂CO₃ | 90 | 90-98 |
| Sodium Methoxide | NaH | 25-50 | 80-90 |
| Sodium Thiophenoxide | Cs₂CO₃ | 60 | 75-85 |
Methodology 2: Transition-Metal Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical alternative to pre-functionalized substrates. For pyrimidines, transition-metal catalysis can enable the direct coupling of the C6 C-H bond with various partners, avoiding the need for a pre-installed leaving group.[8]
Causality and Experimental Rationale
These reactions typically involve a transition metal catalyst, such as palladium or copper, that can activate the otherwise inert C-H bond.[8] The regioselectivity (C6 vs. other positions) is a significant challenge and is often controlled by the inherent electronic properties of the substrate, directing groups, or the specific ligand/catalyst system employed.[8][9] For pyrimidine-4-carboxylates, the electron-deficient nature of the C6 position makes it susceptible to certain types of C-H activation pathways, such as those involving a concerted metalation-deprotonation (CMD) mechanism.
Reaction Mechanism: Pd/Cu-Catalyzed Direct C6-Arylation
Caption: Simplified mechanism for Pd-catalyzed C6-arylation.
Detailed Protocol: Direct C6-Arylation of Ethyl Pyrimidine-4-carboxylate
Materials:
-
Ethyl pyrimidine-4-carboxylate (1.0 eq)
-
4-Iodotoluene (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)
-
Copper(I) Iodide (CuI, 0.1 eq)
-
Cesium Carbonate (Cs₂CO₃, 2.5 eq)
-
1,4-Dioxane, anhydrous
-
Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add ethyl pyrimidine-4-carboxylate (e.g., 200 mg, 1.31 mmol), 4-iodotoluene (429 mg, 1.97 mmol, 1.5 eq), Pd(OAc)₂ (14.7 mg, 0.066 mmol, 0.05 eq), CuI (25.0 mg, 0.131 mmol, 0.1 eq), and Cs₂CO₃ (1.07 g, 3.28 mmol, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 120 °C in a pre-heated oil bath for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ethyl 6-(p-tolyl)pyrimidine-4-carboxylate.[10]
Data Summary: C-H Functionalization at C6
| Coupling Partner | Catalyst System | Temperature (°C) | Typical Yield (%) |
| Aryl Iodides | Pd(OAc)₂ / CuI | 120 | 50-75 |
| Aryl Bromides | Pd(OAc)₂ / XPhos | 110 | 45-65 |
| Terminal Alkynes | Cu(I) salts | 100 | 60-80 |
| Alkenes (Heck-type) | Pd(OAc)₂ / PPh₃ | 100 | 40-60 |
Methodology 3: Radical Functionalization (Minisci-Type Reaction)
The Minisci reaction offers a powerful method for the alkylation of electron-deficient heterocycles. It involves the generation of a nucleophilic alkyl radical, which then adds to the protonated pyrimidine ring. This approach is particularly useful for installing alkyl groups that are difficult to introduce via other methods.
Causality and Experimental Rationale
The reaction requires three key components: an acid to protonate the pyrimidine (increasing its electrophilicity), an oxidant to generate the alkyl radical from a suitable precursor (e.g., a carboxylic acid or an alkane), and the radical precursor itself.[11] The regioselectivity is governed by the addition of the nucleophilic radical to the most electron-deficient positions of the protonated heterocycle, making C6 a favorable site on the pyrimidine-4-carboxylate scaffold.[12]
Detailed Protocol: C6-tert-Butylation of Methyl Pyrimidine-4-carboxylate
Materials:
-
Methyl pyrimidine-4-carboxylate (1.0 eq)
-
Pivalic Acid (radical precursor, 4.0 eq)
-
Silver Nitrate (AgNO₃, catalyst, 0.2 eq)
-
Ammonium Persulfate ((NH₄)₂S₂O₈, oxidant, 3.0 eq)
-
Trifluoroacetic Acid (TFA, solvent/acid)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl pyrimidine-4-carboxylate (e.g., 300 mg, 1.95 mmol) in trifluoroacetic acid (10 mL).
-
Reagent Addition: To the solution, add pivalic acid (800 mg, 7.80 mmol, 4.0 eq) and silver nitrate (66 mg, 0.39 mmol, 0.2 eq).
-
Initiation: Prepare a solution of ammonium persulfate (1.33 g, 5.85 mmol, 3.0 eq) in water (5 mL). Add this solution dropwise to the reaction mixture at room temperature with vigorous stirring. Note: Gas evolution (CO₂) will occur.
-
Reaction Conditions: Stir the reaction at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the desired product.
-
Work-up: Carefully quench the reaction by slowly adding it to a cooled, saturated solution of NaHCO₃ until gas evolution ceases and the pH is neutral/basic.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography to isolate methyl 6-(tert-butyl)pyrimidine-4-carboxylate.
Conclusion
The functionalization of the C6 position of pyrimidine-4-carboxylates is a critical strategy in modern medicinal chemistry. The choice of methodology—be it the classical SNAr reaction, atom-economical C-H activation, or radical Minisci-type alkylation—depends on the desired substituent and the overall synthetic strategy. By understanding the underlying mechanistic principles and optimizing reaction protocols, researchers can efficiently access a vast array of novel chemical entities for drug discovery and development.
References
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Available at: [Link]
-
N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. European Journal of Organic Chemistry. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
-
Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines Using CHCl3 as Radical Source and Oxidant. PubMed. Available at: [Link]
-
56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. HAL Open Science. Available at: [Link]
-
Mechanochemical Minisci reaction of pyrimidine derivatives with alkyl... ResearchGate. Available at: [Link]
-
Pyrimidine - Wikipedia. Wikipedia. Available at: [Link]
-
A facile and novel synthesis of N(2)-, C(6)-substituted pyrazolo[3,4-d]pyrimidine-4 carboxylate derivatives as adenosine receptor antagonists. PubMed. Available at: [Link]
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. Available at: [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI. Available at: [Link]
-
Functionalization in C6‐position of pyridopyrimidones 18 via deoxyhalogenation, sulfonation, or PyBrop mediated SNAr. ResearchGate. Available at: [Link]
-
C6-selective C–H functionalization of pyridones. ResearchGate. Available at: [Link]
-
Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg. Available at: [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. Available at: [Link]
-
Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. Royal Society of Chemistry. Available at: [Link]
-
A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. PMC - NIH. Available at: [Link]
-
Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. ResearchGate. Available at: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
-
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI. Available at: [Link]
-
Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. ScienceDirect. Available at: [Link]
-
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. Available at: [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC - NIH. Available at: [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]
-
(PDF) Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. growingscience.com [growingscience.com]
- 4. A facile and novel synthesis of N(2)-, C(6)-substituted pyrazolo[3,4-d]pyrimidine-4 carboxylate derivatives as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines Using CHCl3 as Radical Source and Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Harnessing Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and approved pharmaceuticals. Its prevalence stems from its ability to engage in a variety of biological interactions, often mimicking the purine bases of DNA and RNA.[1] The strategic functionalization of the pyrimidine ring allows for the precise orientation of substituents to optimize binding with therapeutic targets. Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a versatile building block that offers two distinct and orthogonally reactive sites, making it an ideal candidate for the rapid generation of compound libraries through parallel synthesis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this scaffold in creating diverse chemical libraries for hit identification and lead optimization.
The Strategic Advantage of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
The utility of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate in parallel synthesis lies in its chemoselectivity. The molecule possesses two key functional groups amenable to diversification:
-
The C6-Chloro Group: This site is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyrimidine ring nitrogens.[2] This allows for the introduction of a wide array of amine nucleophiles, creating a first point of diversity.
-
The C4-Methyl Ester: This group can be readily converted to a carboxylic acid and subsequently coupled with a diverse set of amines to form amides. This provides a second vector for library expansion.
This dual reactivity allows for a two-dimensional library design, where variation at both the C6 and C4 positions can be explored systematically.
Sources
Precision Purification of Substituted Pyrimidines: Overcoming the Silanol Effect
Abstract
Substituted pyrimidines are ubiquitous in medicinal chemistry, serving as the scaffold for kinase inhibitors, antivirals, and nucleotide analogs.[1] However, their purification is notoriously difficult due to the interaction between the basic nitrogen atoms of the pyrimidine ring and the acidic silanol groups on standard silica gel. This interaction results in peak tailing, irreversible adsorption, and co-elution with impurities. This application note provides a scientifically grounded decision matrix and three specific protocols to resolve these issues, ensuring high recovery and purity.
Introduction: The Chemistry of the Challenge
The Silanol Effect
Standard flash chromatography relies on silica gel (
Pyrimidines are nitrogen-containing heterocycles. While the pyrimidine ring itself is weakly basic (pKa
-
Mechanism of Failure: When a basic pyrimidine (pKa > 4) passes through a silica column, it undergoes an acid-base interaction with the silanols. This is not a simple adsorption/desorption equilibrium; it is a "stick-and-drag" process that causes severe tailing (streaking) and yield loss.
Substituent Impact Table
Understanding the electronic nature of your substituent is the first step in selecting a protocol.
| Substituent Type | Examples | Electronic Effect | pKa Impact | Chromatographic Challenge |
| Electron-Withdrawing | -Cl, -F, -NO | Reduces ring electron density | Lowers pKa (< 1) | Low. Behaves like standard organics. |
| Neutral/Alkyl | -CH | Minimal effect | Baseline (~1.3) | Moderate. Slight tailing possible. |
| Electron-Donating | -NH | Increases ring electron density | Raises pKa (3–7+) | High. Severe tailing; requires modifiers. |
Strategic Decision Matrix
Do not default to 0–100% Ethyl Acetate/Hexane. Use this logic flow to select the correct stationary and mobile phases.
Figure 1: Decision Matrix for selecting the optimal purification protocol based on substituent electronics and solubility.
Detailed Protocols
Protocol A: Standard Normal Phase (With "Pre-Buffering")
Best for: Halogenated pyrimidines, alkyl-pyrimidines, and protected intermediates. The Twist: Even for "easy" pyrimidines, residual silanols can cause band broadening. We use a "Pre-Buffer" technique to neutralize the most active sites before the run.
-
Column Preparation: Pack the silica column (or equilibrate the cartridge) with 1% Triethylamine (TEA) in Hexane (or the weak solvent) for 2 Column Volumes (CV).
-
Flush: Flush with 2 CV of pure mobile phase (e.g., 100% Hexane) to remove bulk TEA. Note: TEA remains bound to the most acidic silanol sites, effectively "capping" them.
-
Run: Execute the gradient (e.g., 0–50% EtOAc in Hexane).
-
Result: Sharper peaks than untreated silica; no TEA contamination in the final product (as bulk TEA was washed off).
Protocol B: The "Amine-Modified" System (DCM/MeOH/ )
Best for: Aminopyrimidines, hydroxypyrimidines, and highly polar derivatives.
Mechanism: Ammonia (
Reagents:
The "Magic" Mixture (90:10:1):
A common error is adding
-
Step 1: Prepare a stock solution of 10%
in MeOH . (e.g., 10 mL aq. ammonia + 90 mL MeOH). This is miscible. -
Step 2: Use this stock as your "B" solvent.
-
Step 3: Use pure DCM as your "A" solvent.
Gradient Strategy:
| Time (CV) | % Solvent B (MeOH/NH3) | Effective MeOH % | Effective NH3 % | Action |
|---|---|---|---|---|
| 0–1 | 0% | 0% | 0% | Equilibrate |
| 1–5 | 0
Critical Note: Do not use Acetone with primary amines, as it forms imines.
Protocol C: Reversed-Phase (C18)
Best for: Zwitterions, highly water-soluble pyrimidines, or when normal phase fails to separate isomers.
Buffer Selection is Critical:
-
Acidic Conditions (pH 2-3): Use 0.1% Formic Acid.
-
Basic Conditions (pH 9-10): Use 10mM Ammonium Bicarbonate (
).-
Effect: Pyrimidine is neutral (free base).
-
Benefit: Drastically improved retention and peak shape on C18.
-
Requirement: Ensure your C18 column is "high-pH stable" (e.g., hybrid silica or polymer-based). Standard silica C18 dissolves at pH > 8.
-
Visualizing the Mechanism
The following diagram illustrates why Protocol B is superior for aminopyrimidines.
Figure 2: Competitive binding mechanism. The modifier (Blue) occupies the acidic silanol sites, preventing the pyrimidine (Green) from dragging, resulting in a tight elution band.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product streaks from baseline to solvent front | Solubility issue or massive silanol overload. | Switch to Protocol B. If already using B, increase |
| Product co-elutes with impurity | Insufficient selectivity. | Change Stationary Phase. Switch from Silica to C18 (Protocol C) or Amine-functionalized Silica (KP-NH). |
| Product precipitates on column | Poor solubility in Hexane/DCM. | Solid Load. Dissolve crude in MeOH/DCM, add Celite (1:2 ratio), evaporate to dryness, and load the powder on top of the column. |
| Recovery is low (<50%) | Irreversible binding to silica (Acid sensitivity). | Deactivate Silica. Pre-wash column with 5% TEA. Alternatively, use Alumina (Basic) stationary phase. |
References
-
Teledyne ISCO. (2012). Purification of Nitrogen Heterocycles by Flash Chromatography. Application Note AN20. Link
-
Biotage. (2023).[7] The Flash Guide: How do I purify ionizable organic amine compounds?Link
-
Manderscheid, M., et al. (2003). Determination of pKa Values by Liquid Chromatography. Journal of Chromatographic Science, 41(6), 323-326.[8] Link
-
BenchChem. (2025).[9][10] Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Link
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Scale-Up Synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the scale-up synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, a key intermediate in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a robust and validated methodology for producing this critical compound in larger quantities.
Introduction
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a vital building block in the synthesis of a variety of biologically active molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in various biological interactions.[1][2] The specific substitution pattern of this compound, featuring a chloro, a methoxy, and a methyl carboxylate group, offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of complex pharmaceutical agents.
The scale-up of fine chemical synthesis presents unique challenges compared to laboratory-scale procedures. Issues such as heat transfer, reaction kinetics, mass transfer, and safety must be carefully considered to ensure a reproducible, efficient, and safe process. This guide addresses these critical aspects, providing a detailed, step-by-step protocol grounded in established chemical principles.
Synthetic Strategy Overview
The synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a multi-step process that begins with readily available starting materials. The overall strategy involves three key transformations:
-
Vilsmeier-Haack Reaction: Formation of the core pyrimidine ring with the necessary chloro and formyl functionalities.
-
Nucleophilic Aromatic Substitution (SNAr): Selective introduction of the methoxy group.
-
Oxidation and Esterification: Conversion of the formyl group to the final methyl carboxylate.
This synthetic route is designed for scalability, employing cost-effective reagents and well-understood reaction mechanisms.
Visualizing the Synthesis Workflow
Caption: Overall synthetic workflow for Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.
Part 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde (Intermediate 1)
The initial step involves the synthesis of the key intermediate, 4,6-dichloropyrimidine-5-carbaldehyde, via the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect both chlorination and formylation of the starting 4,6-dihydroxypyrimidine.
Protocol: Scale-Up Vilsmeier-Haack Reaction
Materials and Equipment:
-
Reactor: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a nitrogen inlet, and a dropping funnel.
-
Reagents:
-
4,6-Dihydroxypyrimidine (500 g, 4.46 mol)
-
Phosphorus oxychloride (POCl₃) (2.0 L, 21.5 mol)
-
N,N-Dimethylformamide (DMF) (640 mL, 8.2 mol)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a lab coat. All manipulations of POCl₃ should be performed in a well-ventilated fume hood.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Vilsmeier Reagent Formation: To the reactor, add DMF (640 mL) and cool the jacket to 0-5 °C. Slowly add phosphorus oxychloride (2.0 L) via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. A viscous, pale-yellow mixture will form.
-
Addition of Starting Material: Once the addition of POCl₃ is complete, slowly add 4,6-dihydroxypyrimidine (500 g) portion-wise to the stirred Vilsmeier reagent. Control the addition rate to maintain the internal temperature below 20 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly quench the reaction by pouring it onto a large volume of crushed ice (approx. 10 kg) with vigorous stirring in a separate, appropriately sized vessel. Caution: This is a highly exothermic process and will generate HCl gas. Perform this step in a well-ventilated area.
-
Extract the aqueous mixture with dichloromethane (3 x 2 L).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 1 L) until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford 4,6-dichloropyrimidine-5-carbaldehyde as a crystalline solid.
| Parameter | Value |
| Starting Material | 4,6-Dihydroxypyrimidine |
| Scale | 500 g |
| Key Reagents | POCl₃, DMF |
| Reaction Time | 4-6 hours at reflux |
| Typical Yield | 60-70% |
| Purity (Post-Recrystallization) | >98% (by HPLC) |
Part 2: Selective Methoxylation of 4,6-Dichloropyrimidine-5-carbaldehyde (Intermediate 2)
The second step involves a nucleophilic aromatic substitution (SNAr) reaction to selectively replace one of the chloro groups with a methoxy group. The regioselectivity of this reaction is crucial. Generally, in 4,6-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack.[5] Careful control of stoichiometry and reaction conditions is necessary to favor monosubstitution.
Protocol: Scale-Up Methoxylation
Materials and Equipment:
-
Reactor: A 10 L jacketed glass reactor with similar specifications as in Part 1.
-
Reagents:
-
4,6-Dichloropyrimidine-5-carbaldehyde (from Part 1)
-
Sodium methoxide (1.05 equivalents)
-
Anhydrous Methanol
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
PPE: Standard laboratory PPE.
Procedure:
-
Reactor Setup: The reactor should be clean, dry, and under a nitrogen atmosphere.
-
Reaction Mixture: Dissolve 4,6-dichloropyrimidine-5-carbaldehyde in anhydrous methanol (5 L) in the reactor and cool to 0-5 °C.
-
Addition of Nucleophile: Prepare a solution of sodium methoxide (1.05 equivalents) in anhydrous methanol. Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Quench the reaction by the slow addition of water (1 L).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 2 L).
-
Combine the organic layers and wash with water (2 x 1 L) and then brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product, 6-chloro-5-methoxy-4-chloropyrimidine-5-carbaldehyde, can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
| Parameter | Value |
| Starting Material | 4,6-Dichloropyrimidine-5-carbaldehyde |
| Key Reagents | Sodium Methoxide, Methanol |
| Reaction Temperature | 0-5 °C |
| Typical Yield | 80-90% |
| Purity | >95% (by HPLC) |
Part 3: Oxidation and Esterification to Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (Final Product)
The final step involves the oxidation of the aldehyde to a carboxylic acid, followed by esterification to the methyl ester. A one-pot procedure using an oxidant like Oxone in the presence of methanol can achieve this transformation efficiently.
Protocol: Scale-Up Oxidation and Esterification
Materials and Equipment:
-
Reactor: A 10 L jacketed glass reactor.
-
Reagents:
-
6-Chloro-5-methoxy-4-chloropyrimidine-5-carbaldehyde (from Part 2)
-
Oxone (potassium peroxymonosulfate) (2.5 equivalents)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
PPE: Standard laboratory PPE.
Procedure:
-
Reactor Setup: The reactor should be clean and dry.
-
Reaction Mixture: Dissolve 6-chloro-5-methoxy-4-chloropyrimidine-5-carbaldehyde in methanol (6 L) in the reactor.
-
Addition of Oxidant: Add Oxone (2.5 equivalents) portion-wise to the stirred solution at room temperature. An exotherm may be observed; maintain the temperature below 40 °C using the reactor jacket.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (4 L) and wash with saturated sodium thiosulfate solution (2 x 1 L) to quench any remaining oxidant.
-
Wash with saturated sodium bicarbonate solution (2 x 1 L) and then brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethyl acetate/hexanes to yield Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate as a pure, crystalline solid.
| Parameter | Value |
| Starting Material | 6-Chloro-5-methoxy-4-chloropyrimidine-5-carbaldehyde |
| Key Reagents | Oxone, Methanol |
| Reaction Temperature | Room Temperature |
| Typical Yield | 70-80% |
| Final Purity | >99% (by HPLC and NMR) |
Safety Considerations for Scale-Up
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas. All manipulations must be conducted in a well-ventilated fume hood with appropriate PPE, including a face shield and acid-resistant gloves. The quenching process is particularly hazardous and requires slow, controlled addition to ice with adequate cooling and ventilation.[3][6]
-
Sodium Methoxide: Sodium methoxide is a corrosive and flammable solid. It reacts with water to produce methanol and sodium hydroxide. It should be handled in a dry, inert atmosphere.[7]
-
Exothermic Reactions: The Vilsmeier-Haack reaction and the quenching of POCl₃ are highly exothermic. A jacketed reactor with efficient cooling is essential for temperature control on a large scale.
-
Pressure Build-up: The quenching of POCl₃ and other gas-evolving steps can lead to pressure build-up. The reactor system should be equipped with a pressure relief device.
Analytical Methods for Quality Control
Consistent product quality is paramount in pharmaceutical intermediate synthesis. The following analytical techniques are recommended for monitoring reaction progress and ensuring the purity of the final product:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of the molecular weight of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product's identity.
Troubleshooting
Caption: Troubleshooting guide for the synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.
Conclusion
The successful scale-up of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate synthesis requires careful attention to reaction conditions, safety protocols, and analytical monitoring. The detailed protocols and insights provided in this guide offer a robust framework for the efficient and safe production of this valuable pharmaceutical intermediate. By understanding the underlying chemical principles and potential challenges, researchers and production chemists can confidently implement and optimize this synthesis on a larger scale.
References
-
ACS Publications. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. Available from: [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. 2022. Available from: [Link]
-
Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. 2021. Available from: [Link]
-
QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. 2023. Available from: [Link]
-
University of Delaware. STANDARD OPERATING PROCEDURE. Available from: [Link]
-
PMC. One-pot Double Suzuki Couplings of Dichloropyrimidines. Beilstein J. Org. Chem. 2011. Available from: [Link]
-
PMC. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallogr B Struct Sci Cryst Eng Mater. 2022. Available from: [Link]
-
Indian Academy of Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. 2019. Available from: [Link]
-
PMC. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. J. Heterocycl. Chem. 2021. Available from: [Link]
Sources
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- 2. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
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- 7. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
A Guide for Researchers and Drug Development Professionals
Introduction: The Synthetic Challenge
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a valuable substituted pyrimidine, a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals due to their ability to mimic the nucleobases of DNA and RNA.[1][2] The successful synthesis of this intermediate is crucial for drug discovery programs, yet it presents challenges related to regioselectivity, reaction conditions, and potential side reactions that can significantly impact yield and purity.[3][4] This guide is structured to address these challenges directly, providing both diagnostic tools and actionable solutions.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues encountered during the synthesis. A common synthetic strategy involves the chlorination of a 6-hydroxypyrimidine precursor followed by esterification. The troubleshooting questions are framed around this plausible and widely-used transformation sequence in pyrimidine chemistry.[5]
Problem Area 1: The Chlorination Step (Conversion of 6-Hydroxypyrimidine to 6-Chloropyrimidine)
Q1: My chlorination reaction using phosphorus oxychloride (POCl₃) results in a low yield and a significant amount of dark, intractable tar. What is causing this decomposition?
Answer: This is a frequent issue when handling electron-rich heterocyclic systems. The formation of tar suggests product or starting material decomposition, which can be attributed to several factors:
-
Excessive Temperature: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. At elevated temperatures, it can promote unwanted side reactions and polymerization of the pyrimidine ring, especially if the substrate is sensitive.[6] The reaction is often exothermic, and poor temperature control can lead to a runaway reaction.
-
Presence of Water: Any moisture in the reaction will react vigorously with POCl₃ to produce hydrochloric and phosphoric acids, which can catalyze decomposition pathways. It is critical to use oven-dried glassware and anhydrous reagents.[7]
-
Absence of a Tertiary Amine: In some cases, the HCl generated as a byproduct can protonate the pyrimidine ring, deactivating it towards the desired reaction and promoting degradation. The addition of a tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine) can scavenge this HCl, preventing substrate protonation and minimizing decomposition.
Mitigation Strategies:
-
Temperature Control: Maintain a strict temperature profile. Start the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly to a moderate reflux, if required. Monitor the internal temperature closely.
-
Strictly Anhydrous Conditions: Ensure all glassware is flame- or oven-dried. Use freshly distilled POCl₃ and anhydrous solvents.
-
Use of a Co-solvent/Base: Consider performing the reaction in the presence of a high-boiling tertiary amine or using a solvent like N,N-dimethylaniline, which acts as both a solvent and an acid scavenger.
Q2: The conversion of my 6-hydroxy starting material is incomplete, even after prolonged heating in POCl₃. How can I drive the reaction to completion?
Answer: Incomplete conversion often points to insufficient reactivity or deactivation of the starting material.
-
Substrate Solubility: The 6-hydroxypyrimidine precursor may have poor solubility in neat POCl₃, limiting the reaction rate.
-
Catalyst Inefficiency: While often used in excess as the solvent, POCl₃'s activity can be enhanced. The addition of a catalytic amount of a phase-transfer catalyst or N,N-dimethylformamide (DMF) can sometimes accelerate the reaction. The DMF forms a Vilsmeier-Haack type reagent, which is a more potent chlorinating agent.[8]
-
Reaction Time: While prolonged heating is common, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion before decomposition begins to dominate.[2]
Optimization Workflow:
Caption: Workflow for troubleshooting incomplete chlorination.
Problem Area 2: The Esterification Step (Carboxylic Acid to Methyl Ester)
Q3: I am attempting to esterify 6-chloro-5-methoxypyrimidine-4-carboxylic acid with methanol and a strong acid catalyst (e.g., H₂SO₄), but the reaction is slow and gives a poor yield. What is limiting the reaction?
Answer: This is a classic Fischer esterification, and its efficiency can be hampered by the electronic nature of the pyrimidine ring.
-
Electronic Deactivation: The pyrimidine ring contains two electron-withdrawing nitrogen atoms, which decrease the nucleophilicity of the carbonyl oxygen.[9] This makes the initial protonation step, which is required to activate the carbonyl group for nucleophilic attack by methanol, less favorable compared to a simple benzoic acid derivative.
-
Steric Hindrance: The substituents at the 5- and 6-positions (methoxy and chloro groups) can create steric hindrance around the carboxylic acid, impeding the approach of the methanol nucleophile.
-
Water Formation: Fischer esterification is an equilibrium process that produces water. If this water is not effectively removed, the equilibrium will not favor product formation.[7]
Mitigation Strategies:
-
Alternative Esterification Methods: If Fischer esterification is inefficient, consider methods that do not rely on activating the carboxylic acid directly. Converting the acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol, is often much more efficient.[10]
-
Use of a Dehydrating Agent: When using the acid-catalyzed method, add a dehydrating agent like molecular sieves or use a Dean-Stark apparatus if the solvent system allows, to remove water as it forms and drive the equilibrium forward.
-
More Potent Reagents: Using diazomethane is a highly effective but hazardous option. A safer and often effective alternative is using trimethylsilyldiazomethane (TMS-diazomethane).
Q4: I used methyl iodide (MeI) and a base (e.g., K₂CO₃) in DMF to form the methyl ester, but the reaction is messy, with a low yield of the desired product. What side reactions are occurring?
Answer: While this SN2-type reaction avoids the equilibrium issues of Fischer esterification, it introduces its own set of potential side reactions, particularly with a multifunctional substrate like this.[11]
-
N-Alkylation: The nitrogen atoms in the pyrimidine ring are nucleophilic and can compete with the carboxylate anion for the methyl iodide.[9] This leads to the formation of N-methylated pyrimidinium salts, which are often highly polar byproducts.
-
O-Alkylation of Methoxy Group (Unlikely but possible): While less common, under harsh conditions, demethylation followed by methylation could occur.
-
Reaction with Base: Stronger bases like sodium hydride or alkoxides can potentially react with the chloro-substituent via elimination or substitution pathways, especially at higher temperatures.[11]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are good for this reaction, but they must be anhydrous. The choice of base is critical; a mild, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often superior as it forms a more soluble and reactive carboxylate salt.[11]
Caption: Potential reaction pathways in base-mediated methylation.
Frequently Asked Questions (FAQs)
Q5: What are the most critical quality control checks for the starting materials? Answer: The purity of your starting materials is paramount.[2] For the 6-hydroxypyrimidine precursor, ensure it is free of isomeric impurities via ¹H NMR and that it is thoroughly dry (Moisture content <0.1%). For reagents like POCl₃ and MeI, using a fresh, unopened bottle or freshly distilled material can prevent a host of issues related to hydrolysis and degradation.[7]
Q6: What is the recommended method for monitoring reaction progress? Answer: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material, product, and any major byproducts (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate can help visualize products that are not UV-active. For more precise tracking, especially for determining reaction endpoints and identifying impurities, LC-MS is the preferred method.
Q7: My final product appears pure by ¹H NMR, but the yield is still below 50%. Where could I be losing product? Answer: Significant product loss often occurs during the workup and purification stages.[12]
-
Aqueous Workup: Ensure the pH is adjusted correctly during extractions to keep your product in the organic layer. The product may have some solubility in the aqueous layer, especially if the pH is not optimal. Perform multiple extractions (e.g., 3x) with the organic solvent.
-
Drying and Transfer: Always rinse the drying agent (e.g., MgSO₄, Na₂SO₄) with fresh solvent to recover any adsorbed product. Similarly, rinse all glassware used for transfers.[6]
-
Purification: During column chromatography, product can be lost if it streaks or is not fully eluted. Choosing the right solvent system is key. If the product is volatile, be cautious during solvent removal on a rotary evaporator.
Q8: What are the best practices for storing the final product, Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate? Answer: The compound contains both a chloro and an ester functional group, which can be sensitive. It should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent slow hydrolysis or degradation.[13] For long-term storage, keeping it in a freezer at -20°C is recommended.
Key Experimental Protocols
Protocol 1: Chlorination of 6-Hydroxy-5-methoxypyrimidine-4-carboxylic Acid
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the 6-hydroxy-5-methoxypyrimidine-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) via a dropping funnel at 0 °C. Caution: POCl₃ is highly corrosive and reacts violently with water.
-
Reaction: Add a catalytic amount of DMF (0.1 eq). Slowly warm the mixture to 80-90 °C and maintain for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Perform this step in a well-ventilated fume hood. Neutralize the aqueous solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro product, which can be purified further by column chromatography or recrystallization.
Protocol 2: Esterification via Acyl Chloride Intermediate
-
Acyl Chloride Formation: To a solution of 6-chloro-5-methoxypyrimidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.[10] Allow the reaction to stir at room temperature for 2-3 hours.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in anhydrous methanol at 0 °C and stir for 1 hour.
-
Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
| Parameter | Fischer Esterification | Acyl Chloride Method | MeI / Base Method |
| Pros | One step; uses cheap reagents. | High yielding; fast; non-equilibrium. | Good for sensitive substrates; avoids strong acid. |
| Cons | Equilibrium-limited; requires high temp; can be slow.[11] | Two steps; uses corrosive reagents (SOCl₂, oxalyl chloride). | Risk of N-alkylation; MeI is toxic; base choice is critical.[9] |
| Best For | Robust, less-deactivated substrates. | When Fischer esterification fails or is low-yielding. | Acid-sensitive substrates where N-alkylation is not a major concern. |
| Table 1: Comparison of Common Esterification Methods. |
References
- Current Chemistry Letters. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [URL: https://growingscience.com/ccl/Vol11/ccl_2022_1.pdf]
- Bhat, A. R., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5153]
- IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. [URL: https://www.ijsat.org/index.
- Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [URL: https://www.heteroletters.org/assets/file/2023/05/HL-13-3-643-665_1.pdf]
- International Journal of Pharmaceutical Sciences and Research. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. IJPSR. [URL: https://ijpsr.com/bft-article/review-writing-on-synthesis-of-pyrimidine-and-its-biological-activity/]
- BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. BenchChem. [URL: https://www.benchchem.com/blog/overcoming-side-reactions-in-pyrimidine-synthesis/]
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem. [URL: https://www.benchchem.com/blog/troubleshooting-unexpected-side-reactions-in-pyrimidine-synthesis/]
- WikiLectures. (2024). Disorders of pyrimidine metabolism. WikiLectures. [URL: https://www.wikilectures.eu/w/Disorders_of_pyrimidine_metabolism]
- MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. MSD Manuals. [URL: https://www.msdmanuals.com/professional/pediatrics/inherited-disorders-of-metabolism/pyrimidine-metabolism-disorders]
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics. [URL: https://www.creative-proteomics.
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora. [URL: https://www.quora.com/What-could-be-reason-for-getting-a-very-low-yield-in-organic-chemistry]
- BenchChem. (2025). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. BenchChem. [URL: https://www.benchchem.com/blog/expert-insights-using-2-chloro-4-methoxypyrimidine-in-pharmaceutical-synthesis/]
- ResearchGate. (2024). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI?. ResearchGate. [URL: https://www.researchgate.net/post/Has_anybody_have_any_troubles_with_yields_for_the_methylation_of_a_carboxylic_acids_using_base_and_MeI]
- University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [URL: https://www.sas.rochester.edu/chm/resource/how-to/improve-yield.html]
- Wikipedia. (n.d.). Pyrimidine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyrimidine]
- University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content. [URL: https://ujcontent.uj.ac.za/vital/access/services/Download/uj:35878/SOURCE1]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents. [URL: https://patents.google.
- ChemScene. (n.d.). 1232059-52-7 | Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate. ChemScene. [URL: https://www.chemscene.
- ACS Publications. (2022). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c04880]
- BenchChem. (2025). Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. BenchChem. [URL: https://www.benchchem.
- RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09564a]
- MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4554]
- ResearchGate. (2026). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. [URL: https://www.researchgate.
- Quora. (2013). In organic chemistry, why is my percent yield so low?. Quora. [URL: https://www.quora.com/In-organic-chemistry-why-is-my-percent-yield-so-low]
- ResearchGate. (n.d.). General reaction for the synthesis of multifunctionalized pyrimidine derivatives. ResearchGate. [URL: https://www.researchgate.
- ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ResearchGate. [URL: https://www.researchgate.
- Reddit. (2018). Common ways to lose product and reduce yield?. Reddit. [URL: https://www.reddit.com/r/chemistry/comments/7wuh1v/common_ways_to_lose_product_and_reduce_yield/]
- Sigma-Aldrich. (n.d.). Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bdd/bdph9bcdbfb8]
- Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. Google Patents. [URL: https://patents.google.
- PMC. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8600947/]
Sources
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- 4. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of Polysubstituted Pyrimidines
Welcome to the Technical Support Center for the synthesis of polysubstituted pyrimidines. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during experimental work. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to ensure your synthetic routes are efficient and successful.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of polysubstituted pyrimidines, offering probable causes and actionable solutions.
Issue 1: Low Yield of the Desired Pyrimidine Product
Question: My reaction is resulting in a low yield of the target polysubstituted pyrimidine. What are the potential causes and how can I optimize the reaction for a better outcome?
Answer: Low yields are a frequent challenge in pyrimidine synthesis and can be attributed to several factors, ranging from suboptimal reaction conditions to competing side reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Reaction Conditions | The reaction kinetics may be slow due to inadequate temperature, reaction time, or catalyst activity. | 1. Temperature and Time Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). A gradual increase in temperature or prolonged reaction time might be necessary to drive the reaction to completion.[1][2] 2. Catalyst Evaluation: The choice of catalyst is critical. For instance, in the Biginelli reaction, while strong Brønsted acids like HCl are traditional, they can sometimes promote side reactions.[2][3] Consider screening Lewis acids or milder Brønsted acids.[2] Ensure the catalyst is active and used in the appropriate concentration. |
| Poor Reactant Quality | Impurities in starting materials (e.g., aldehydes, β-dicarbonyl compounds, amidines) can inhibit the reaction or lead to byproducts.[1][2] | 1. Purity Verification: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). 2. Purification of Reactants: If necessary, purify the reactants before use. For example, amidine salts can be hygroscopic and may require fresh preparation or purification to prevent hydrolysis.[1] |
| Incomplete Cyclization | The final ring-closing step to form the pyrimidine nucleus may be inefficient, leading to the accumulation of open-chain intermediates.[3] | 1. Enhance Catalyst Activity: A higher concentration or a stronger acid catalyst can facilitate the cyclization and subsequent dehydration steps.[1][3] 2. Increase Temperature: Providing more thermal energy can help overcome the activation barrier for the ring closure.[3] |
| Competing Side Reactions | The formation of stable byproducts can consume starting materials, thereby reducing the yield of the desired pyrimidine. | 1. Identify Byproducts: Characterize any significant byproducts using techniques like NMR and mass spectrometry to understand the competing reaction pathways. 2. Adjust Stoichiometry: For example, in the Biginelli reaction, using a slight excess of urea (1.2-1.5 equivalents) can favor the desired pathway over the Knoevenagel condensation.[3] |
Issue 2: Formation of a Major Fluorescent Byproduct in the Biginelli Reaction
Question: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is this byproduct and how can I prevent its formation?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia, which can be formed from the decomposition of urea at elevated temperatures.[1]
Mitigation Strategies:
-
Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Conducting the reaction at a lower temperature can significantly suppress the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is advisable to screen different Lewis acids, as some may preferentially promote the desired reaction.[1]
-
Order of Addition: In some cases, adding the urea as the final reactant can help minimize its decomposition into ammonia, thereby reducing the likelihood of the Hantzsch side reaction.[1]
Issue 3: Difficulty in Purifying the Crude Product due to N-Acylurea Byproducts
Question: I suspect the presence of N-acylurea byproducts in my crude product, which is making purification difficult. How can I confirm their presence and prevent their formation?
Answer: N-acylureas can form as byproducts in the Biginelli reaction through a competing pathway where the β-ketoester reacts with urea.[1] These byproducts often have similar polarities to the desired dihydropyrimidinone, complicating purification by column chromatography.
Confirmation and Prevention:
-
Characterization: N-acylureas can be identified by their distinct signals in ¹H and ¹³C NMR spectroscopy, as well as by mass spectrometry.[1]
-
Controlled Stoichiometry and Catalyst: Careful control of the reaction stoichiometry and the choice of catalyst can help suppress the formation of N-acylureas.[1]
-
Purification Strategy: Recrystallization is often a more effective method than column chromatography for removing N-acylurea impurities.[1] A careful selection of the recrystallization solvent is key to obtaining a pure product.
Issue 4: Failure of the Pinner Synthesis of Pyrimidines
Question: My Pinner synthesis is not yielding the desired pyrimidine. What are the critical parameters I need to control for this reaction to be successful?
Answer: The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is highly sensitive to the reaction conditions.[1]
Critical Parameters:
-
Anhydrous Conditions: The intermediate imidate salt (Pinner salt) is highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of esters as byproducts instead of the pyrimidine.[3] Therefore, it is imperative to use oven-dried glassware and anhydrous solvents.
-
Amidine Quality: The purity of the amidine salt is crucial. It is recommended to use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis over time.[1]
-
Base Selection: The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing side reactions. Common bases include sodium ethoxide and potassium carbonate.[1]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary during their formation to prevent decomposition or rearrangement into N-alkyl amides.[3] The subsequent cyclization step may require heating, and the optimal temperature will depend on the specific substrates. It is advisable to monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[1]
Frequently Asked Questions (FAQs)
Q1: Can thiourea be used in place of urea in the Biginelli reaction?
A1: Yes, thiourea can be used as a substitute for urea to synthesize the corresponding 3,4-dihydropyrimidin-2(1H)-thiones. The reaction mechanism is analogous to that with urea.[2]
Q2: Are aliphatic aldehydes suitable for the Biginelli reaction?
A2: While aliphatic aldehydes can be used in the Biginelli reaction, they often result in lower yields compared to aromatic aldehydes. This is because aliphatic aldehydes are more susceptible to self-condensation and other side reactions.[3] The "Atwal modification," which involves pre-forming the enone intermediate, can be an effective strategy to improve yields with aliphatic aldehydes.[3]
Q3: My Hantzsch dihydropyridine synthesis is not proceeding to completion. What can I do to improve the conversion?
A3: Incomplete conversion in the Hantzsch reaction can be due to several factors. Ensure your reactants, particularly the aldehyde, are of high purity. The ammonia source, such as ammonium acetate, should also be of good quality. You can try increasing the reaction temperature or employing a catalyst to promote the reaction. Microwave irradiation has also been demonstrated to accelerate the Hantzsch reaction.[2]
Q4: What are some common methods for synthesizing polysubstituted pyrimidines besides the Biginelli and Pinner reactions?
A4: Numerous methods exist for the synthesis of polysubstituted pyrimidines. Some notable approaches include:
-
Suzuki Cross-Coupling: Starting from 2-amino-4,6-dichloropyrimidines, Suzuki cross-coupling can be employed to introduce aryl substituents.[4]
-
Reaction of Carbonyl Compounds with Amidines: This is a regioselective reaction that can be catalyzed by systems like TEMPO and an in-situ prepared iron(II)-complex.[4]
-
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This method utilizes electron-deficient 1,3,5-triazines and ketones or aldehydes to produce highly functionalized pyrimidines.[4]
-
Multicomponent Reactions: Various other multicomponent reactions, including those utilizing microwave or ultrasound assistance, have been developed for the efficient synthesis of pyrimidine derivatives.[5][6]
Q5: What are the key considerations for the electrophilic substitution of pyrimidines?
A5: Due to the presence of two electron-withdrawing nitrogen atoms, the pyrimidine ring is π-deficient, making electrophilic aromatic substitution more difficult compared to benzene or pyridine.[7] Electrophilic attack typically occurs at the C-5 position, which is the least electron-deficient.[7] Common electrophilic substitutions like nitration, halogenation, and sulfonation have been observed, primarily on substituted pyrimidines.[7]
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol outlines a general procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Reagents:
-
Aldehyde (1 equivalent)
-
β-Ketoester (1 equivalent)
-
Urea or Thiourea (1.5 equivalents)
-
Catalyst (e.g., HCl, Lewis acid)
-
Solvent (e.g., Ethanol)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and β-ketoester in ethanol.
-
Add the urea (or thiourea) and the catalyst to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.[2]
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure DHPM.[2]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol describes a general method for the synthesis of substituted pyrimidines from a 1,3-dicarbonyl compound and an amidine.
Reagents:
-
1,3-Dicarbonyl compound (1 equivalent)
-
Amidine hydrochloride (1.1 equivalents)
-
Base (e.g., Sodium ethoxide, 1.1 equivalents)
-
Anhydrous Ethanol
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., N₂ or Ar).
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in anhydrous ethanol.
-
Add the amidine hydrochloride and the base to the solution.
-
Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux depending on the substrates).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]
Visualizations
Troubleshooting Workflow for the Biginelli Reaction
Caption: A troubleshooting workflow for addressing low yields in the Biginelli reaction.
Competing Pathways in the Biginelli Reaction
Caption: Competing reaction pathways in the Biginelli synthesis.
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.).
- Avoiding side product formation in pyrimidine synthesis - Benchchem. (n.d.).
-
Fatima, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Retrieved from [Link]
- Overcoming side reactions in pyrimidine synthesis - Benchchem. (n.d.).
-
Pyrimidine - Wikipedia. (n.d.). Retrieved from [Link]
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (n.d.).
-
Bhat, A. R., et al. (2018). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Taylor & Francis Online. Retrieved from [Link]
-
Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025). ACS Omega. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Palladium Catalyst Loading for Suzuki Coupling with Chloropyrimidines
Welcome to the technical support center for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving chloropyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency, reproducibility, and scalability of these critical C-C bond-forming reactions. Here, we will delve into the nuances of catalyst loading, troubleshooting common issues, and implementing strategies to achieve high yields with minimal catalyst usage, a key consideration in both academic and industrial settings.
Chloropyrimidines are valuable building blocks in medicinal chemistry, but their successful implementation in Suzuki couplings can be challenging due to the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[1] This guide provides a framework for navigating these challenges, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of palladium catalyst loading in Suzuki couplings of chloropyrimidines.
Q1: Why is optimizing palladium catalyst loading so critical for chloropyrimidine substrates?
Optimizing palladium loading is crucial for several reasons. From a process chemistry perspective, minimizing the amount of palladium, an expensive and precious metal, directly reduces costs.[2] Furthermore, stringent regulations in the pharmaceutical industry, such as those set by the International Council for Harmonisation (ICH), limit the amount of residual palladium in active pharmaceutical ingredients (APIs).[3] High catalyst loading can also lead to the formation of palladium black and other inactive species, which can complicate purification and may even promote side reactions. For chloropyrimidines specifically, which can be prone to catalyst inhibition, finding the "sweet spot" for catalyst loading is key to achieving a balance between reaction efficiency and product purity.
Q2: What is a typical starting catalyst loading for a Suzuki coupling with a chloropyrimidine?
For initial screening and small-scale reactions, a palladium catalyst loading of 2-5 mol% is a common starting point.[1][4] However, the optimal loading is highly dependent on the specific catalyst system (palladium precursor and ligand), the reactivity of the chloropyrimidine, and the reaction conditions. For instance, more challenging couplings, such as those involving sterically hindered substrates, may require higher initial loadings. Conversely, highly active catalyst systems, like certain Buchwald precatalysts, can often achieve excellent results at much lower loadings, sometimes in the range of 0.1-1 mol%.[5]
Q3: How does the choice of palladium precursor affect the required catalyst loading?
The palladium precursor plays a significant role. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(PPh₃)₄ is a pre-formed Pd(0) complex and can be used directly. However, it may not be the most active choice for less reactive aryl chlorides.[6] Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require the addition of a ligand to form the active catalytic species in situ.[2] The efficiency of this in situ activation can influence the required loading. Modern, well-defined precatalysts, such as the Buchwald G3 and G4 palladacycles, are often more efficient at generating the active Pd(0) species, which can allow for significantly lower catalyst loadings.[5]
Q4: Can I reduce the catalyst loading by simply extending the reaction time or increasing the temperature?
While extending reaction time or increasing temperature can sometimes compensate for lower catalyst loading, this approach has its drawbacks. Prolonged reaction times at elevated temperatures can lead to the decomposition of starting materials, products, or the catalyst itself.[7] It can also promote side reactions such as protodeboronation of the boronic acid.[4][7] A more effective strategy for reducing catalyst loading is to optimize the other reaction parameters, such as the choice of ligand, base, and solvent, to create a more efficient catalytic system.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of chloropyrimidines.
Issue 1: Low or No Conversion of the Chloropyrimidine
A lack of product formation is a common and frustrating issue. The following decision tree can help diagnose the root cause.
Troubleshooting Decision Tree for Low Conversion
Causality and Solutions:
-
Catalyst Inactivity: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[4]
-
Poor Substrate Reactivity: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the oxidative addition step more challenging and often rate-limiting.[1]
-
Solution: A systematic screening of the catalyst, ligand, solvent, and base is the most effective approach to identify a suitable system for your specific chloropyrimidine.[4] Consider using a more active palladium precatalyst.
-
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom.[4][7]
-
Solution: Use fresh, high-purity boronic acid. Employ anhydrous solvents and consider using a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[10] In some cases, using a boronate ester (e.g., a pinacol ester) can improve stability.
-
Issue 2: Significant Side Product Formation (e.g., Homo-coupling)
The formation of biaryl products from the coupling of two boronic acid molecules (homo-coupling) can be a significant issue, especially at low catalyst loadings.
Causality and Solutions:
-
Inefficient Catalytic Cycle: Homo-coupling can occur when the transmetalation step is slow, allowing for side reactions of the boronic acid. It can also be promoted by the presence of oxygen, which can affect the Pd(0)/Pd(II) catalytic cycle.[4]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere.[4][7] Thoroughly degas all solvents. The choice of base is also critical; inorganic bases are often superior to organic bases for minimizing side reactions.[11] Sometimes, adding the aryl halide in a slight excess can reduce homo-coupling.[4]
-
Issue 3: Reaction Stalls or is Sluggish
A reaction that starts but fails to proceed to completion often points to catalyst deactivation or inhibition.
Causality and Solutions:
-
Catalyst Deactivation: As mentioned, coordination of the pyrimidine nitrogen to the palladium center is a primary deactivation pathway.[4] Impurities in the starting materials or solvents can also poison the catalyst.
-
Solution: A re-evaluation of the ligand is often the first step. Buchwald-type biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally more robust and resistant to deactivation in the coupling of heteroaryl chlorides.[8][12] Ensure all reagents and solvents are of high purity.
-
Strategies for Optimizing and Minimizing Catalyst Loading
The goal of optimization is to find the lowest catalyst loading that provides a high yield of the desired product in a reasonable timeframe.
1. Systematic Screening of Reaction Parameters:
A Design of Experiment (DoE) approach can be highly effective for systematically screening multiple variables simultaneously. However, a more traditional one-variable-at-a-time (OVAT) approach can also be effective. Key parameters to screen include:
-
Palladium Precursor: Compare standard sources like Pd(OAc)₂ with more advanced precatalysts.
-
Ligand: This is often the most critical parameter. Screen a diverse set of ligands with varying steric and electronic properties.
-
Base: The strength and nature of the base can significantly impact the reaction. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used.[6][10]
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | A common starting point, but may require higher loading. | [4] |
| Pd₂(dba)₃ | - | <5 | Inefficient without an appropriate ligand. | [4] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Shows some activity, but a ligand is still needed for high efficiency. | [4] |
2. The Importance of the Ligand-to-Palladium Ratio:
For catalyst systems generated in situ (e.g., from Pd(OAc)₂), the ligand-to-palladium ratio is a critical parameter to optimize. A typical starting point is a 2:1 or 4:1 ligand-to-palladium ratio. Too little ligand can lead to the formation of palladium black, while too much can sometimes inhibit the reaction.
3. Utilizing Microwave Irradiation:
Microwave-assisted synthesis can be a powerful tool for accelerating reactions and improving yields, often at lower catalyst loadings.[4] The rapid heating provided by microwaves can overcome the activation energy barrier for the oxidative addition of the C-Cl bond more efficiently than conventional heating.
Experimental Protocols
The following are representative protocols that can be adapted for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of a Chloropyrimidine
This protocol is a good starting point for screening and optimization.
-
Reaction Setup: To a dry Schlenk flask, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Post-Reaction Palladium Scavenging
Even with optimized low catalyst loading, residual palladium may need to be removed to meet pharmaceutical specifications.
-
Initial Filtration: After the reaction workup, filter the crude product solution through a pad of Celite to remove bulk palladium black.
-
Aqueous Wash: An aqueous wash with a solution containing a scavenger like N-acetyl cysteine can be effective at removing palladium.
-
Solid Scavenger Treatment: Stirring the product solution with a solid-supported scavenger (e.g., silica-based scavengers with thiol or amine functionalities) followed by filtration is a common and effective method.[3][13] Multiple treatments may be necessary.
Visualizing the Catalytic Cycle and Challenges
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling, highlighting the critical and often challenging step for chloropyrimidines.
The Suzuki-Miyaura Catalytic Cycle
References
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing).
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem.
- An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids | The Journal of Organic Chemistry - ACS Publications.
- troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid - Benchchem.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI.
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem.
- Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals.
- Suzuki Coupling - Organic Chemistry Portal.
- CN102794204A - Reduction method of palladium catalyst - Google Patents.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications.
- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Chloronaphtho[2,3-b]benzofuran - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. onyxipca.com [onyxipca.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. preprints.org [preprints.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Byproduct Formation in Pyrimidine Synthesis
Welcome to the technical support center dedicated to pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during their experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
This section addresses common issues that can often be resolved with targeted adjustments to the reaction setup.
Q1: My Biginelli reaction yield is consistently low, and I see multiple spots on my TLC. What's the likely cause?
A: Low yields in the classical Biginelli reaction are a frequent issue, often stemming from competing side reactions or suboptimal conditions.[1][2] The primary culprits are:
-
Knoevenagel Condensation: This is a competing reaction between the aldehyde and the β-ketoester, which consumes your starting materials.[1][3]
-
Suboptimal Catalyst: Traditional strong acid catalysts (e.g., HCl) can be too harsh for certain substrates, leading to side reactions.[4][5] Milder Lewis acids or solid acid catalysts often improve yields.[4]
-
Incomplete Cyclization: The open-chain intermediate may not cyclize efficiently, particularly with sterically hindered starting materials.[1] This can be addressed by increasing the temperature or the concentration of the acid catalyst.[1]
Q2: I'm trying to synthesize a 2,4-disubstituted pyrimidine and I'm getting a mixture of regioisomers. How can I improve selectivity?
A: Achieving regioselectivity is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. The key is to control which carbonyl group reacts first. Strategies include:
-
Catalyst Choice: Certain catalysts can direct the reaction to a specific position. For example, palladium precatalysts with bulky N-heterocyclic carbene ligands have been shown to uniquely favor C2-selective cross-coupling in 2,4-dichloropyrimidines, a reversal of the typical C4 selectivity.
-
Protecting Groups: Temporarily blocking one of the reactive sites on your starting materials can force the reaction to proceed in the desired orientation.
-
Reaction Pathway Control: Modern multicomponent syntheses using catalysts like iridium-pincer complexes can offer high regioselectivity by controlling the sequence of bond formations.[6]
Q3: My reaction is producing a highly fluorescent byproduct, especially at higher temperatures. What is it and how do I prevent it?
A: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[7] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea at elevated temperatures, which is why this side reaction is more prevalent under harsh heating.[7]
Prevention Strategies:
-
Lower Reaction Temperature: Reducing the heat can significantly minimize urea decomposition and thus suppress the Hantzsch pathway.[7]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli (desired) and Hantzsch (undesired) pathways.[7]
-
Order of Addition: In some cases, adding the urea component last to the reaction mixture can help minimize its decomposition.[7]
Q4: I'm attempting an N-alkylation on the pyrimidine ring, but I'm getting a mixture of N1- and N3-alkylated products, as well as some O-alkylation. How can I achieve selective N1-alkylation?
A: Achieving selective N-alkylation requires careful control of reaction conditions to manage the different nucleophilic sites on the pyrimidine ring. A highly efficient method involves using a heterogeneous catalyst, such as ammonium sulfate coated on Hydro-Thermal-Carbon (AS@HTC).[8] This system, used in conjunction with a silylating agent like hexamethyldisilazane (HMDS), promotes selective N1-alkylation and prevents the formation of N1,N3-dialkylated or O-alkylated side-products.[8] The milder conditions offered by this catalytic system are key to its high selectivity.[8]
Troubleshooting Guides & In-Depth Solutions
This section provides detailed workflows for tackling more persistent byproduct issues, complete with mechanistic insights and step-by-step protocols.
Issue 1: Persistent Knoevenagel Condensation Product in Biginelli Reaction
Root Cause Analysis: The Biginelli reaction mechanism involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[1] The Knoevenagel condensation is a competing pathway where the aldehyde reacts directly with the enolizable β-dicarbonyl compound. If the rate of Knoevenagel condensation is comparable to or faster than the formation of the N-acyliminium ion, significant byproduct will be formed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing Knoevenagel byproducts.
Mechanism Visualization: Desired vs. Side Reaction
Caption: Competing reaction pathways in the Biginelli synthesis.
Issue 2: Incomplete Cyclization and Isolation of an Open-Chain Intermediate
Root Cause Analysis: The final step in many pyrimidine syntheses, such as the Biginelli and Pinner reactions, is an intramolecular cyclization followed by dehydration.[1][9] Failure to cyclize can be due to insufficient activation of the carbonyl group for nucleophilic attack or steric hindrance that disfavors the ring-closing transition state.[1][7]
Mitigation Strategies & Protocol
| Strategy | Rationale |
| Increase Catalyst Loading/Strength | A higher concentration of a Brønsted or Lewis acid more effectively protonates/activates the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen.[1] |
| Increase Reaction Temperature | Providing more thermal energy helps overcome the activation barrier for the cyclization step. Refluxing in a suitable solvent like ethanol or THF is a common approach.[1] |
| Change Solvent | The polarity of the solvent can influence reaction rates. Polar solvents are generally preferred for pyrimidine synthesis.[5] Switching to a higher-boiling polar solvent can facilitate cyclization. |
| Use Microwave Irradiation | Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently delivering energy to the reaction mixture, often promoting the final cyclization.[3] |
Optimized Protocol for Driving Cyclization (Biginelli Example)
-
Reaction Monitoring: After the initial reaction period (e.g., 4 hours at 80°C), take an aliquot and analyze by TLC or LC-MS to confirm the presence of the uncyclized intermediate and consumption of starting materials.
-
Increase Activation: If the intermediate is the major species, increase the catalyst loading by 10-20% or add a stronger acid catalyst.
-
Increase Temperature: Raise the reaction temperature to reflux and continue to monitor the reaction progress every 1-2 hours.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with a cold solvent like ethanol.[2] If it remains in solution, perform a standard aqueous workup and purify by recrystallization or column chromatography.[4]
Data Summary Tables
Table 1: Comparison of Catalysts for Biginelli Reaction
| Catalyst Type | Example(s) | Typical Loading | Advantages | Disadvantages |
| Brønsted Acid | HCl, H₂SO₄ | Catalytic | Inexpensive, readily available. | Can be harsh, leading to side reactions and low yields for sensitive substrates.[4] |
| Lewis Acid | FeCl₃, ZnCl₂, Yb(OTf)₃ | 5-20 mol% | Milder conditions, often higher yields and cleaner reactions.[3][5] | Can be moisture-sensitive, may require anhydrous conditions. |
| Solid Acid | Amberlyst-15, Montmorillonite K-10 | 10-20 wt% | Easy to remove (filtration), recyclable, environmentally friendly. | May have lower activity than homogeneous catalysts, requiring longer reaction times. |
| Organocatalyst | Proline, Thiourea derivatives | 10-30 mol% | Metal-free, often provides high selectivity. | Can be expensive, may require higher catalyst loading. |
References
- Optimization of reaction conditions for the synthesis of pyrimidine deriv
- overcoming side reactions in pyrimidine synthesis - Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- De Novo Pyrimidine Synthesis. BOC Sciences.
- Avoiding side product formation in pyrimidine synthesis - Benchchem.
- A Sustainable Multicomponent Pyrimidine Synthesis. PubMed.
- Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone. Indian Academy of Sciences.
- Pyrimidine. Wikipedia.
- Biginelli reaction. Wikipedia.
Sources
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- 6. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. ias.ac.in [ias.ac.in]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Regioselective Functionalization of Dihalopyrimidines
Welcome to the Application Support Center for pyrimidine functionalization. This guide is designed for medicinal chemists, process scientists, and drug development professionals who require precise regiocontrol when working with 2,4-dihalopyrimidine scaffolds.
Below you will find a diagnostic workflow, mechanistic FAQs, troubleshooting guides, and validated protocols to ensure predictable site-selective functionalization.
Diagnostic Decision Tree
Decision matrix for controlling C2 vs C4 regioselectivity in dihalopyrimidines.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why does nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines typically favor the C4 position? A1: The inherent electronic asymmetry of the pyrimidine ring dictates this preference. Quantum Mechanical (QM) analyses show that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the , making it the most electrophilic site for nucleophilic attack[1]. Furthermore, the transition state for C4 substitution is stabilized by its para-like relationship to the N1 nitrogen.
Q2: I am observing a mixture of C2 and C4 regioisomers during SNAr. What causes this loss of selectivity? A2: Regioselectivity is highly sensitive to steric and electronic effects from other ring substituents. If your substrate has strong electron-donating groups (e.g., -OMe, -NHMe) at the C6 position, the energy gap between the LUMO and LUMO+1 shrinks to ≤ 0.25 eV[1]. Because the LUMO+1 orbital has a significant lobe at the C2 position, both C2 and C4 become competitive reaction sites, leading to regioisomer mixtures[1].
Q3: How can I force C2-selective SNAr when primary/secondary amines keep attacking C4? A3: You can invert the conventional selectivity by using tertiary amine nucleophiles (such as N-methylmorpholine)[2]. The tertiary amine selectively attacks the C2 position to form a positively charged quaternary ammonium intermediate[3]. This intermediate then undergoes an in situ N-dealkylation to yield the secondary amine product exclusively at C2, providing a highly practical route to [2].
Q4: Can hydrogen bonding be used as a directing group to alter regioselectivity? A4: Yes. A classic example is the SNAr of 2-MeSO2-4-chloropyrimidine with alkoxides or formamides, which occurs exclusively at C2 even at -78°C[4]. QM modeling reveals that a hydrogen bond forms between the methyl hydrogen of the MeSO2 group and the incoming nucleophile[4]. This interaction stabilizes the transition state, lowering the energy barrier for C2 substitution by ~6 kcal/mol compared to C4[4].
Troubleshooting Guide: Palladium-Catalyzed Cross-Couplings
Issue: Unwanted C4-coupling when attempting to functionalize the C2 position.
-
Root Cause: In standard Pd-catalyzed cross-couplings (e.g., Suzuki, Stille), oxidative addition is kinetically favored at the weaker, more electron-deficient C4-Cl bond[5]. Standard phosphine ligands (like PPh3) cannot overcome this inherent electronic bias.
-
Solution: To achieve C2-selective cross-coupling, the catalytic system must be fundamentally altered. For example, in C-S cross-couplings with thiols, switching to palladium precatalysts supported by successfully overrides the C4 preference, yielding C2-functionalized products[6].
Issue: Over-functionalization (formation of 2,4-disubstituted products) during cross-coupling.
-
Root Cause: The first coupling event does not sufficiently deactivate the second C-Cl bond, especially if the newly introduced group is not strongly electron-donating.
-
Solution:
-
Strictly control the stoichiometry of the organometallic reagent (1.0 to 1.05 equivalents).
-
Lower the reaction temperature.
-
Consider utilizing "Jeffery conditions" (ligand-free PdCl2 with a tetraalkylammonium halide), which have been shown to form nanoparticles that can alter site-selectivity and control reaction rates[5].
-
Issue: Poor regioselectivity in the amination of 6-aryl-2,4-dichloropyrimidines.
-
Root Cause: The aryl group at C6 can inductively and sterically perturb the ring.
-
Solution: For highly C4-selective amination of 6-aryl derivatives, use LiHMDS as a base with a Pd catalyst for aliphatic amines. Interestingly, for aromatic amines (anilines), the reaction requires no catalyst to achieve [7].
Quantitative Data: Selectivity & Yield Comparison
| Substrate | Reagent / Catalyst | Target Site | Selectivity Ratio | Yield (%) | Key Mechanistic Driver |
| 2,4-Dichloropyrimidine | Secondary Amines (K2CO3) | C4 | >95:5 (C4:C2) | 85-95% | LUMO localization at C4 |
| 5-Substituted-2,4-Dichloro | Tertiary Amines (e.g., NMM) | C2 | >99:1 (C2:C4) | 60-85% | In situ N-dealkylation |
| 2-MeSO2-4-Chloropyrimidine | Alkoxides (-78°C) | C2 | Exclusive C2 | >90% | H-bond TS stabilization |
| 2,4-Dichloropyrimidine | Thiols + Pd/Bulky NHC | C2 | High C2 | Varies | Steric control via NHC ligand |
| 6-Aryl-2,4-Dichloropyrimidine | Anilines (No Catalyst) | C4 | High C4 | >80% | Uncatalyzed SNAr preference |
Validated Experimental Protocols
Protocol A: Standard C4-Selective SNAr (Kinetic Control)
Purpose: Synthesis of 4-amino-2-chloropyrimidines.
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMAc (0.2 M) under an inert atmosphere (N2).
-
Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 eq).
-
Nucleophile Addition: Cool the suspension to 0°C. Add the primary or secondary amine (1.05 eq) dropwise over 15 minutes to prevent exothermic runaway and di-substitution.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via LC-MS until the starting material is consumed.
-
Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
Protocol B: C2-Selective SNAr via Tertiary Amine Dealkylation
Purpose: Synthesis of 2-secondary-amino-4-chloropyrimidines.
-
Preparation: Dissolve the 5-substituted-2,4-dichloropyrimidine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or NMP)[2].
-
Amine Addition: Add the tertiary amine (e.g., N-methylmorpholine, 2.5 eq)[3].
-
Heating: Heat the reaction mixture to 80-100°C. The elevated temperature is required to drive the in situ N-dealkylation of the quaternary ammonium intermediate[2].
-
Monitoring (Self-Validation): Track the disappearance of the highly polar intermediate and the formation of the dealkylated C2 product via LC-MS[2].
-
Purification: Cool to room temperature, dilute with water, and extract with DCM. Purify via flash column chromatography to isolate the C2-regioisomer.
Protocol C: C2-Selective Pd-Catalyzed C-S Cross-Coupling
Purpose: Synthesis of 2-thio-4-chloropyrimidines.
-
Preparation: In a glovebox, charge a vial with 2,4-dichloropyrimidine (1.0 eq), the thiol nucleophile (1.1 eq), and a weak base (e.g., NaOtBu or K2CO3, 1.5 eq)[6].
-
Catalyst Addition: Add the Palladium precatalyst supported by a bulky N-heterocyclic carbene (NHC) ligand (e.g., PEPPSI-IPr, 2-5 mol%)[6].
-
Solvent: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane). Seal the vial and remove it from the glovebox.
-
Reaction: Stir the mixture at the optimized temperature (often 60-80°C) for 12-24 hours. The bulky NHC ligand sterically blocks the C4 position, forcing oxidative addition at the C2-Cl bond[6].
-
Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via flash chromatography.
References
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines Source: ResearchGate URL:[Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters (ACS Publications) URL:[Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who encounter erratic experimental results when working with highly functionalized pyrimidine building blocks. Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (CAS: 1554322-12-1) is a prime example of a deceptively simple molecule that requires rigorous environmental control.
The core of its instability lies in its extreme electronic deficiency. The pyrimidine ring is inherently electron-withdrawing. When decorated with a strongly electron-withdrawing methyl ester at the C4 position and an electronegative chlorine at the C6 position, the C6 carbon becomes exceptionally electrophilic. In fact, activated chloropyrimidines can be
Diagnostic Decision Tree: Degradation Pathways
To successfully utilize this building block, you must anticipate how it reacts to its environment. The following logical diagram illustrates the primary degradation pathways triggered by acidic and basic conditions.
Logical decision tree of degradation pathways for the pyrimidine under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: Why does my compound degrade into multiple byproducts when dissolved in standard biological buffers (pH 7.4 - 8.5)? Causality & Mechanism: In aqueous basic or neutral-to-alkaline buffers (like PBS or Tris), you are introducing water and hydroxide ions to a highly activated system. Two competing reactions occur rapidly:
-
Saponification: The C4 methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
SNAr Hydroxylation: The hydroxide ion acts as a nucleophile, displacing the C6 chloride to form a 6-hydroxypyrimidine, which rapidly tautomerizes to the thermodynamically more stable pyrimidin-6-one[1]. Solution: Never store this compound in aqueous buffers. Prepare stock solutions in anhydrous DMSO or acetonitrile, and only spike into aqueous media immediately prior to your assay.
Q2: I need to perform an SNAr reaction with a primary amine at the C6 position. How can I prevent the methyl ester from hydrolyzing? Causality & Mechanism: Ester hydrolysis requires a nucleophile (water/hydroxide) and is vastly accelerated by base. If you use aqueous bases (e.g., NaOH, K2CO3 in water) to neutralize the HCl generated during the amination, you will inevitably destroy the ester. Solution: You must utilize a strictly anhydrous, aprotic solvent system with a non-nucleophilic organic base. N,N-Diisopropylethylamine (DIPEA) is ideal because its steric bulk prevents it from attacking the ester or the C6 position, but it effectively scavenges the HCl byproduct.
Q3: What happens to this molecule in strongly acidic media (e.g., 1M HCl or TFA)? Causality & Mechanism: Under acidic conditions, the pyrimidine nitrogens become protonated. This protonation draws even more electron density out of the ring, increasing its overall electrophilicity. While SNAr by weak nucleophiles is generally suppressed, the ester will undergo acid-catalyzed hydrolysis upon heating. Furthermore, prolonged exposure to aqueous acid can lead to solvolysis of the C6-Cl bond, yielding the pyrimidinone[2]. Strong Brønsted or Lewis acids (like HBr or BBr3) will also cleave the C5 methoxy ether.
Quantitative Data: Stability Summary
The following table summarizes the expected stability and primary degradation pathways of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate across different environments.
| Environmental Condition | pH Range | Temperature | Primary Degradation Pathway | Estimated Half-Life |
| 0.1 M NaOH | > 12 | 25°C | Saponification & SNAr Hydroxylation | < 5 minutes |
| PBS Buffer | 7.4 | 37°C | Saponification | 2 - 4 hours |
| 0.1 M HCl | < 2 | 60°C | Ester Hydrolysis & Solvolysis | 12 - 24 hours |
| Anhydrous THF/DCM | N/A | 25°C | None (Stable) | > 6 months |
Experimental Protocols
Protocol 1: Chemoselective SNAr Amination at C6 (Preserving the C4 Ester)
This protocol is designed as a self-validating system. The use of strictly anhydrous conditions prevents ester hydrolysis, while low temperatures control the reaction kinetics to prevent over-reaction or displacement of the methoxy group.
Step-by-step experimental workflow for chemoselective SNAr amination at the C6 position.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under argon. Dissolve 1.0 equivalent of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate in anhydrous THF to achieve a 0.2 M concentration.
-
Base Addition: Add 2.0 equivalents of anhydrous DIPEA.
-
Self-Validation Check: The solution should remain perfectly clear. If immediate white precipitation occurs, your starting material has already partially degraded into the free carboxylic acid (due to poor storage), which is now forming an insoluble salt with the DIPEA.
-
-
Kinetic Control (Cooling): Cool the reaction mixture to 0°C using an ice-water bath.
-
Causality: Lowering the temperature suppresses the kinetic energy required for unwanted side reactions, such as ester aminolysis by the incoming amine nucleophile.
-
-
Nucleophile Addition: Add 1.05 equivalents of the desired primary or secondary amine dropwise over 10 minutes.
-
Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor the reaction via LC-MS.
-
Self-Validation Check: The desired product mass should reflect the exact substitution of Cl for the amine. If a mass corresponding to [M - 14] is observed, ester saponification (loss of the methyl group [-15 Da] and gain of a proton [+1 Da]) has occurred, indicating moisture ingress in your solvent system.
-
-
Workup: Quench the reaction with saturated aqueous NH4Cl (pH ~6) to neutralize excess base without triggering basic hydrolysis of the ester. Extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.
References
1.[1] Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI (Molbank) URL: 2.[2] Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water Source: Preprints.org URL: 3.[3] Title: 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties Source: ChemicalBook URL:
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Chloro vs. Bromo Substituents on Pyrimidines in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry.[1] Pyrimidine scaffolds are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for their synthesis and modification.[1][2]
A critical decision in the strategic design of these synthetic routes is the choice of the halide on the pyrimidine ring. This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromo-substituents, supported by experimental data, to inform the selection of appropriate starting materials and reaction conditions.
The Fundamental Principles: Why Halogen Choice Matters
In the realm of palladium-catalyzed cross-coupling, the reactivity of the halide substituent is a paramount factor, generally following the order: I > Br > OTf > Cl > F .[3][4][5] This established trend is rooted in two key physicochemical properties that directly influence the catalytic cycle's rate-determining step: oxidative addition.
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The C-Br bond (approx. 72 kcal/mol) is inherently weaker than the C-Cl bond (approx. 84 kcal/mol).[4] Consequently, less energy is required to cleave the C-Br bond during the initial insertion of the palladium(0) catalyst, leading to a lower activation energy for the reaction.
-
Oxidative Addition Kinetics: This crucial first step of the catalytic cycle is generally faster for aryl bromides than for aryl chlorides.[4] The greater size and polarizability of the bromine atom facilitate a more effective orbital interaction with the electron-rich palladium(0) center, accelerating the rate of oxidative addition.[4]
The pyrimidine ring itself plays a significant role. As an electron-deficient heterocycle, it activates attached halogens towards oxidative addition.[3][6] This electronic effect enhances the reactivity of both chloro- and bromo-pyrimidines, making even the less reactive chloropyrimidines viable and attractive substrates, especially given their lower cost and wider commercial availability. However, the intrinsic reactivity advantage of the bromide leaving group generally persists.
Comparative Reactivity in Key Cross-Coupling Reactions
The choice between a bromo- or chloro-pyrimidine directly impacts the required reaction conditions, including catalyst system, temperature, and reaction time.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions in drug discovery.[2] Here, the reactivity difference between bromo- and chloropyrimidines is well-documented.
-
Bromopyrimidines: Typically undergo coupling under milder conditions, often with standard palladium catalysts like Pd(PPh₃)₄, at moderate temperatures (e.g., 80-90 °C) and with shorter reaction times.
-
Chloropyrimidines: Being less reactive, they frequently require more forcing conditions to achieve high yields. This includes higher temperatures (≥100 °C) and, most critically, the use of advanced catalyst systems.[7] Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often essential to facilitate the challenging oxidative addition to the C-Cl bond.[7][8]
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | High | [9] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | Moderate to High | [7][10] |
| 2,4-Dichloropyrimidine (MW) | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 95% | [10][11] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [7][12] |
Note: This data is compiled from various sources and serves to illustrate general trends. Direct comparison requires identical reaction setups.
Buchwald-Hartwig Amination
For the formation of C-N bonds, a crucial transformation in medicinal chemistry, the Buchwald-Hartwig amination follows a similar reactivity pattern.[2]
-
Bromopyrimidines: Can often be coupled using a variety of palladium precursors and phosphine ligands under relatively standard conditions.
-
Chloropyrimidines: The amination of chloropyrimidines is more demanding. It typically requires strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) and highly active, sterically hindered biarylphosphine ligands (e.g., BrettPhos, XPhos) to promote efficient catalytic turnover.[13][14]
Chemoselectivity becomes a key consideration with dihalopyrimidines. For a substrate like 5-bromo-2-chloropyrimidine, milder conditions can be employed to selectively functionalize the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[9]
Table 2: Comparative Data for Buchwald-Hartwig Amination
| Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | General Outcome | Reference |
| Bromo-aromatics | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | Good yields | [13] |
| Chloro-aromatics | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 80-110 | Requires bulky phosphine ligands | [13][14] |
| 5-Bromo-2-chloropyrimidine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | Selective C-Br coupling possible | [9] |
Sonogashira Coupling
The Sonogashira reaction, which forms C-C bonds between a halide and a terminal alkyne, is highly sensitive to the nature of the halide.[15]
-
Bromopyrimidines: Readily participate in Sonogashira couplings using standard Pd-Cu catalyst systems under mild conditions.
-
Chloropyrimidines: Are significantly less reactive and their use in Sonogashira couplings is a considerable challenge.[15] Achieving successful coupling often requires higher temperatures, more active (and expensive) catalyst systems, and careful optimization to avoid side reactions like alkyne homocoupling.[16]
Experimental Methodologies & Protocols
The following protocols are generalized frameworks. Optimal conditions are substrate-dependent and require empirical optimization.
Protocol 1: Suzuki-Miyaura Coupling of a Bromopyrimidine
This protocol is adapted for a typical, more reactive bromopyrimidine substrate.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the bromopyrimidine, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[17]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[17]
Protocol 2: Suzuki-Miyaura Coupling of a Chloropyrimidine (Microwave-Assisted)
This protocol utilizes more robust conditions suitable for a less reactive chloropyrimidine.[10]
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.0-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (2:1 v/v)
Procedure:
-
To a microwave reaction vial, add the chloropyrimidine, arylboronic acid, base, and palladium catalyst.[10]
-
Add the degassed solvent system.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100-120 °C for 15-30 minutes.[10]
-
After the reaction, cool the vial to room temperature.
-
Perform an aqueous work-up and purification as described in Protocol 1.[10]
Visualization of Key Processes
Diagrams illustrating the catalytic cycles and decision-making logic can clarify these complex processes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A decision workflow for selecting a halopyrimidine substrate.
Conclusion and Strategic Outlook
The choice between a chloro- and bromo-substituent on a pyrimidine ring for cross-coupling is a strategic balance between reactivity, cost, and process development.
-
Bromopyrimidines are inherently more reactive, offering the advantage of milder reaction conditions, shorter reaction times, and often simpler catalyst systems. They are an excellent choice for initial discovery efforts, complex substrates, or when rapid analog synthesis is prioritized.
-
Chloropyrimidines represent a more economical and often more readily available alternative.[4] While their lower reactivity necessitates more forcing conditions and investment in developing robust catalytic systems with advanced ligands, they are highly desirable for large-scale synthesis where cost-effectiveness is critical.
The continuous evolution of catalyst technology has significantly narrowed the reactivity gap, making chloropyrimidines increasingly viable partners in a wide range of cross-coupling transformations. Ultimately, a thorough understanding of the principles outlined in this guide will empower researchers to make informed, rational decisions, optimizing their synthetic strategies for efficiency, cost, and success.
References
- BenchChem. (2025). Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
- PubMed. (2026). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules.
- PMC. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
- ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF.
- (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
- (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- DSpace@MIT. (n.d.).
- RSC Publishing. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
- Organic Letters. (2006).
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Chemical Reviews. (2016).
- BenchChem. (2025).
- PMC. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- (n.d.).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions.
- IDEALS. (2011).
- ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Wikipedia. (n.d.). Sonogashira coupling.
- YouTube. (2019). Buchwald-Hartwig coupling.
- ResearchGate. (2025). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
- (2004). Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
Sources
- 1. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Alternative Synthetic Routes to Substituted Pyrimidine-4-Carboxylates: A Comparative Guide
Abstract Substituted pyrimidine-4-carboxylates are privileged scaffolds in medicinal chemistry, integral to the development of kinase inhibitors and antiviral therapeutics. While classical methods like the Biginelli reaction have historical significance, they often suffer from moderate yields and harsh conditions. Furthermore, late-stage functionalization via cross-coupling traditionally requires inefficient protection-deprotection sequences. This guide evaluates modern alternative routes—specifically direct Suzuki-Miyaura coupling of unprotected amines and controlled multicomponent condensations—providing mechanistic insights, validated protocols, and quantitative comparisons to streamline your synthetic workflows.
The Mechanistic Bottleneck of Classical RoutesTraditional methods for synthesizing pyrimidine-4-carboxylic acids, such as the Biginelli or Hantzsch reactions, typically rely on the multicomponent condensation of aldehydes, β-keto esters, and urea derivatives[1]. While these routes utilize inexpensive starting materials, they often require harsh reflux conditions (80–120 °C for 6–24 hours) and yield only 30–70% of the desired product[1].
When synthesizing highly substituted derivatives (e.g., 2-aryl-6-aminopyrimidine-4-carboxylates), chemists frequently employ cross-coupling reactions on halogenated precursors.
The Causality of Inefficiency: The free exocyclic amine (e.g., at C6) can coordinate with the palladium catalyst, forming stable, inactive complexes that poison the catalytic cycle. Additionally, unprotected amines are susceptible to competitive N-arylation. Consequently, classical workflows mandate the installation of protecting groups (e.g., acetyl or Boc), followed by Suzuki coupling, and subsequent deprotection. This three-step detour severely degrades atom economy and inflates processing time.
Alternative Route A: Direct Suzuki-Miyaura Coupling (Unprotected)
To circumvent the protection-deprotection bottleneck, recent process chemistry innovations have enabled the1[1].
Mechanistic Causality: By utilizing a highly active, sterically hindered palladium catalyst system and optimizing the solvent dielectric constant, the oxidative addition of Pd(0) into the C2–Cl bond is kinetically accelerated. This rapid oxidative addition outcompetes the thermodynamic sink of N-coordination to the free amine. The result is a highly regioselective C-C bond formation that delivers yields exceeding 80% in a single step, entirely bypassing the need for amine protection[1].
Experimental Protocol: Direct Suzuki Coupling
This protocol validates the direct arylation of an unprotected aminopyrimidine.
-
Reagent Preparation: In a Schlenk flask, combine methyl 6-amino-2-chloropyrimidine-4-carboxylate (1.0 equiv), the appropriate arylboronic acid (1.2 equiv), and potassium carbonate (
, 2.0 equiv). -
Solvent System: Add a biphasic mixture of 1,4-dioxane and water (3:1 v/v). The water dissolves the inorganic base, while dioxane solubilizes the organic substrates, facilitating interfacial catalysis.
-
Catalyst Addition & Degassing: Purge the mixture with
for 15 minutes to remove dissolved oxygen (critical to prevent phosphine ligand oxidation). Add (0.05 equiv). -
Reaction: Heat the mixture to 90 °C under an inert atmosphere for 4–6 hours. Monitor complete consumption of the starting material via TLC or LC-MS.
-
Workup: Cool to room temperature, extract with ethyl acetate (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Purify via silica gel flash chromatography.
Alternative Route B: Direct Condensation with Mucobromic Acid
For the synthesis of 5-bromo-pyrimidine-4-carboxylates, traditional routes require the construction of the pyrimidine core followed by electrophilic bromination—a process that often yields mixtures of regioisomers. An elegant alternative is the2[2].
Mechanistic Causality:
Mucobromic acid is a densely functionalized electrophile containing an aldehyde, a carboxylic acid, and an alkene with two vinylic bromides. When reacted with an amidine (e.g., tert-butylcarbamidine), the amidine nitrogen nucleophilically attacks the aldehyde, followed by cyclization onto the
Experimental Protocol: Mucobromic Condensation
Protocol for synthesizing 5-bromo-2-tert-butyl-pyrimidine-4-carboxylic acid.
-
Amidine Liberation: Suspend tert-butylcarbamidine hydrochloride (1.0 equiv) in absolute ethanol. Dropwise, add a 22% solution of sodium ethoxide in ethanol (1.1 equiv) while stirring magnetically[2].
-
Controlled Addition: Warm the resulting yellow suspension to 50 °C. Remove the heat source.
-
Cyclization: Dissolve mucobromic acid (0.45 equiv) in ethanol and add it dropwise to the amidine solution. Critical Step: Control the addition rate to ensure the exothermic reaction does not exceed 55 °C, preventing thermal degradation of the intermediates[2].
-
Isolation: Allow the mixture to cool to room temperature. Filter the suspension, rinse the solids with ethanol, and concentrate the filtrate in vacuo.
-
Purification: Stir the residue in 2 N aqueous HCl (30 mL). Collect the resulting beige precipitate by filtration, rinse with ice-cold water, and air-dry to obtain the pure product (Yield: ~75-80%)[2].
Workflow Visualization
The following diagram illustrates the efficiency gained by switching from the classical protected cross-coupling route to the alternative direct Suzuki method.
Workflow comparison of classical protected vs. direct Suzuki coupling routes.
Quantitative Comparison of Synthetic Routes
To aid in route selection, the following table summarizes the performance metrics of the discussed methodologies.
| Synthetic Route | Key Reagents / Catalysts | Typical Yield | Step Count | Atom Economy | Key Advantage |
| Classical Biginelli | Aldehyde, | 30–70% | 1 | Moderate | Utilizes highly inexpensive, readily available starting materials. |
| Protected Cross-Coupling | Amine protecting group, Pd cat., Aryl- | 50–65% (Overall) | 3 | Poor | Well-established protocol with high regioselectivity. |
| Direct Suzuki Coupling | Unprotected pyrimidine, Pd cat., Aryl- | >80% | 1 | High | Eliminates protection/deprotection waste; drastically reduces processing time. |
| Mucobromic Condensation | Amidine, Mucobromic acid, NaOEt | 75–85% | 1 | High | Provides direct, one-pot access to 5-bromo-4-carboxylate derivatives. |
Conclusion
For modern drug development programs, the synthesis of substituted pyrimidine-4-carboxylates must prioritize step economy and scalability. While classical condensations remain useful for simple scaffolds, advanced functionalization demands more sophisticated approaches. Transitioning to direct, unprotected Suzuki couplings or utilizing highly functionalized precursors like mucobromic acid allows researchers to bypass traditional mechanistic bottlenecks, significantly improving overall yield and throughput.
References
- Google Patents (US10570114B2) - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling.
-
RSC Publishing - Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. Available at:[Link]
Sources
Comparison of different palladium catalysts for Suzuki coupling of chloropyrimidines
A Comprehensive Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Chloropyrimidines
Introduction: The "Pyrimidine Problem" in Cross-Coupling
As a Senior Application Scientist, I frequently see researchers struggle with the Suzuki-Miyaura coupling (SMC) of chloropyrimidines. While the electron-deficient nature of the pyrimidine ring activates the typically stubborn C-Cl bond toward oxidative addition, it introduces a critical vulnerability: the basic nitrogen atoms within the pyrimidine ring can strongly coordinate to the palladium center. This chelation sequesters the catalyst into off-cycle, inactive Pd(II) species, effectively poisoning the reaction and leading to stalled conversions or the formation of palladium black 1[1].
To overcome this, catalyst selection must be driven by mechanistic causality rather than trial and error. The ideal catalyst must possess a ligand that is sufficiently electron-rich to accelerate oxidative addition, yet sterically demanding enough to physically block pyrimidine nitrogens from coordinating to the metal center 2[2].
Mechanistic Insight: The Catalytic Cycle and Deactivation Pathways
Understanding the failure modes of traditional catalysts is essential. When using unhindered phosphines (e.g., PPh3), the oxidative addition complex is highly susceptible to nucleophilic attack by the substrate's own nitrogen atoms.
SMC catalytic cycle highlighting off-cycle catalyst poisoning by pyrimidine nitrogens.
Performance Comparison of Palladium Catalysts
To establish a rational baseline, we must compare the performance metrics of four distinct classes of palladium catalysts commonly deployed for heteroaryl chlorides 3[3].
| Catalyst System | Ligand Type | Typical Loading | Temp (°C) | Yield Profile | Key Advantage | Primary Limitation |
| Pd(PPh3)4 | Monodentate (Unhindered) | 5.0 - 10.0 mol% | 80 - 100 | 40 - 70% | Low cost, readily available. | Highly prone to N-coordination and Pd black formation. |
| Pd(dppf)Cl2 | Bidentate (Chelating) | 2.0 - 5.0 mol% | 80 - 100 | 60 - 85% | Suppresses double insertions; good baseline for simple substrates. | Struggles with sterically hindered or highly deactivated pyrimidines. |
| XPhos Pd G3 | Buchwald Biaryl (Bulky) | 0.5 - 2.0 mol% | 25 - 60 | 85 - 99% | Rapid activation; steric bulk prevents N-poisoning; operates at mild temps. | Higher upfront catalyst cost. |
| Pd-PEPPSI-IPr | NHC (Carbene) | 1.0 - 2.0 mol% | 60 - 80 | 80 - 95% | Exceptional thermal stability; immune to phosphine oxidation. | Requires strong bases (e.g., KOtBu) for optimal transmetalation. |
Data synthesized from comparative benchmarking studies on 2,4-dichloropyrimidines and related heteroaryl chlorides4[4].
Catalyst Selection Logic
Selecting the right catalyst prevents wasted time and precious intermediates. Use the following decision matrix to dictate your workflow:
Decision tree for selecting the optimal Pd catalyst for chloropyrimidine cross-coupling.
Self-Validating Experimental Protocols
A robust protocol must include inherent checkpoints to verify the reaction's integrity. Below are two field-proven methodologies.
Protocol A: Baseline Coupling using Pd(dppf)Cl2 (For Unhindered Substrates)
Causality Note: We utilize a biphasic 1,4-Dioxane/Water system. The water dissolves the inorganic base (K2CO3), facilitating the formation of the reactive boronate species required for transmetalation 5[5].
-
Preparation: In a Schlenk flask, combine 2,4-dichloropyrimidine (1.0 equiv), arylboronic acid (1.1 equiv), and K2CO3 (2.5 equiv).
-
Degassing: Add 1,4-Dioxane and H2O (4:1 ratio, 0.2 M concentration). Sparge the mixture with Argon for 15 minutes. Validation: The solution should be clear and biphasic. Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). The solution will turn a distinct orange/red.
-
Reaction: Heat to 80 °C under Argon.
-
In-Process Control (IPC): After 4 hours, sample the organic layer. Perform TLC (Hexane:EtOAc 3:1) or LC-MS. Validation: The disappearance of the chloropyrimidine starting material confirms successful oxidative addition. If a black precipitate (Pd black) is observed before completion, the catalyst has deactivated via N-coordination.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.
Protocol B: High-Performance Coupling using XPhos Pd G3 (For Challenging Substrates)
Causality Note: XPhos Pd G3 is a precatalyst that rapidly generates the active, monoligated Pd(0) species upon mild base activation. We use K3PO4 instead of K2CO3 because its higher solubility and basicity in aqueous media accelerate transmetalation, preventing the buildup of off-cycle intermediates .
-
Preparation: To an oven-dried vial, add the hindered chloropyrimidine (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).
-
Catalyst Addition: Add XPhos Pd G3 (1.0 mol%).
-
Solvent Addition: Add degassed THF/H2O (10:1 ratio). Validation: Upon solvent addition and mild stirring at room temperature, the mixture will rapidly transition from yellow to a deep, homogeneous red, visually confirming the generation of the active Pd(0) species.
-
Reaction: Stir at 40 °C. The bulky XPhos ligand sterically repels the pyrimidine nitrogens, allowing the reaction to proceed at lower temperatures and suppressing competing SNAr side reactions.
-
IPC: Check via LC-MS after 2 hours. Validation: Complete conversion is typically achieved rapidly. The lack of Pd black confirms the catalyst remained on-cycle.
-
Workup: Filter through a short pad of Celite to remove phosphate salts and catalyst residues, concentrate, and purify.
References
-
BenchChem. "A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines." BenchChem Application Notes, 2025. 1
-
Large, J. M., et al. "Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines." Synlett, 2006. 5
-
Royal Society of Chemistry. "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1." RSC Books, 2016. 2
-
ACS Catalysis. "Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids." ACS Publications, 2019. 3
-
Semantic Scholar. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Catalysts, 2021. 4
-
Thieme Connect. "Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides." Synthesis, 2024.
Sources
A Senior Application Scientist's Guide to the Structural Analysis and Comparison of Pyrimidine-4-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids.[1] This inherent biocompatibility, coupled with the chemical versatility of the pyrimidine ring, makes it a privileged starting point for the design of novel therapeutics.[2][3] Among the vast landscape of pyrimidine-based compounds, pyrimidine-4-carboxylate derivatives have garnered significant attention due to their diverse and potent pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[4][5]
This guide provides an in-depth technical exploration of the structural analysis and comparison of pyrimidine-4-carboxylate derivatives. As a Senior Application Scientist, my aim is to move beyond a mere listing of facts and protocols. Instead, this guide will elucidate the causal relationships between chemical structure and biological function, offering field-proven insights to inform rational drug design. We will delve into the synthesis of these compounds, their detailed structural characterization, and a comparative analysis of their biological performance, supported by experimental data.
I. Synthesis of Pyrimidine-4-Carboxylate Derivatives: Building the Core Scaffold
The construction of the pyrimidine-4-carboxylate core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. One of the most common and versatile methods is the Biginelli reaction, a one-pot three-component condensation.[6]
Experimental Protocol: A Generalized Biginelli-Type Synthesis of Ethyl 2-Amino-6-methylpyrimidine-4-carboxylate
This protocol outlines a standard procedure for the synthesis of a representative ethyl pyrimidine-4-carboxylate derivative.
Materials:
-
Ethyl acetoacetate
-
Urea or Thiourea
-
Substituted aldehyde (e.g., acetaldehyde for a 6-methyl substituent)
-
Ethanol
-
Catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., HCl)
Procedure:
-
In a round-bottom flask, dissolve the substituted aldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol.
-
Add urea or thiourea (1.2 equivalents) to the mixture.
-
Add a catalytic amount of the chosen acid catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-amino-6-methylpyrimidine-4-carboxylate.
Causality in Experimental Choices:
The use of a catalyst is crucial to accelerate the condensation and cyclization steps. The choice between a Lewis acid and a protic acid can influence the reaction rate and yield depending on the specific substrates. The workup procedure involving precipitation in ice-water is an effective method for isolating the product from the reaction mixture.
II. Structural Analysis: Unveiling the Molecular Architecture
A thorough understanding of the three-dimensional structure of pyrimidine-4-carboxylate derivatives is paramount for elucidating their mechanism of action and for guiding further optimization. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.
A. X-ray Crystallography: A Definitive View
Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can be critical for biological activity.
Crystal Structure of Pyrimidine-4-carboxylic Acid:
The crystal structure of the parent compound, pyrimidine-4-carboxylic acid, reveals a planar molecule.[7] The molecules form sheets stacked along the b-axis, interacting via O—H⋯N hydrogen bonds to form chains.[7]
| Parameter | Value (Å or °) |
| Crystal System | Monoclinic |
| Space Group | P2/m |
| a | 6.0080 (12) Å |
| b | 6.3519 (13) Å |
| c | 7.4834 (15) Å |
| β | 112.20 (3)° |
| O-H···N H-bond | 2.658 (3) Å |
| Table 1: Crystallographic data for pyrimidine-4-carboxylic acid.[7] |
B. NMR Spectroscopy: Structure in Solution
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule in solution, which is more representative of the biological milieu. Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) help to determine the connectivity and conformation of the molecule.
Comparative ¹H NMR Data for Pyrimidine-4-Carboxylate Derivatives:
The chemical shifts of the protons on the pyrimidine ring are sensitive to the nature and position of substituents.
| Compound | H-2 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Other signals (δ, ppm) |
| Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | - | 7.0-7.5 (m) | 8.5-8.7 (m) | 1.4 (t, CH₃), 2.4 (s, CH₃), 4.4 (q, CH₂) |
| Ethyl 2-(4-aminophenyl)quinoline-4-carboxylate | - | 7.56 (ddd) | 8.70-8.65 (m) | 1.50 (t, CH₃), 3.93 (s, NH₂), 4.54 (q, CH₂), 6.86-8.31 (m, Ar-H) |
| Table 2: Representative ¹H NMR chemical shifts for selected pyrimidine carboxylate derivatives.[7][8] |
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Dissolve approximately 5-10 mg of the purified pyrimidine-4-carboxylate derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
Process the spectra (Fourier transformation, phasing, and baseline correction) to obtain the final NMR data.
III. Comparative Biological Activity: From Structure to Function
The true value of structural analysis lies in its ability to rationalize and predict the biological activity of a series of compounds. Pyrimidine-4-carboxylate derivatives have demonstrated a broad spectrum of pharmacological effects, with their potency and selectivity being highly dependent on the substitution pattern.
A. Anticancer Activity
Many pyrimidine derivatives exhibit potent anticancer activity by targeting various cellular pathways.[9][10] The cytotoxicity of these compounds is often evaluated using the MTT assay against a panel of cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 3d | MCF-7 (Breast) | 43.4 |
| MDA-MB-231 (Breast) | 35.9 | |
| Derivative 4d | MCF-7 (Breast) | 39.0 |
| MDA-MB-231 (Breast) | 35.1 | |
| Derivative 3a | A549 (Lung) | 5.988 |
| Table 3: In vitro anticancer activity (IC₅₀ values) of selected pyrimidine derivatives.[11] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. Antimicrobial Activity
The pyrimidine nucleus is also a key pharmacophore in many antimicrobial agents.[1][5] The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Thiadiazole derivative 3a | >100 | >100 | >100 |
| Triazole derivative 4a | 50 | 25 | 50 |
| Halogenated pyrimidine 2A5BP | - | 400 | - |
| Halogenated pyrimidine 2A4CPP | - | 600 | - |
| Table 4: In vitro antimicrobial activity (MIC values) of selected pyrimidine derivatives.[12][13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Structure-Activity Relationship (SAR) and QSAR
By systematically modifying the substituents on the pyrimidine-4-carboxylate scaffold and evaluating their biological activity, a Structure-Activity Relationship (SAR) can be established. This provides crucial insights into which structural features are essential for potency and selectivity.[11][14]
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to correlate physicochemical properties or theoretical molecular descriptors of the compounds with their biological activity.[15][16] For instance, a QSAR study on a series of pyrimidine derivatives might reveal that hydrophobicity and specific electronic properties at certain positions are key determinants of their antiviral activity.[16]
Visualization of Key Concepts
Caption: A workflow illustrating the iterative process of drug discovery for pyrimidine-4-carboxylate derivatives.
V. Conclusion and Future Perspectives
This guide has provided a comprehensive framework for the structural analysis and comparative evaluation of pyrimidine-4-carboxylate derivatives. The interplay between synthetic chemistry, advanced analytical techniques, and robust biological assays is crucial for advancing our understanding of this important class of compounds. The experimental protocols and comparative data presented herein serve as a practical resource for researchers in the field.
The future of drug discovery with pyrimidine-4-carboxylates lies in the continued exploration of novel substitution patterns and the application of computational tools, such as QSAR and molecular docking, to guide the rational design of more potent and selective therapeutic agents. By understanding the intricate relationship between structure and activity, we can unlock the full potential of this versatile scaffold to address unmet medical needs.
VI. References
-
Kiegiel K, Starosta W, Leciejewicz J. Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. 2013;69(Pt 6):o894. Available from: [Link]
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van der Meer, C., et al. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. 2021;64(1):481-515. Available from: [Link]
-
Kumar, A., et al. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Beni-Suef University Journal of Basic and Applied Sciences. 2017;6(3):267-274. Available from: [Link]
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Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. 2021. Available from: [Link]
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Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Oriental Journal of Chemistry. 2018;34(3):1598-1604. Available from: [Link]
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. International Journal of Molecular Sciences. 2026;27(3):1234. Available from: [Link]
-
El-Sayed, W. A., et al. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. 2014;19(11):17599-17613. Available from: [Link]
-
Kiegiel K, Starosta W, Leciejewicz J. Pyrimidine-4-carboxylic acid. ResearchGate. 2013. Available from: [Link]
-
Panduranga Mudgal, et al. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Journal of Drug Delivery and Therapeutics. 2024;14(10-s):106-114. Available from: [Link]
-
Somkuwar, S., et al. Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences. 2025;22(03):283-288. Available from: [Link]
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synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. 2015;7(5):235-238. Available from: [Link]
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A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria. 2024;25(12):1-15. Available from: [Link]
-
A Palladium-Catalyzed Carbonylation for the Synthesis of N-(pyrimidin-2-yl)-p-toluamide. Organic Syntheses. 2018;95:317-330. Available from: [Link]
-
Janicka-Kłos, A., et al. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences. 2021;22(8):3825. Available from: [Link]
-
“ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. ResearchGate. 2025. Available from: [Link]
-
Quantitative structure–activity relationship. Wikipedia. Available from: [Link]
-
Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science. 2023;(5):24-32. Available from: [Link]
-
van der Meer, C., et al. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ResearchGate. 2020. Available from: [Link]
-
da Silva, J. G., et al. Quantitative structure-activity relationships (QSAR) of 4-amino-2,6-diarylpyrimidine-5-carbonitriles with anti-inflammatory activity. Journal of the Brazilian Chemical Society. 2011;22(9):1699-1707. Available from: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available from: [Link]
-
NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. Amanote Research. 2009. Available from: [Link]
-
Movassaghi, M., et al. Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols. 2016;11(12):2563-2575. Available from: [Link]
-
van der Meer, C., et al. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. 2021. Available from: [Link]
-
Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies. 2025. Available from: [Link]
-
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. 2024;20(01):114-128. Available from: [Link]
-
Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. MDPI. 2024. Available from: [Link]
-
Novel Pyrimidine-1,3,4-Oxadiazole Hybrids and Their Precursors As Potential Antimycobacterial Agents. Taylor & Francis. 2023. Available from: [Link]
-
Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. 2016. Available from: [Link]
-
Design, Synthesis, and X-Ray Crystal Structures of 2,4-Diaminofuro[2,3-D]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase. Amanote Research. 2009. Available from: [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI. 2021. Available from: [Link]
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- 8. 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester | C12H12N2O3 | CID 85616 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Spectroscopic Guide to Pyrimidine Isomers: Pyridazine, Pyrimidine, and Pyrazine
Introduction
In the realm of heterocyclic aromatic compounds, the diazines—a class of six-membered rings containing two nitrogen atoms—represent a fundamental structural motif in a vast array of biologically active molecules, including nucleobases and many pharmaceuticals. The constitutional isomers of diazine—pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine)—exhibit distinct physicochemical properties despite their identical molecular formula (C₄H₄N₂). These differences, stemming from the relative positions of the nitrogen atoms, profoundly influence their electronic structure, reactivity, and, consequently, their spectroscopic signatures.
This guide provides a comprehensive, comparative analysis of the key spectroscopic techniques used to differentiate these important isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry, offering both theoretical insights and practical experimental guidance for researchers in drug discovery, chemical synthesis, and materials science.
Molecular Structures and Symmetry
The arrangement of the nitrogen atoms within the aromatic ring dictates the symmetry of each isomer, which is a critical factor in interpreting their spectra.
Caption: Molecular structures of the three diazine isomers.
-
Pyridazine: Possesses C₂ᵥ symmetry. The adjacent nitrogen atoms create a significant dipole moment.
-
Pyrimidine: Has C₂ᵥ symmetry. The nitrogen atoms at the 1 and 3 positions result in a different electron distribution compared to pyridazine.
-
Pyrazine: Belongs to the D₂ₕ point group, making it the most symmetrical of the three. This high symmetry leads to a zero dipole moment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of these isomers, providing detailed information about the chemical environment of each proton and carbon atom.[1]
¹H NMR Spectroscopy
The chemical shifts (δ) of the protons in the diazines are highly sensitive to the electron-withdrawing effects of the nitrogen atoms.[2][3] The closer a proton is to a nitrogen atom, the more deshielded it becomes, resulting in a downfield shift (higher ppm value).
Comparative ¹H NMR Data (in CDCl₃)
| Compound | Proton(s) | Chemical Shift (δ, ppm) |
| Pyridazine | H-3, H-6 | ~9.24 |
| H-4, H-5 | ~7.55 | |
| Pyrimidine | H-2 | ~9.26 |
| H-4, H-6 | ~8.78 | |
| H-5 | ~7.36 | |
| Pyrazine | H-2, H-3, H-5, H-6 | ~8.63 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[4]
Key Differentiating Features in ¹H NMR:
-
Pyrazine: Due to its high symmetry, all four protons are chemically equivalent, resulting in a single sharp singlet in the ¹H NMR spectrum.
-
Pyrimidine: Exhibits three distinct proton signals with an intensity ratio of 1:2:1. The most downfield signal corresponds to the proton at the C-2 position, situated between two nitrogen atoms.
-
Pyridazine: Shows two distinct proton signals, each integrating to two protons. The protons adjacent to the nitrogen atoms (H-3 and H-6) appear at a significantly lower field than the other two protons.
¹³C NMR Spectroscopy
Similar to ¹H NMR, the ¹³C chemical shifts are influenced by the proximity of the carbon atoms to the electronegative nitrogen atoms.
Comparative ¹³C NMR Data (in CDCl₃)
| Compound | Carbon(s) | Chemical Shift (δ, ppm) |
| Pyridazine | C-3, C-6 | ~151.4 |
| C-4, C-5 | ~126.5 | |
| Pyrimidine | C-2 | ~158.0 |
| C-4, C-6 | ~156.4 | |
| C-5 | ~121.4 | |
| Pyrazine | C-2, C-3, C-5, C-6 | ~144.9 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[4]
Key Differentiating Features in ¹³C NMR:
-
Pyrazine: Displays a single resonance in its proton-decoupled ¹³C NMR spectrum due to the equivalence of all four carbon atoms.
-
Pyrimidine: Shows three distinct carbon signals. The C-2 carbon, flanked by two nitrogens, is the most deshielded.
-
Pyridazine: Presents two distinct carbon signals. The carbons adjacent to the nitrogen atoms (C-3 and C-6) are significantly downfield.
Experimental Protocol: NMR Spectroscopy
Caption: General workflow for NMR analysis of pyrimidine isomers.
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of the isomer for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[5]
-
Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for good resolution).
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecules. While the IR spectra of the diazines share some similarities due to their aromatic nature, there are distinct differences in the fingerprint region (below 1500 cm⁻¹) that can be used for differentiation.[6]
Comparative IR Data (Matrix Isolation)
| Vibrational Mode | Pyridazine (cm⁻¹) | Pyrimidine (cm⁻¹) | Pyrazine (cm⁻¹) |
| Ring Stretching | ~1570, ~1415 | ~1580, ~1465 | ~1580, ~1480 |
| C-H in-plane bend | ~1240, ~1150 | ~1200, ~1140 | ~1150, ~1115 |
| Ring Breathing | ~1020 | ~990 | ~1015 |
| C-H out-of-plane bend | ~750 | ~930, ~675 | ~805 |
Note: Peak positions can vary with the sampling method (e.g., KBr pellet, Nujol mull, thin film).
Key Differentiating Features in IR Spectroscopy:
-
The positions of the C-H out-of-plane bending modes are particularly useful for distinguishing the isomers.
-
The overall pattern of bands in the fingerprint region is unique for each compound. For instance, the delocalization of the π-electron systems in pyrazine and pyrimidine is strong, while in pyridazine, a canonical form with distinct C=C and C=N double bonds is more dominant, influencing the vibrational frequencies.[6]
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
Sources
- 1. How are pyridine, pyrimidine and pyrazine be differentiated using Proton.. [askfilo.com]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
A Head-to-Head Comparison: Microwave-Assisted vs. Conventional Heating for Pyrimidine Synthesis
A Senior Application Scientist's Guide to Accelerating Discovery
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the core of countless therapeutic agents and biological probes.[1] The efficiency of its synthesis directly impacts the pace of drug discovery and development. For decades, conventional thermal heating has been the workhorse of organic synthesis. However, the emergence of microwave-assisted organic synthesis (MAOS) has introduced a paradigm shift, offering a powerful alternative that promises to accelerate reaction rates, improve yields, and champion greener chemical practices.[2][3]
This guide provides a head-to-head comparison of microwave-assisted and conventional heating methods for the synthesis of pyrimidines. We will delve into the fundamental principles governing each technique, present comparative experimental data, and provide detailed protocols to offer researchers, scientists, and drug development professionals a comprehensive understanding of their relative merits.
The Fundamental Difference: A Tale of Two Heating Mechanisms
The choice between conventional and microwave heating is not merely a matter of swapping a heating mantle for a microwave reactor. The core difference lies in the mechanism of energy transfer, which has profound implications for the reaction outcome.
Conventional Heating: This method relies on the slow and inefficient transfer of heat from an external source, through the vessel walls, and into the reaction mixture via conduction and convection. This process often results in uneven temperature distribution, with the vessel walls being significantly hotter than the bulk of the solvent and reactants. This can lead to the formation of impurities and by-products, especially for thermally sensitive compounds.[4]
Microwave-Assisted Heating: In contrast, microwave heating is a volumetric process where microwave energy directly couples with polar molecules and ions within the reaction mixture.[5][6] This interaction, primarily through mechanisms of dipolar polarization and ionic conduction, generates rapid and uniform heating throughout the bulk of the reaction medium.[4][7] This eliminates localized overheating at the vessel walls and provides a more controlled and energy-efficient heating profile.[2][7]
Visualizing the Heat Transfer: A Comparative Workflow
The following diagram illustrates the distinct workflows and heat transfer mechanisms of conventional versus microwave-assisted synthesis.
Caption: Mechanism of dielectric heating by microwaves.
Experimental Protocols: A Case Study in Pyrimidine Synthesis
To provide a practical comparison, here are detailed protocols for the synthesis of a 2-amino-4,6-diarylpyrimidine derivative using both heating methods, based on procedures described in the literature. [1]
Method A: Conventional Synthesis via Reflux
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the substituted acetophenone (10 mmol), the substituted benzaldehyde (10 mmol), and guanidine hydrochloride (12 mmol).
-
Solvent and Catalyst Addition: Add ethanol (30 mL) as the solvent and a catalytic amount of a suitable base (e.g., potassium hydroxide).
-
Heating: Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). This reaction typically requires several hours (e.g., 4-8 hours) to reach completion.
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,6-diarylpyrimidine.
Method B: Microwave-Assisted Synthesis (Solvent-Free)
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the substituted acetophenone (2 mmol), the substituted benzaldehyde (2 mmol), guanidine hydrochloride (2.4 mmol), and a catalytic amount of CaCl₂. [1]2. Microwave Irradiation: Seal the vial and place it in a single-mode microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by TLC if desired, by running short test reactions.
-
Workup and Isolation: After the irradiation is complete, allow the vial to cool to a safe temperature. Add a small amount of ethanol to the vial and transfer the contents to a beaker containing ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry. The product is often of high purity, but can be recrystallized from ethanol if necessary.
Conclusion and Outlook
For the synthesis of pyrimidines, microwave-assisted heating demonstrates clear and significant advantages over conventional methods. The ability to dramatically reduce reaction times, improve yields, and enhance product purity positions MAOS as an indispensable tool in modern chemical research. [6][8]While scalability can be a consideration for industrial applications, continuous-flow microwave reactors are addressing this challenge. [5]As the pharmaceutical industry continues to demand faster, more efficient, and greener synthetic routes, the adoption of microwave technology is not just a trend, but a necessary evolution in the art of chemical synthesis.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). International Journal of Trend in Scientific Research and Development, Volume-8(Issue-1), pp.720-730. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science, 4(3). [Link]
-
A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum, 28(3), pp. 300-315. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]
-
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A, 2(2), pp. 94-104. [Link]
-
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). Indo American Journal of Pharmaceutical Sciences, 7(05). [Link]
-
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]pyrimidine-3-carboxylates: Comparison of Microwave and Conventional Heating. (2021). Polycyclic Aromatic Compounds. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). Pharmaceuticals (Basel), 18(11), 1692. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. [Link]
-
COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 461-463. [Link]
-
Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (2012). Asian Journal of Chemistry, 24(11), 5217-5220. [Link]
-
Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. (2025). ResearchGate. [Link]
-
Comparative study of conventional and microwave assisted synthesis. Merck Biosciences Ltd.[Link]
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (2018). Synlett, 29, 986-992. [Link]
Sources
Evaluating the efficiency of different purification methods for pyrimidine intermediates
Executive Summary
The purification of pyrimidine intermediates—ubiquitous scaffolds in oncology (e.g., Fluorouracil, Imatinib) and agrochemistry—presents a distinct set of physicochemical challenges. Unlike simple aromatics, pyrimidines possess high nitrogen content, resulting in significant polarity, potential for tautomerism, and strong hydrogen-bonding capabilities.
This guide moves beyond generic protocols to evaluate the two dominant purification methodologies: Recrystallization (thermodynamic control) and Flash Column Chromatography (kinetic/adsorptive control). We also introduce a "Process Engineering" approach for specific chloropyrimidine isomers.
The Physicochemical Challenge: Why Pyrimidines are Difficult
Before selecting a method, one must understand the "Enemy." Pyrimidine intermediates often suffer from:
-
High Polarity: Leading to poor retention on standard silica or excessive solubility in polar organic solvents.
-
"Oiling Out": The formation of a second liquid phase rather than a crystal lattice during cooling, driven by impurities acting as solvents.
-
Tailing: Basic nitrogen atoms interact strongly with acidic silanols on silica gel, causing streakiness and poor resolution.[1]
Method 1: Recrystallization (The Scalable Standard)[1]
Recrystallization remains the method of choice for scale-up due to its cost-efficiency. However, for pyrimidines, it requires precise solvent engineering to avoid the "oiling out" phenomenon.
Mechanism & Solvent Selection
Success relies on manipulating the metastable zone width . For amino-pyrimidines (e.g., Ethyl 2-aminopyrimidine-5-carboxylate), a single solvent often fails. A binary system (Solvent/Anti-solvent) is required.
-
Primary Solvent (Good): Ethanol or Methanol (Dissolves pyrimidine at high T).
-
Anti-Solvent (Poor): Water or Hexane (Induces supersaturation).
Validated Protocol: Purification of 2-Aminopyrimidine Derivatives
Based on experimental data for amino-ester pyrimidines [1].
-
Dissolution: Suspend crude solid in minimal Ethanol (10 mL/g). Heat to reflux (78°C) until fully dissolved.
-
Clarification: If insolubles remain (inorganic salts), perform hot filtration immediately.
-
Nucleation Point: Remove from heat. While still hot (~60°C), add warm Water dropwise until a faint, persistent turbidity appears.
-
Re-solubilization: Add 1-2 drops of hot Ethanol to clear the turbidity.
-
Controlled Cooling: Allow to cool to room temperature slowly (approx. 10°C/hour). Rapid cooling traps impurities.
-
Isolation: Cool to 0-4°C for 1 hour. Filter and wash with cold Ethanol/Water (1:1).
Critical Insight: If the product oils out, re-heat to dissolve, add a seed crystal of pure product at the cloud point, and reduce the cooling rate.
Pros & Cons
| Pros | Cons |
| Scalability: Easily moves from gram to kilo scale. | Yield Loss: 15-30% loss in mother liquor is common. |
| Purity: Can achieve >99% (thermodynamic rejection of impurities). | Oiling Out: High risk with pyrimidines. |
| Cost: Low solvent consumption. | Time: Slow process (cooling/drying).[2] |
Method 2: Flash Column Chromatography (The Precision Tool)
When yield is paramount or the impurity profile prevents crystallization, Flash Chromatography is required. For pyrimidines, standard silica gel often fails due to peak tailing.
The "Silanol Effect" Solution
The basic nitrogen on the pyrimidine ring hydrogen-bonds with acidic silanols (Si-OH) on the stationary phase. To prevent this, we must use a Modifier .
Validated Protocol: Modified Silica Flash for Polar Pyrimidines
Target: 2-amino-4,6-dichloropyrimidine or similar polar intermediates [3][4].
-
Stationary Phase: Standard Irregular Silica (40-63 µm).
-
Mobile Phase Preparation:
-
Gradient: Start 100% DCM (with 1% TEA) -> Gradient to 10% MeOH/DCM.
-
Loading: Dry load on Celite or Silica is recommended over liquid loading to prevent band broadening.
Alternative: For highly polar species that streak even with TEA, switch to Amine-Functionalized Silica or C18 Reverse Phase (using Water/Acetonitrile) [4].
Pros & Cons
| Pros | Cons |
| Yield: High recovery (up to 95-98%).[6] | Cost: High (Silica is single-use, large solvent volume). |
| Resolution: Separates close-eluting isomers (e.g., 2-Cl vs 4-Cl). | Throughput: Limited loading capacity (typically 1-5% of silica weight). |
| Speed: Faster than slow crystallization. | Complexity: Requires method development/screening. |
Method 3: Process Engineering (Selective Hydrolysis)
Scientific Insight: Sometimes, the best purification is a chemical reaction.
For chloropyrimidines (e.g., separating 2-chloro from 4-chloro isomers), chromatography is expensive. A study demonstrated that 12 N HCl can selectively hydrolyze the 2-chloro isomer to a pyrimidone (which precipitates or is water-soluble) while leaving the 4-chloro isomer intact. This allows for "purification by extraction" rather than chromatography [2].
Comparative Data Analysis
The following table summarizes the efficiency of these methods based on industrial application data.
| Feature | Recrystallization | Flash Chromatography (Modified) | Selective Reaction (Hydrolysis) |
| Target Purity | >99% | 95-98% | >98% (Isomeric) |
| Typical Yield | 60-80% | 85-95% | 70-90% |
| Solvent Usage | Low | High | Minimal |
| Scalability | Excellent | Poor to Moderate | Excellent |
| Primary Risk | Oiling Out / Occlusion | Peak Tailing / Cost | Chemical Degradation |
| Best For... | Final API / Stable Solids | Early Intermediates / Oils | Specific Isomer Separation |
Decision Matrix & Workflows
Figure 1: Method Selection Decision Tree
Caption: A logic flow for selecting the optimal purification method based on intermediate properties.
Figure 2: Recrystallization Optimization Loop
Caption: Workflow to mitigate "Oiling Out" during pyrimidine crystallization.
References
-
American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones. Retrieved from [Link]
-
Biotage. (2025).[7] Successful Flash Chromatography: Normal-phase media and modifiers. Retrieved from [Link]
-
Element Lab Solutions. (2025). Normal Phase Flash Chromatography: Strategies for Polar Analytes. Retrieved from [Link]
Sources
Benchmarking the reactivity of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate against other pyrimidine building blocks
For researchers, medicinal chemists, and professionals in drug development, the selection of the right heterocyclic building block is a critical decision that dictates the efficiency and success of a synthetic campaign. The pyrimidine core, a privileged scaffold in a multitude of bioactive molecules, including kinase inhibitors, offers a versatile platform for structural elaboration.[1] This guide provides an in-depth analysis of the reactivity of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate , a polysubstituted pyrimidine, benchmarked against other common pyrimidine building blocks. Our focus will be on the three most impactful transformations in modern drug discovery: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.
Understanding the Electronic Landscape of Substituted Pyrimidines
The reactivity of a substituted pyrimidine is a nuanced interplay of the electron-deficient nature of the diazine ring and the electronic contributions of its substituents. The two nitrogen atoms in the pyrimidine ring are powerfully electron-withdrawing, which activates halogen substituents towards nucleophilic attack, particularly at the C2, C4, and C6 positions. The generally accepted order of reactivity for halopyrimidines is C4(6) > C2 >> C5.[2]
In our target molecule, Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, the chloro-substituent is at the highly activated C6 position. The methoxy group at C5, an electron-donating group, and the methyl carboxylate at C4, an electron-withdrawing group, further modulate this reactivity. The methoxy group can donate electron density through resonance, which might slightly temper the reactivity of the adjacent C6 position. Conversely, the C4-ester group will further enhance the electrophilicity of the ring.
Benchmarking Reactivity: A Comparative Analysis
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of nucleophiles.
Reactivity Profile of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate:
The C6-chloro group is highly susceptible to nucleophilic displacement. The electron-withdrawing ester at C4 enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic attack. While the C5-methoxy group is electron-donating, its effect is likely to be modest in comparison to the strong activation provided by the ring nitrogens and the C4-ester.
Comparison with Other Pyrimidine Building Blocks:
| Pyrimidine Building Block | Key Substituents | Expected Relative SNAr Reactivity at C6 | Rationale |
| Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate | C5-Methoxy (EDG), C4-Ester (EWG) | High | Strong activation from ring nitrogens and C4-ester. |
| 4,6-Dichloropyrimidine | C4-Chloro (EWG) | High | Symmetrical, with two activated chloro groups. |
| 2,4-Dichloropyrimidine | C2, C4-Chloro (EWG) | (C4 is more reactive) | The C4 position is generally more reactive than the C2 position. |
| 6-Chloro-5-nitropyrimidine | C5-Nitro (strong EWG) | Very High | The potent electron-withdrawing nitro group significantly enhances reactivity. |
| 6-Chloro-5-methylpyrimidine | C5-Methyl (weak EDG) | Moderate to High | The weakly donating methyl group has a minor deactivating effect compared to methoxy. |
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol outlines a general procedure for the SNAr reaction of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate with a primary or secondary amine.
Caption: Workflow for a typical SNAr reaction.
Step-by-Step Methodology:
-
To a solution of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) is added the desired amine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is heated to a temperature between 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 6-amino-5-methoxypyrimidine derivative.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, widely used to introduce aryl or heteroaryl substituents.[3]
Reactivity Profile of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate:
The C6-chloro position is expected to be reactive in Suzuki-Miyaura coupling. The electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition of the palladium catalyst.
Comparison with Other Pyrimidine Building Blocks:
| Pyrimidine Building Block | Key Substituents | Expected Relative Suzuki Coupling Reactivity at C6 | Rationale |
| Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate | C5-Methoxy (EDG), C4-Ester (EWG) | Good | The C-Cl bond is activated for oxidative addition. |
| 4,6-Dichloropyrimidine | C4-Chloro (EWG) | Good | Both chloro groups are reactive, allowing for mono- or di-arylation.[4] |
| 2,4-Dichloropyrimidine | C2, C4-Chloro (EWG) | (C4 is more reactive) | Selective coupling at C4 is typically observed.[4] |
| 5-Bromo-6-chloropyrimidine | C5-Bromo | Higher at C5 | The C-Br bond is generally more reactive than the C-Cl bond in Suzuki couplings. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate with an arylboronic acid.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
A mixture of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq) is placed in a reaction vessel.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added.
-
The reaction mixture is heated to 90-100 °C with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7]
Reactivity Profile of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate:
Similar to the Suzuki coupling, the C6-chloro position is expected to be a suitable substrate for Buchwald-Hartwig amination. The choice of palladium catalyst, ligand, and base will be crucial for achieving high yields.
Comparison with Other Pyrimidine Building Blocks:
| Pyrimidine Building Block | Key Substituents | Expected Relative Buchwald-Hartwig Reactivity at C6 | Rationale |
| Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate | C5-Methoxy (EDG), C4-Ester (EWG) | Good | The electron-deficient ring facilitates oxidative addition. |
| 4,6-Dichloropyrimidine | C4-Chloro (EWG) | Good | Both positions are reactive, allowing for sequential amination. |
| 2,4-Dichloropyrimidine | C2, C4-Chloro (EWG) | (C4 is more reactive) | Regioselective amination at C4 is generally favored. |
| 6-Chloro-3-nitropyridine | C3-Nitro (strong EWG) | Very High | The nitro group strongly activates the chloro substituent. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.
Caption: Workflow for a typical Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (1.0 eq), the amine (1.2 eq), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base like cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
The reaction vessel is sealed and heated to 100-110 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Conclusion and Outlook
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a highly functionalized and reactive building block poised for a significant role in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. Its C6-chloro group is readily displaced by a variety of nucleophiles via SNAr and is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The electronic push-pull nature of the C5-methoxy and C4-carboxylate substituents fine-tunes the reactivity of the pyrimidine core, making it a versatile platform for the introduction of diverse functionalities. While direct comparative kinetic data for this specific molecule is not extensively available in the literature, the principles of pyrimidine reactivity, supported by data from closely related analogs, strongly suggest its utility as a robust and reliable synthetic intermediate.
References
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- Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & medicinal chemistry.
- Lui, S., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Advances.
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PubChem. (n.d.). Pyrimidine derivatives, their methods of preparation, the intermediates obtained, their use as medicinal products and pharmaceutical compositions containing them - Patent DE-69219008-D1. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Google Patents. (n.d.). EP3885344A3 - Pyrimidine compounds, preparation method therefor and pharmaceutical uses thereof.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
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ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
- Dirk, S., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
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QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
- Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
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ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]
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JOCPR. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. [Link]
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ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-Activated Pyrimidines. [Link]
- Merlic, C. A., et al. (2009). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters.
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-
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-
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-
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Cost-benefit analysis of different synthetic pathways for pyrimidine-based scaffolds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and essential biomolecules like nucleic acids.[1][2][3] Its prevalence in FDA-approved drugs for indications ranging from cancer to viral infections underscores the critical need for efficient, scalable, and cost-effective synthetic routes.[3][4] However, the path from simple precursors to complex, functionalized pyrimidines is diverse, with each route presenting a unique balance of costs and benefits.
This guide provides an in-depth comparative analysis of the most salient synthetic pathways to pyrimidine-based scaffolds. Moving beyond a simple recitation of methods, we will dissect the underlying chemical logic, evaluate economic and environmental factors, and provide field-tested insights to guide your selection of the optimal synthesis strategy, whether for bench-scale discovery or large-scale manufacturing.
The Strategic Decision: A Framework for Pathway Evaluation
Choosing a synthetic pathway is a multi-faceted decision that extends beyond the primary metric of reaction yield. A holistic cost-benefit analysis requires consideration of several key parameters:
-
Economic Viability: This includes the cost of starting materials, catalysts, solvents, and the energy required for the reaction. Purification costs, which can be substantial, must also be factored in.
-
Process Efficiency & Scalability: This considers reaction time, operational simplicity (e.g., one-pot reactions), and the feasibility of transitioning the process from laboratory to industrial scale.[5]
-
Chemical Effectiveness: This encompasses reaction yield, product purity, and the breadth of the substrate scope, which determines the versatility of the method for creating diverse analogs.
-
Green Chemistry & Safety: Modern synthetic chemistry places a strong emphasis on sustainability.[1][6][7][8] Key metrics include atom economy, the environmental factor (E-factor), and the use of hazardous reagents or solvents.[1][6]
The following sections will evaluate prominent synthetic strategies through this lens, providing both qualitative analysis and quantitative data to support a logical, evidence-based approach to your synthetic planning.
Classical Multicomponent Reactions: The Workhorses of Pyrimidine Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants.[1] They are renowned for their high atom economy and operational simplicity.
The Biginelli Reaction
First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9][10]
Causality Behind Experimental Choices: The classical Biginelli reaction often uses a strong acid catalyst like HCl to activate the aldehyde and facilitate the key N-acyliminium ion intermediate. However, this can lead to side reactions. Modern variations employ Lewis acids or milder catalysts to improve selectivity and yield. The choice of solvent (or lack thereof, in solvent-free conditions) is critical; polar solvents can aid in solubilizing the urea, but solvent-free microwave-assisted methods often provide the best results in terms of speed and efficiency.[10][11]
Troubleshooting & Self-Validation: A common pitfall is the competing Hantzsch dihydropyridine synthesis, which can occur if urea decomposes to ammonia at high temperatures.[9] The formation of a fluorescent yellow byproduct is a key indicator of this side reaction.[9] A self-validating protocol will involve careful temperature control and a catalyst system known to favor the Biginelli pathway.[9][11] Monitoring the reaction by TLC or LC-MS for the disappearance of the limiting reagent (typically the aldehyde) and the appearance of the DHPM product confirms reaction progress.
Modern Approaches: Expanding the Synthetic Toolbox
While classical methods are robust, modern synthetic chemistry offers powerful alternatives that provide access to a wider range of functionalized pyrimidines with often greater efficiency and control.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are indispensable tools for C-C and C-N bond formation, respectively.[2] These methods are typically used to functionalize a pre-formed pyrimidine core, often starting with a halogenated pyrimidine.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is paramount for a successful cross-coupling reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For instance, bulky, electron-rich phosphine ligands are often used in Buchwald-Hartwig aminations to promote reductive elimination. The base is required to activate the coupling partner (e.g., the boronic acid in a Suzuki coupling) and neutralize the acid generated during the reaction. Anhydrous, deoxygenated conditions are crucial as the palladium catalysts are sensitive to air and moisture.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful technique to dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[1][12][13] This is due to the efficient and direct heating of the solvent and reactants.
Advantages in Pyrimidine Synthesis: Microwave-assisted synthesis is particularly effective for multicomponent reactions like the Biginelli reaction, often enabling solvent-free conditions which aligns with green chemistry principles.[1][6] Reaction times can be reduced from hours to mere minutes.[14]
Comparative Analysis of Synthetic Pathways
To facilitate a direct comparison, the following table summarizes the key performance indicators for the discussed synthetic pathways based on representative literature data.
| Feature | Biginelli Reaction (Classical) | Biginelli Reaction (Microwave) | Pinner Synthesis | Pd-Catalyzed Coupling (Suzuki) |
| Primary Goal | Dihydropyrimidinones | Dihydropyrimidinones | Substituted Pyrimidines | Functionalized Pyrimidines |
| Starting Materials | Aldehyde, β-Ketoester, Urea | Aldehyde, β-Ketoester, Urea | 1,3-Dicarbonyl, Amidine | Halopyrimidine, Boronic Acid |
| Typical Yield | 60-85% | 88-95%[14] | 70-90% | 75-95% |
| Reaction Time | 4-24 hours | 2-15 minutes[12][14] | 3-12 hours | 2-18 hours |
| Scalability | Moderate to High | Moderate | Moderate | High |
| Cost of Reagents | Low | Low | Low to Moderate | High (Catalyst) |
| Atom Economy | High | High | Moderate to High | Moderate |
| Key Advantage | One-pot, high atom economy | Extremely rapid, high yield | Access to diverse pyrimidines | Broad substrate scope, high functional group tolerance |
| Key Disadvantage | Long reaction times, side reactions[9] | Specialized equipment | Sensitive to anhydrous conditions[11] | Expensive catalyst, sensitive to air/moisture |
Experimental Protocols
Representative Protocol 1: Microwave-Assisted, Solvent-Free Biginelli Reaction
This protocol describes a general, efficient synthesis of dihydropyrimidinones.
-
Reagent Preparation: In a 10 mL microwave process vial, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of sulfamic acid (~10 mol%).[14]
-
Reaction Setup: Cap the vial and place it in the cavity of a laboratory microwave reactor.
-
Irradiation: Irradiate the mixture at 300W for 2-5 minutes.[14] Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction vessel to room temperature. Add cold water to the solid mass and stir.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from ethanol to afford the pure dihydropyrimidinone.
Representative Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the functionalization of a chloropyrimidine with a boronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and sodium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (1 mL).
-
Heating: Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-arylpyrimidine.
Visualization of Synthetic Logic
Decision-Making Workflow for Pathway Selection
The choice of a synthetic route is often dictated by the project's primary objective. The following diagram illustrates a logical workflow for selecting an appropriate pathway.
Caption: A workflow to guide the selection of a pyrimidine synthesis pathway.
Generalized Biginelli Reaction Pathway
This diagram illustrates the key steps and intermediates in the Biginelli reaction.
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Safety Operating Guide
Proper Disposal of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 6-chloro-5-methoxypyrimidine-4-carboxylate. As a chlorinated heterocyclic compound, this substance requires careful handling and disposal to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance that prioritizes safety and regulatory adherence.
Immediate Safety Considerations
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield | To prevent contact with eyes, which can cause severe damage.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves | To avoid skin contact, which may cause irritation. |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes | To protect against accidental spills and splashes.[3] |
All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols. Ensure that an eyewash station and safety shower are readily accessible.[1][2]
Disposal Protocol: A Step-by-Step Guide
The disposal of methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is governed by regulations for hazardous chemical waste, primarily due to its classification as a halogenated organic compound.[3][4] Disposal via sanitary sewer or as general solid waste is strictly prohibited.[4][5] The required method of disposal is through a licensed hazardous waste facility, which typically employs high-temperature incineration to ensure the complete destruction of the compound.[6]
Step 1: Waste Segregation
Proper segregation of chemical waste is paramount for both safety and cost-effectiveness.
-
Designated Waste Stream : Collect all waste containing methyl 6-chloro-5-methoxypyrimidine-4-carboxylate in a dedicated container. This includes pure compound, reaction mixtures, and contaminated materials (e.g., pipette tips, weighing paper).
-
Separation from Non-Halogenated Waste : It is crucial to keep chlorinated solvent waste separate from non-chlorinated solvent waste.[6][7] The disposal of halogenated waste is significantly more expensive, and mixing waste streams increases disposal costs for the entire volume.[6]
Step 2: Waste Container Selection and Labeling
-
Container Compatibility : Use a chemically compatible container, preferably a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[4][5] Avoid using containers with taps, as they are prone to leakage.[6]
-
Labeling : The waste container must be clearly and accurately labeled.[3] The label should include:
Step 3: Waste Accumulation and Storage
-
Secure Storage : Store the waste container in a designated and secure area within the laboratory, such as a satellite accumulation area (SAA) or a secondary containment bin to prevent spills.[5][8]
-
Container Management : Keep the waste container closed at all times, except when adding waste.[5][8] Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity.[5]
-
Incompatible Materials : Ensure that the stored waste is not in proximity to incompatible chemicals that could cause a dangerous reaction.[6]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Your institution's EHS department is the primary point of contact for hazardous waste disposal.[3][4] They will provide specific instructions and schedule a pickup.
-
Documentation : Complete all necessary hazardous waste disposal forms as required by your institution and regulatory agencies like the Environmental Protection Agency (EPA).[4] This documentation is a critical part of the "cradle-to-grave" management of hazardous materials.
The following diagram illustrates the decision-making process for the disposal of methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.
Caption: Disposal workflow for methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.
Waste Minimization
In addition to proper disposal, adopting waste minimization practices is an essential aspect of responsible laboratory management.[9]
-
Scale Down Experiments : Where feasible, reduce the scale of experiments to minimize the quantity of hazardous waste generated.[9]
-
Avoid Over-ordering : Purchase only the amount of chemical needed to avoid the costly disposal of expired or unused materials.[9]
-
Decontamination of Empty Containers : Empty containers that held methyl 6-chloro-5-methoxypyrimidine-4-carboxylate should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After decontamination, deface the original label, and the container may be disposed of as non-hazardous waste or repurposed, in accordance with your institution's policies.[5][6]
Advanced Disposal Considerations
While not typically performed at the laboratory bench scale, it is valuable to be aware of the chemical principles behind the ultimate destruction of chlorinated organic compounds. High-temperature incineration is the standard, but other technologies exist for large-scale waste treatment. These can include processes like gas-phase chemical reduction using hydrogen at high temperatures or other advanced oxidation/reduction methods.[10][11] These techniques aim to break down the stable organochlorine structure into less harmful, smaller molecules.[10][11]
References
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How to Dispose of Chemical Waste | Environmental Health and Safety. 4
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Safe Disposal of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine: A Guide for Laboratory Professionals - Benchchem. 3
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How to Properly Manage Hazardous Waste Under EPA Regulations.
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Problem of disposal of organochlorine waste of vinyl chloride production - Semantic Scholar. 12
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Recent Strategies for Environmental Remediation of Organochlorine Pesticides - MDPI. 10
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Laboratory Waste Disposal Handbook - University of Essex. 7
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Steps in Complying with Regulations for Hazardous Waste | US EPA.
-
Process for Disposal of Chlorinated Organic Residues. 11
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4,6-Dichloro-5-methoxypyrimidine Safety Data Sheet. 1
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New method for organochlorines disposal to reduce emissions from chemical industry - The Global Energy Association.
-
Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate | 1232059-52-7 - MilliporeSigma.
-
Laboratory Liquid Waste Disposal Flow Chart. 13
-
Methyl 2-chloro-6-methoxypyridine-4-carboxylate Safety Data Sheet. 2
-
Pyrimidine - Safety Data Sheet - ChemicalBook.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
